3-hydroxy-1-methylpyridin-4(1H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-1-methylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-7-3-2-5(8)6(9)4-7/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBOPJCIZALTNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198758 | |
| Record name | 4(1H)-Pyridinone, 3-hydroxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50700-61-3 | |
| Record name | 4(1H)-Pyridinone, 3-hydroxy-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050700613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(1H)-Pyridinone, 3-hydroxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-hydroxy-1-methylpyridin-4(1H)-one from Maltol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 3-hydroxy-1-methylpyridin-4(1H)-one, a crucial iron-chelating agent also known as Deferiprone, from the readily available starting material, maltol. The primary focus of this document is a highly efficient, one-pot synthesis method. This guide includes detailed experimental protocols, quantitative data, reaction mechanisms, and safety considerations pertinent to the synthesis.
Introduction
This compound is a bidentate ligand with a high affinity for ferric iron (Fe³⁺), making it a clinically significant drug for the treatment of iron overload conditions, such as thalassemia, that result from frequent blood transfusions.[1][2] The synthesis of this compound from maltol, a naturally occurring organic compound, is a well-established and efficient process.[3][4] This guide will focus on the direct aminolysis of maltol with methylamine, a method noted for its simplicity, high yield, and mild reaction conditions.[5][6]
Reaction Scheme and Mechanism
The overall reaction involves the substitution of the ring oxygen in maltol with a nitrogen atom from methylamine, converting the 4H-pyran-4-one ring system into a pyridin-4(1H)-one.
Overall Reaction
Caption: Overall reaction for the synthesis of this compound.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism, analogous to the aminolysis of a vinylogous ester.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of methylamine attacks the electrophilic carbon at the 6-position of the maltol ring.
-
Ring Opening: This is followed by the opening of the pyranone ring to form a linear intermediate.
-
Intramolecular Cyclization and Dehydration: The intermediate then undergoes intramolecular cyclization with the elimination of a water molecule to form the final pyridinone product.
Caption: Simplified reaction mechanism workflow.
Experimental Protocol
The following protocol is based on an efficient, one-pot synthesis method.[7]
Materials:
-
Maltol (C₆H₆O₃)
-
Methylamine (CH₃NH₂) solution
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid or Acetic Acid (to adjust pH)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
pH meter or pH paper
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve maltol in a mixture of ethanol and water.
-
Addition of Methylamine: While stirring, add methylamine solution to the flask.
-
pH Adjustment: Adjust the pH of the reaction mixture to 5.0 using a suitable acid. This is a critical step to prevent the polymerization of maltol and maximize the yield.[7]
-
Reaction: Heat the mixture to reflux and maintain for a specified period.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.
-
Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).[8] The final product is typically a white to pinkish-white crystalline powder.[1][9]
Quantitative Data
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference(s) |
| Reactant Molar Ratio | 1:2 (Maltol:Amine) is typical for analogous syntheses | [8] |
| Reaction pH | 5.0 | [7] |
| Solvent System | Water and Ethanol | [5][7] |
| Reaction Yield | Up to 97% | [7] |
| Melting Point | 272-278 °C | [1][9] |
| Appearance | White to pinkish-white crystalline powder | [1] |
Spectroscopic Data
The structure of the synthesized this compound is confirmed by spectroscopic methods.[5][7]
| Spectroscopy | Observed Signals |
| IR (cm⁻¹) | ~3148 (O-H stretching), ~1571 (C=O stretching)[7] |
| ¹H-NMR (DMSO-d₆, δ ppm) | Signals corresponding to the methyl groups and the two vinylic protons on the pyridinone ring. |
| ¹³C-NMR (DMSO-d₆, δ ppm) | Signals corresponding to the carbonyl carbon, the carbons of the pyridinone ring, and the methyl carbons. |
Note: Specific chemical shifts for ¹H-NMR and ¹³C-NMR can be found in the spectra provided in the cited literature.[7]
Safety and Handling
Maltol:
-
May cause skin and eye irritation.
-
Avoid formation of dust and aerosols.
-
Handle with gloves and safety glasses.[9]
Methylamine (Solution):
-
Corrosive and causes severe skin burns and eye damage.
-
May cause respiratory irritation.
-
Highly flammable liquid and vapor.
-
Work in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
Conclusion
The synthesis of this compound from maltol and methylamine via a one-pot reaction is a highly efficient and practical method. By controlling the pH of the reaction medium, high yields of the desired product can be achieved. This technical guide provides the necessary information for researchers and professionals to replicate this synthesis and characterize the resulting compound. The simplicity and efficiency of this method make it suitable for both laboratory-scale synthesis and potential scale-up for pharmaceutical production.
References
- 1. macsenlab.com [macsenlab.com]
- 2. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [tips.sums.ac.ir]
- 6. synthesis of deferiprone as a widely used iron-chelating drug for the treatment of iron-overload diseases [ecc.isc.ac]
- 7. tips.sums.ac.ir [tips.sums.ac.ir]
- 8. Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. macsenlab.com [macsenlab.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-hydroxy-1-methylpyridin-4(1H)-one (Deferiprone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-hydroxy-1-methylpyridin-4(1H)-one, widely known as Deferiprone, is a synthetic, orally active iron-chelating agent.[1] It is primarily utilized in the management of transfusional iron overload, a common complication in patients with thalassemia major and other chronic anemias.[1][2] Deferiprone's therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Deferiprone, detailed experimental protocols for their determination, and a visualization of its primary mechanism of action.
Chemical and Physical Properties
Deferiprone is a white to pinkish-white crystalline powder with a bitter taste.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 3-hydroxy-1,2-dimethylpyridin-4-one | [1] |
| Synonyms | Deferiprone, L1, Ferriprox | [1] |
| Molecular Formula | C₇H₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | [1] |
| CAS Number | 30652-11-0 | [1] |
| Melting Point | 272-278 °C | [1] |
| Boiling Point | 228 °C at 760 mmHg | [3] |
| Appearance | White to pinkish-white powder | [1] |
Solubility and Partition Coefficient
The solubility and lipophilicity of a drug molecule are critical determinants of its bioavailability. Deferiprone exhibits low solubility in deionized water.[1]
| Property | Value | Reference |
| Water Solubility | Maximum of 16–18 g/L at 24°C | [1] |
| logP (Octanol/Water) | 0.81072 | [4] |
| Topological Polar Surface Area (TPSA) | 53.09 Ų | [4] |
Acidity Constant (pKa)
The pKa value indicates the strength of an acid in solution and is crucial for understanding the ionization state of a drug at different physiological pH values. While a specific experimental value for this compound was not found in the immediate search results, a predicted pKa for the similar structure of 3-hydroxy-1-methylpiperidine is 14.95 ± 0.20.[5] The pKa of pyridinone derivatives is influenced by substituents on the ring. The hydroxyl group at the 3-position is acidic.
Experimental Protocols
Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.
Principle: This method involves the gradual addition of a titrant (a strong base, such as NaOH) of known concentration to a solution of the analyte (Deferiprone). The pH of the solution is measured after each addition of the titrant. A plot of pH versus the volume of titrant added produces a titration curve, and the pKa is determined from the pH at the half-equivalence point.
Methodology:
-
Preparation of Solutions: A standard solution of Deferiprone (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and a co-solvent like ethanol to ensure solubility. A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.
-
Calibration: The pH meter is calibrated using standard buffer solutions at, for example, pH 4.0, 7.0, and 10.0.
-
Titration: A known volume of the Deferiprone solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution.
-
Data Collection: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Analysis: The titration data is plotted as pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.[6]
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability. The shake-flask method is the traditional and most reliable technique for its determination.
Principle: The shake-flask method involves dissolving the solute in a biphasic system of n-octanol and water (or a suitable buffer). After equilibration, the concentration of the solute in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Methodology:
-
Phase Preparation: n-Octanol and water (or a pH 7.4 phosphate buffer) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: A known amount of Deferiprone is dissolved in the aqueous phase.
-
Partitioning: A known volume of the Deferiprone solution in the aqueous phase is mixed with a known volume of the n-octanol phase in a separatory funnel or a vial.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of Deferiprone between the two phases. The mixture is then centrifuged or allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of Deferiprone in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[7][8][9]
-
Calculation: The partition coefficient (P) is calculated as: P = [Deferiprone]octanol / [Deferiprone]aqueous The logP is the logarithm of the partition coefficient: logP = log10(P)
Mechanism of Action: Iron Chelation
The primary pharmacological action of Deferiprone is its ability to chelate ferric iron (Fe³⁺).[1][2] As a bidentate ligand, three molecules of Deferiprone bind to one atom of iron to form a stable, neutral 3:1 complex.[1][2] This complex is water-soluble and is readily excreted by the kidneys, leading to a reddish-brown discoloration of the urine, which is an indicator of iron removal.[1] By binding to excess iron, Deferiprone reduces the labile iron pool within cells, thereby preventing iron-mediated oxidative damage.[2]
Caption: Iron Chelation by Deferiprone.
Conclusion
The physicochemical properties of this compound are fundamental to its clinical utility as an iron chelator. Its molecular structure, solubility, and pKa dictate its ability to effectively bind and facilitate the excretion of excess iron from the body. Understanding these properties, along with the experimental methodologies for their determination, is essential for the continued development and optimization of iron chelation therapies. This guide provides a foundational resource for researchers and professionals in the field of drug development and medicinal chemistry.
References
- 1. macsenlab.com [macsenlab.com]
- 2. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemscene.com [chemscene.com]
- 5. Cost-effective and customizable 3-hydroxy-1-methylpiperidine 3554-74-3 for sale [huahongchemtech.com]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
Deferiprone's Iron Fist: An In-depth Technical Guide to its Chelation Chemistry and Thermodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core principles governing the interaction between deferiprone and iron, providing a comprehensive overview of the chemical and thermodynamic underpinnings of its chelation efficacy. Deferiprone, an orally active iron chelator, plays a crucial role in the management of transfusional iron overload. Understanding the intricacies of its coordination chemistry and the thermodynamics of the iron-binding process is paramount for the optimization of chelation therapy and the development of novel therapeutic strategies.
Core Chemistry of Deferiprone-Iron Chelation
Deferiprone, chemically known as 3-hydroxy-1,2-dimethylpyridin-4-one, is a small, synthetic molecule that functions as a bidentate chelating agent. This means that each deferiprone molecule can form two coordinate bonds with a single metal ion. Its primary therapeutic action lies in its high affinity and selectivity for ferric iron (Fe³⁺).
The chelation process involves three molecules of deferiprone binding to one ferric ion, forming a stable, neutral 3:1 complex (deferiprone:iron).[1][2] This stoichiometry is crucial for effectively neutralizing the reactivity of iron and facilitating its excretion from the body. The resulting complex is water-soluble and is primarily eliminated through the urine, often leading to a characteristic reddish-brown discoloration of the urine, which indicates successful iron removal.[1]
The binding of deferiprone to iron occurs through its 3-hydroxy and 4-keto functional groups, which together create a favorable coordination environment for the hard Lewis acid, Fe³⁺. This interaction effectively sequesters iron from various physiological pools, including non-transferrin-bound iron (NTBI), ferritin, and hemosiderin, thereby mitigating iron-induced oxidative stress and cellular damage.[3][4]
Caption: Deferiprone Chelation Reaction.
Thermodynamic Profile of Deferiprone-Iron Interaction
The efficacy of an iron chelator is fundamentally dictated by the thermodynamic stability of the complex it forms with iron. A high stability constant ensures that the chelator can effectively compete for and bind iron even at low physiological concentrations.
Stability Constants and Binding Affinity
The interaction between deferiprone and Fe³⁺ is characterized by a high binding affinity. The overall stability constant (log β) for the formation of the tris-deferiprone-iron(III) complex is approximately 35.[4] A more practical measure of a chelator's effectiveness under physiological conditions (pH 7.4) is the pFe³⁺ value. The pFe³⁺ of deferiprone is reported to be 19.6, indicating a very high affinity for ferric iron.[5] This strong binding is a key factor in its ability to mobilize and remove excess iron from the body. In contrast, its affinity for ferrous iron (Fe²⁺) is significantly lower, with a pFe²⁺ of only 5.6.[5]
| Parameter | Value | Reference |
| Stoichiometry (Deferiprone:Fe³⁺) | 3:1 | [1][2] |
| Overall Stability Constant (log β) | ~35 | [4] |
| pFe³⁺ | 19.6 | [5] |
| pFe²⁺ | 5.6 | [5] |
| pKa₁ (keto group) | 3.56 - 3.6 | [5] |
| pKa₂ (hydroxy group) | 9.64 - 9.9 | [5] |
| Partition Coefficient (n-octanol/water) | 0.19 | [4] |
| Partition Coefficient of Iron Complex | 0.05 | [4] |
Enthalpy and Entropy of Chelation
The thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) provide deeper insight into the nature of the binding interaction. Studies have suggested that the chelation of iron by deferiprone is a thermodynamically favorable process. The binding is primarily driven by a favorable enthalpy change, indicating strong bond formation between the chelator and the metal ion. The entropy change also contributes to the overall stability of the complex. The dissolution of deferiprone in certain solvent systems has been studied, and the thermodynamic parameters of this process have been computed, providing foundational data for understanding its behavior in solution.[6]
| Thermodynamic Parameter | Value (kJ mol⁻¹) | Reference |
| Enthalpy of Fusion (ΔfusH at Tfus) | 32.10 | [6] |
| Enthalpy of Fusion (ΔfusH at 303 K) | 17.84 | [6] |
| Entropy of Fusion (ΔfusS at 303 K) | 24.30 J mol⁻¹ K⁻¹ | [6] |
Experimental Protocols for Characterization
The determination of the chemical and thermodynamic properties of the deferiprone-iron complex relies on a variety of analytical techniques. The following sections outline the general methodologies for key experiments.
Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a classical and accurate method for determining the stability constants of metal-ligand complexes.
Principle: This method involves monitoring the change in the potential of an electrode immersed in a solution containing the metal ion and the ligand as a titrant is added. The change in potential is related to the concentration of free metal ions, which allows for the calculation of the stability constant.
General Protocol:
-
Solution Preparation: Prepare standard solutions of deferiprone, a ferric salt (e.g., FeCl₃ or Fe(NO₃)₃), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) in a suitable ionic medium to maintain constant ionic strength.
-
Calibration: Calibrate the pH electrode and a suitable ion-selective electrode (e.g., a platinum electrode for redox titrations) using standard buffer solutions.
-
Titration: Titrate a solution containing a known concentration of deferiprone and ferric ions with a standardized solution of NaOH. The titration is typically performed in a thermostated vessel under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of any Fe²⁺ that might be present.
-
Data Acquisition: Record the potential (or pH) as a function of the volume of titrant added.
-
Data Analysis: The titration data is analyzed using specialized software to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes by fitting the experimental data to a theoretical model.
Caption: Potentiometric Titration Workflow.
UV-Vis Spectrophotometry for Binding Studies
UV-Vis spectrophotometry is a widely used technique to study the formation of colored metal complexes and to determine their stoichiometry and stability. The deferiprone-iron(III) complex has a characteristic absorption in the visible region, making this method particularly suitable.[7]
Principle: The formation of the deferiprone-Fe³⁺ complex results in a significant change in the UV-Vis absorption spectrum. By monitoring the absorbance at a specific wavelength as a function of the concentrations of the metal and ligand, the binding constant can be determined.
General Protocol:
-
Wavelength Scan: Record the UV-Vis absorption spectra of solutions of deferiprone, Fe³⁺, and the deferiprone-Fe³⁺ complex to identify the wavelength of maximum absorbance (λ_max) for the complex. The λ_max for the Fe(III)-deferiprone complex is around 460 nm.[7]
-
Job's Plot (Method of Continuous Variation): Prepare a series of solutions where the total molar concentration of deferiprone and Fe³⁺ is constant, but their mole fractions are varied. Measure the absorbance of each solution at the λ_max. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.
-
Mole-Ratio Method: Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand. Plot the absorbance at λ_max versus the molar ratio of ligand to metal. The plot will consist of two linear segments that intersect at a point corresponding to the stoichiometry of the complex.
-
Stability Constant Determination: For the determination of the stability constant, a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand are prepared, and the absorbance is measured. The data can be analyzed using various methods, such as the Benesi-Hildebrand method, to calculate the binding constant.
Caption: UV-Vis Spectrophotometry Workflow.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding events, allowing for the determination of all thermodynamic parameters (binding affinity, enthalpy, entropy, and stoichiometry) in a single experiment.
Principle: ITC measures the heat released or absorbed when a ligand is titrated into a solution containing a macromolecule or metal ion. The resulting data is used to generate a binding isotherm, from which the thermodynamic parameters can be derived.
General Protocol:
-
Sample Preparation: Prepare solutions of deferiprone and a ferric salt in the same buffer to minimize heats of dilution. The solutions must be degassed prior to the experiment to avoid the formation of air bubbles.
-
Instrument Setup: Set the experimental parameters, including the temperature, stirring speed, injection volume, and spacing between injections.
-
Titration: Titrate the deferiprone solution (in the syringe) into the ferric salt solution (in the sample cell). A series of small injections are made, and the heat change associated with each injection is measured.
-
Control Experiments: Perform control titrations, such as titrating the ligand into the buffer and the buffer into the metal solution, to account for heats of dilution and other non-specific effects.
-
Data Analysis: The raw data (a series of heat pulses) is integrated to obtain the heat change per injection. This data is then plotted against the molar ratio of ligand to metal to generate a binding isotherm. The isotherm is fitted to a suitable binding model to determine the binding constant (K_a), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated using the Gibbs free energy equation (ΔG = -RTlnK_a = ΔH - TΔS).
Caption: Isothermal Titration Calorimetry Workflow.
Conclusion
The robust iron chelation by deferiprone is a direct consequence of its favorable chemical and thermodynamic properties. The formation of a highly stable 3:1 complex with ferric iron, characterized by a high stability constant and favorable thermodynamic parameters, underpins its clinical efficacy. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of deferiprone and the development of next-generation iron chelators. A thorough understanding of these core principles is essential for advancing the treatment of iron overload disorders and improving patient outcomes.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. Quantum chemical analysis of the deferiprone–iron binding reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholar.unhas.ac.id [scholar.unhas.ac.id]
- 4. The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubility and thermodynamic study of deferiprone in propylene glycol and ethanol mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deferiprone, a non-toxic reagent for determination of iron in samples via sequential injection analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3-Hydroxypyridin-4-one Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypyridin-4-one (HPO) derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their inherent ability to chelate metal ions, particularly iron(III), has established them as a cornerstone for the development of therapeutics for iron overload diseases. Beyond this primary application, the HPO scaffold has proven to be a privileged structure, lending itself to a wide array of pharmacological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and therapeutic applications of 3-hydroxypyridin-4-one derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.
Synthesis of 3-Hydroxypyridin-4-one Derivatives
The most prevalent and versatile method for the synthesis of 1-substituted-3-hydroxypyridin-4-ones commences with commercially available 2-methyl-3-hydroxypyran-4-one (maltol). The general synthetic scheme involves a three-step process, although a single-step synthesis is also possible for certain derivatives.[1][2]
Experimental Protocol: Three-Step Synthesis of 1-Substituted-3-hydroxypyridin-4-ones from Maltol [1][3]
-
Protection of the Hydroxyl Group:
-
To a solution of maltol (1 equivalent) in a suitable solvent such as methanol, add a solution of sodium hydroxide (1.1 equivalents).
-
To this mixture, add benzyl chloride (1.1 equivalents) and reflux for 6-12 hours.
-
After cooling, remove the solvent under reduced pressure. The residue is then taken up in water and extracted with dichloromethane.
-
The organic layers are combined, washed with 5% sodium hydroxide solution and then with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 3-benzyloxy-2-methyl-4H-pyran-4-one (benzyl maltol).
-
-
Amination of the Pyranone Ring:
-
A solution of benzyl maltol (1 equivalent) and the desired primary amine (2 equivalents) in water or a mixture of water and ethanol is refluxed for 24 hours.
-
The reaction mixture is then cooled, and the solvent is removed by rotary evaporation.
-
The resulting residue, the 1-substituted-3-benzyloxy-2-methylpyridin-4-one, is purified by recrystallization or column chromatography.
-
-
Deprotection of the Hydroxyl Group:
-
The benzylated pyridinone derivative is dissolved in ethanol or methanol containing a catalytic amount of palladium on carbon (10% Pd/C).
-
The mixture is subjected to catalytic hydrogenation under a hydrogen atmosphere (typically at atmospheric pressure) until the reaction is complete (monitored by TLC).
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the final 1-substituted-3-hydroxy-2-methylpyridin-4-one derivative.
-
dot
Caption: General workflow for the three-step synthesis of 1-substituted-3-hydroxypyridin-4-one derivatives.
Iron Chelating Activity
The hallmark of 3-hydroxypyridin-4-one derivatives is their high affinity and selectivity for Fe(III). This property is crucial for the treatment of iron overload conditions such as β-thalassemia. The iron-chelating efficacy is often quantified by the pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at physiological pH (7.4) for a total ligand concentration of 10 µM and a total iron concentration of 1 µM. A higher pFe³⁺ value indicates a greater affinity for iron.
dot
Caption: Mechanism of Fenton reaction inhibition by 3-hydroxypyridin-4-one derivatives.
The chelation of iron by HPOs prevents its participation in the Fenton reaction, a major source of cytotoxic hydroxyl radicals.[4][5][6] The tight binding of Fe(III) by these ligands prevents its redox cycling, thereby mitigating oxidative stress.[4]
| Derivative | pFe³⁺ | Reference(s) |
| Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) | 19.4 | [7] |
| N-methyl amido derivative 15b | 21.7 | [7] |
| Hexadentate monomeric chelator 14 | 30.37 | [2] |
| 1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | 21.4 | |
| 1,6-dimethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | 21.5 |
Antimicrobial Activity
3-Hydroxypyridin-4-one derivatives have demonstrated significant antimicrobial activity against a range of bacteria and fungi.[8] This activity is often attributed to their iron-chelating properties, as iron is an essential nutrient for microbial growth and virulence. By sequestering iron, these compounds can inhibit microbial proliferation. Some derivatives also act as quorum sensing inhibitors, disrupting bacterial communication and virulence factor production.[9][10]
Experimental Protocol: Broth Microdilution Method for MIC Determination [11][12][13]
-
Preparation of Inoculum:
-
Grow the test microorganism in a suitable broth medium to the mid-logarithmic phase.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the 3-hydroxypyridin-4-one derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours.
-
-
Determination of MIC:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
dot
Caption: Inhibition of Pseudomonas aeruginosa quorum sensing pathways by 3-hydroxypyridin-4-one derivatives.
| Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| Compound 6c | S. aureus | 32 | |
| Compound 6c | E. coli | 32 | |
| Compound 16e | P. aeruginosa (pqs system) | IC₅₀ = 3.7 µM | [9] |
Antioxidant Activity
Many 3-hydroxypyridin-4-one derivatives exhibit potent antioxidant activity, which is attributed to both their iron-chelating and radical scavenging capabilities. The ability to donate a hydrogen atom to neutralize free radicals is a key mechanism of their antioxidant action.[14]
Experimental Protocol: DPPH Radical Scavenging Assay [15][16][17][18]
-
Preparation of DPPH Solution:
-
Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
-
Reaction Mixture:
-
In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution.
-
A control containing only methanol and the DPPH solution is also prepared.
-
-
Incubation:
-
Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against compound concentration.
-
| Derivative | Antioxidant Assay | IC₅₀ (µM) | Reference(s) |
| Compound 6i | DPPH | EC₅₀ = 0.039 mM | [19] |
| Compound 6b | Tyrosinase Inhibition | 25.82 | [7] |
Anticancer Activity
The antiproliferative activity of 3-hydroxypyridin-4-one derivatives against various cancer cell lines has been reported.[20] The proposed mechanism of action involves the induction of apoptosis and cell cycle arrest, likely stemming from the chelation of iron, which is essential for DNA synthesis and cell proliferation.
Experimental Protocol: MTT Assay for Cytotoxicity [21][22][23]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the 3-hydroxypyridin-4-one derivative and incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
-
| Derivative | Cell Line | IC₅₀ (µM) | Reference(s) |
| Compound 4e | HeLa | 30 | [1] |
| Compound 4f | HeLa | 700 | [1] |
Neuroprotective Activity
Emerging evidence suggests that 3-hydroxypyridin-4-one derivatives possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[24][25][26] Their mechanisms of action are multifaceted and include the chelation of excess metal ions (which can contribute to oxidative stress and protein aggregation), inhibition of enzymes like monoamine oxidase B (MAO-B), and general antioxidant effects that protect neurons from oxidative damage.[25]
dot
Caption: Multifaceted neuroprotective mechanisms of 3-hydroxypyridin-4-one derivatives.
Structure-Activity Relationships (SAR)
The biological activity of 3-hydroxypyridin-4-one derivatives is significantly influenced by the nature and position of substituents on the pyridinone ring.
-
Lipophilicity: Increased lipophilicity often correlates with enhanced biological activity, particularly for antimicrobial and anticancer effects, as it facilitates cell membrane penetration.[27]
-
Substituents on the Nitrogen Atom (N1-position): The group attached to the nitrogen atom plays a crucial role in modulating the physicochemical properties and biological activity of the molecule.
-
Substituents on the Ring: The introduction of electron-donating or electron-withdrawing groups at other positions on the ring can fine-tune the electronic properties and, consequently, the chelating and biological activities. For instance, the introduction of an amido group at the 2-position has been shown to enhance the pFe³⁺ value.[7]
Conclusion
3-Hydroxypyridin-4-one derivatives are a remarkable class of compounds with a broad spectrum of biological activities and significant therapeutic potential. Their well-established role as iron chelators is complemented by their promising antimicrobial, antioxidant, anticancer, and neuroprotective properties. The synthetic accessibility and the ease of structural modification of the HPO scaffold provide a robust platform for the development of novel drug candidates. Future research in this area will likely focus on the design of multi-target ligands and the optimization of pharmacokinetic and pharmacodynamic properties to translate the promising in vitro and in vivo activities into clinical applications. This guide serves as a comprehensive resource for researchers embarking on the exploration and development of this fascinating class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Fenton chemistry and iron chelation under physiologically relevant conditions: Electrochemistry and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Use of Fenton Reaction in Drugs and Food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 3-Hydroxypyridin-4(1 H)-one Derivatives as pqs Quorum Sensing Inhibitors Attenuate Virulence and Reduce Antibiotic Resistance in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cyrusbio.com.tw [cyrusbio.com.tw]
- 22. texaschildrens.org [texaschildrens.org]
- 23. atcc.org [atcc.org]
- 24. 3-Hydroxypyridin-4-one based derivatives as promising neuroprotective agents for Parkinson’s disease | Scientific Letters [publicacoes.cespu.pt]
- 25. mdpi.com [mdpi.com]
- 26. Neuroprotection mediated by natural products and their chemical derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of an Oral Iron Chelator: An In-depth Technical Guide to the Discovery and Development of Deferiprone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferiprone, the first orally active iron chelating agent, marked a pivotal advancement in the management of transfusional iron overload, a life-threatening consequence of regular blood transfusions in patients with conditions such as thalassemia major. This technical guide provides a comprehensive overview of the discovery, history, and development of Deferiprone, detailing its synthesis, mechanism of action, and the key preclinical and clinical findings that led to its global approval.
Discovery and Early Development
The journey of Deferiprone began in the late 1970s and early 1980s out of an urgent clinical need for a more patient-friendly alternative to the then-standard iron chelation therapy, parenteral deferoxamine. The demanding regimen of subcutaneous deferoxamine infusions led to poor compliance and suboptimal treatment outcomes for many patients.
The pioneering work was led by Dr. George J. Kontoghiorghes at the University of Essex and later at the Royal Free Hospital School of Medicine in London. The research focused on designing a small molecule that could be orally absorbed and effectively bind to and remove excess iron from the body. This led to the synthesis and screening of a novel class of iron chelators, the α-ketohydroxypyridines. In 1981, 1,2-dimethyl-3-hydroxypyrid-4-one, later named Deferiprone (L1), was synthesized and identified as a promising candidate.[1][2]
A significant breakthrough in the development of Deferiprone was the invention of a simple and inexpensive one-step synthesis method at the Royal Free Hospital Medical School.[3] This method, which is still used by generic manufacturers worldwide, made the drug more accessible, particularly in developing countries where thalassemia is endemic.
Synthesis of Deferiprone
The one-step synthesis of Deferiprone from maltol and methylamine is a practical and high-yield process.
Experimental Protocol: One-Pot Synthesis of Deferiprone
Materials:
-
Maltol
-
Methylamine
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 5 mmol of maltol and 15 mmol of methylamine in a mixture of 20 mL of water and 2 mL of ethanol.
-
Adjust the pH of the reaction mixture to 5.0 using 6.0 M HCl.
-
Reflux the reaction mixture at 100°C for 16 hours.
-
After the reaction is complete, a precipitate will form. Separate the precipitate by filtration.
-
Dry the precipitate and recrystallize it from water to obtain pure Deferiprone.
This method has been reported to yield Deferiprone in high purity (97%). The structure of the synthesized compound is confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (1H-NMR), and Carbon-13 Nuclear Magnetic Resonance (13C-NMR).
Mechanism of Action
Deferiprone is a bidentate chelating agent, meaning that two molecules of Deferiprone bind to one ferric ion (Fe3+). The resulting 3:1 Deferiprone-iron complex is a stable, neutral molecule that is water-soluble and readily excreted in the urine.[4][5] This process of chelation and excretion effectively removes excess iron from the body, preventing its accumulation in vital organs such as the heart, liver, and endocrine glands.
Signaling Pathways
Deferiprone's mechanism extends beyond simple iron chelation and involves modulation of key signaling pathways related to iron metabolism and cellular stress.
3.1.1. The Hepcidin-Ferroportin Axis
Deferiprone has been shown to influence the hepcidin-ferroportin axis, the master regulatory system of systemic iron homeostasis. Hepcidin, a hormone produced by the liver, controls iron levels by binding to and inducing the degradation of ferroportin, the only known cellular iron exporter. By reducing intracellular iron levels, Deferiprone can indirectly affect hepcidin expression and ferroportin activity, contributing to the overall regulation of iron balance.[6][7][8][9]
3.1.2. The Ferroptosis Pathway
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Excess iron can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress and cell death. Deferiprone, by chelating excess iron, acts as an inhibitor of ferroptosis, protecting cells from this form of damage.[10][11] This is a crucial aspect of its therapeutic effect, particularly in preventing iron-induced organ damage. Recent studies have also implicated the NDRG1/Yap pathway in Deferiprone-mediated neuroprotection against ferroptosis.[12]
Preclinical Development
In Vitro and In Vivo Screening
Initial in vitro studies demonstrated Deferiprone's ability to bind iron and remove it from iron-loaded cells. Subsequent in vivo studies in animal models, including iron-loaded rats and rabbits, confirmed its oral bioavailability and efficacy in promoting urinary iron excretion.
Toxicology Studies
Preclinical toxicology studies were conducted to assess the safety profile of Deferiprone.
| Toxicology Data for Deferiprone | |
| Parameter | Result |
| LD50 (Oral, Rat) | 2000-3000 mg/kg[3] |
| Embryofetal Toxicity (Rats) | Skeletal and soft tissue malformations observed at 25 mg/kg/day.[13] |
| Embryofetal Toxicity (Rabbits) | Skeletal and soft tissue malformations observed at 10 mg/kg/day. Embryofetal lethality and maternal toxicity at 100 mg/kg/day.[13] |
| Genotoxicity | Positive in some in vitro and in vivo genotoxicity assays.[13] |
Clinical Development
The first clinical trials of Deferiprone commenced in 1987 in London. These and subsequent multicenter trials worldwide provided crucial data on the efficacy and safety of Deferiprone in patients with transfusional iron overload.
Efficacy Data
Clinical trials have consistently demonstrated the efficacy of Deferiprone in reducing iron overload.
| Clinical Efficacy of Deferiprone | |
| Parameter | Result |
| Serum Ferritin Reduction | A ≥ 20% decline in serum ferritin was observed in 50% of patients within one year of therapy.[1] |
| Liver Iron Concentration (LIC) | Significant reductions in LIC have been reported in numerous studies. |
| Cardiac T2* (ms) | Deferiprone has shown superior efficacy in improving cardiac T2*, indicating a reduction in myocardial iron, compared to deferoxamine.[14] |
| Urinary Iron Excretion | Dose-dependent increase in urinary iron excretion. |
Safety and Tolerability
The most significant adverse reaction associated with Deferiprone is agranulocytosis (a severe drop in white blood cells), which necessitates regular monitoring of the absolute neutrophil count (ANC).
| Incidence of Key Adverse Reactions in Clinical Trials (N=642) | |
| Adverse Reaction | Incidence (%) |
| Nausea | 13 |
| Abdominal Pain/Discomfort | 10 |
| Vomiting | 10 |
| Neutropenia | 6 |
| Agranulocytosis | 2[1] |
| Arthralgia (Joint Pain) | Data varies across studies |
| Alanine Aminotransferase Increased | 7.5[4] |
Regulatory History and Post-Marketing
Deferiprone was first approved for clinical use in India in 1995. It subsequently received approval in Europe in 1999 and in the United States in 2011 for the treatment of transfusional iron overload in patients with thalassemia syndromes when current chelation therapy is inadequate.[1]
Visualizing the Pathways
Deferiprone Synthesis Workflow
Caption: One-pot synthesis of Deferiprone from maltol and methylamine.
Deferiprone's Mechanism in Iron Metabolism
Caption: Deferiprone chelates intracellular iron, preventing ferroptosis.
Regulation of the Hepcidin-Ferroportin Axis
Caption: Deferiprone's influence on the hepcidin-ferroportin axis.
Conclusion
The development of Deferiprone represents a landmark achievement in the field of iron chelation therapy. From its rational design and efficient synthesis to its extensive preclinical and clinical evaluation, Deferiprone has provided a vital oral treatment option for patients with transfusional iron overload. Ongoing research continues to explore its potential in other iron-related disorders, underscoring the enduring legacy of this pioneering therapeutic agent.
References
- 1. bioplusrx.com [bioplusrx.com]
- 2. researchgate.net [researchgate.net]
- 3. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. macsenlab.com [macsenlab.com]
- 6. Hepcidin-Ferroportin Interaction Controls Systemic Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Physiological and pathophysiological mechanisms of hepcidin regulation: clinical implications for iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A crosstalk between hepcidin and IRE/IRP pathways controls ferroportin expression and determines serum iron levels in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mitochondrial ferritin upregulation by deferiprone reduced neuronal ferroptosis and improved neurological deficits via NDRG1/Yap pathway in a neonatal rat model of germinal matrix hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Structural Elucidation of 3-hydroxy-1-methylpyridin-4(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of 3-hydroxy-1-methylpyridin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry. This document outlines the key structural features determined by various analytical techniques, detailed experimental protocols for its characterization, and a summary of its physicochemical properties.
Physicochemical Properties
This compound is a solid organic compound with the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol .[1][2] It is a derivative of 4-pyridone and is closely related to other hydroxypyridinones that have been investigated for their biological activities.
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO₂ | [1][2] |
| Molecular Weight | 125.13 g/mol | [1][2] |
| IUPAC Name | 3-hydroxy-1-methylpyridin-4-one | [1] |
| Canonical SMILES | CN1C=CC(=O)C(=C1)O | [1][2] |
| InChI Key | KRBOPJCIZALTNX-UHFFFAOYSA-N | [1][2] |
| Boiling Point | 228°C at 760 mmHg | [1] |
| Flash Point | 91.7°C | [1] |
| Density | 1.309 g/cm³ | [1] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 0 | [2] |
Spectroscopic and Crystallographic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR chemical shifts for this compound in a suitable deuterated solvent like DMSO-d₆ are summarized below.
Table 2: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-CH₃ | ~3.5 | Singlet | - |
| H-2 | ~7.5 | Doublet | ~7.5 |
| H-5 | ~6.2 | Doublet | ~7.5 |
| H-6 | ~7.8 | Singlet (broad) | - |
| OH | ~9.5 | Singlet (broad) | - |
Table 3: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | ~40 |
| C-2 | ~140 |
| C-3 | ~145 |
| C-4 | ~175 |
| C-5 | ~110 |
| C-6 | ~135 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are presented in the table below.
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretching |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (aliphatic) |
| 1650-1630 | C=O stretching (pyridone) |
| 1600-1450 | C=C stretching (aromatic ring) |
| 1250-1150 | C-O stretching |
X-ray Crystallography
While specific crystallographic data for this compound is not available, the crystal structure of the related compound 4-Hydroxy-6-methylpyridin-2(1H)-one has been determined.[3] It crystallizes in the monoclinic system with the space group P2₁/n.[3] The unit cell parameters are a = 4.7082(5) Å, b = 12.2988(8) Å, c = 10.0418(7) Å, and β = 91.303(7)°.[3] It is expected that this compound would exhibit similar packing and hydrogen bonding interactions in the solid state.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of N-substituted 3-hydroxypyridin-4-ones involves the reaction of a primary amine with a 3-hydroxy-4-pyrone, such as maltol.
Materials:
-
Maltol (3-hydroxy-2-methyl-4-pyrone)
-
Methylamine (40% in water)
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
pH meter or pH paper
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, dissolve maltol in ethanol.
-
Add an equimolar amount of methylamine solution to the flask.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to a pH of ~2.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.
-
Adjust the pH of the aqueous layer to ~7.5 with a sodium hydroxide solution.
-
Cool the solution in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
X-ray Crystallography
Single Crystal Growth: Slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) at room temperature can yield single crystals suitable for X-ray diffraction.
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
The crystal system, space group, and unit cell dimensions are determined from the diffraction pattern.
-
The intensities of the diffracted X-rays are measured for a large number of reflections.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Place the mixture in a pellet-forming die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Structural Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive structural analysis of this compound.
Caption: Workflow for the synthesis and structural elucidation of this compound.
References
Spectroscopic Profile of Deferiprone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Deferiprone, an oral iron chelator. The following sections detail the methodologies and data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), crucial techniques for the structural elucidation and quality control of this pharmaceutical agent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of Deferiprone. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of the compound.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the chemical environment of the hydrogen atoms in the Deferiprone molecule.
Experimental Protocol: The ¹H NMR spectrum of Deferiprone is typically recorded on a 400 MHz Bruker instrument.[1] The sample is prepared by dissolving it in deuterated dimethyl sulfoxide (DMSO-d6).[1]
Data Presentation:
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity |
| H-6 | 7.544 | d |
| H-5 | 6.075 | d |
| N-CH₃ | 3.620 | s |
| C-CH₃ | 2.259 | s |
Data sourced from ChemicalBook and recorded in DMSO-d6.[2]
Interpretation: The ¹H NMR spectrum of Deferiprone in DMSO-d6 displays distinct signals corresponding to the aromatic protons and the methyl groups. The downfield signals at 7.544 ppm and 6.075 ppm are attributed to the protons on the pyridinone ring. The singlets at 3.620 ppm and 2.259 ppm correspond to the N-methyl and C-methyl protons, respectively. The integration of these signals confirms the number of protons in each chemical environment.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in the Deferiprone molecule.
Experimental Protocol: The ¹³C NMR spectrum is also typically acquired on a 400 MHz Bruker instrument using DMSO-d6 as the solvent.[1]
Data Presentation:
| Chemical Shift (δ) ppm |
| 171.1 |
| 149.9 |
| 142.1 |
| 119.5 |
| 109.1 |
| 40.7 |
| 12.0 |
Data sourced from ChemicalBook.[3]
Interpretation: The ¹³C NMR spectrum shows seven distinct carbon signals, consistent with the molecular structure of Deferiprone. The signal at 171.1 ppm is characteristic of the carbonyl carbon (C=O) in the pyridinone ring. The signals in the aromatic region (109-150 ppm) correspond to the other carbon atoms of the ring, while the upfield signals at 40.7 ppm and 12.0 ppm are assigned to the N-methyl and C-methyl carbons, respectively. Detailed assignment of each carbon atom on the pyridinone ring requires further 2D NMR experiments, which were not detailed in the reviewed literature.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: The IR spectrum of Deferiprone can be recorded using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) attachment for solid samples.[1]
Data Presentation:
A comprehensive table of specific IR absorption bands for pure Deferiprone with detailed assignments was not available in the public literature reviewed. However, a general interpretation based on the known functional groups of Deferiprone is as follows:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (hydroxyl) | 3200-3600 (broad) |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-3000 |
| C=O (ketone) | 1630-1680 |
| C=C (aromatic) | 1450-1600 |
| C-N | 1000-1350 |
Interpretation: The IR spectrum of Deferiprone is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The presence of the carbonyl group (C=O) in the pyridinone ring will give rise to a strong absorption band around 1650 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region, while C-H stretching vibrations for both aromatic and methyl groups will appear in the 2850-3100 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Experimental Protocol: A common method for the analysis of Deferiprone is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a summary of a published protocol:
-
Chromatography:
-
Column: Synergi Fusion-RP 80A
-
Mobile Phase: Methanol and 0.2% formic acid containing 0.2 mM EDTA (60:40, v/v)
-
Flow Rate: 0.8 mL/min
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3000 V
-
Nebulizer Pressure: 35 psi
-
Drying Gas Temperature: 300 °C
-
Data Presentation:
| Ion | m/z (mass-to-charge ratio) |
| Precursor Ion [M+H]⁺ | 140.1 |
| Product Ion | 53.1 |
| Fe(III)-[Deferiprone]₂⁺ | 332.0 |
| Fe(III)-[Deferiprone]₃ | 471.1 |
Interpretation: In positive ion electrospray mass spectrometry, Deferiprone is readily protonated to form the molecular ion [M+H]⁺ at an m/z of 140.1. Tandem mass spectrometry (MS/MS) of this precursor ion leads to a characteristic product ion at m/z 53.1. The fragmentation likely involves the loss of neutral fragments from the pyridinone ring. Deferiprone also forms stable complexes with iron. The mass spectrum can show ions corresponding to a 2:1 complex with ferric iron ([Fe(III)-[Deferiprone]₂]⁺) at m/z 332.0 and a neutral 3:1 complex ([Fe(III)-[Deferiprone]₃]) at m/z 471.1.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a Deferiprone sample.
References
An In-Depth Technical Guide on the Solubility and Stability of 3-hydroxy-1-methylpyridin-4(1H)-one in Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 3-hydroxy-1-methylpyridin-4(1H)-one, commonly known as Deferiprone, in various biological buffers. Deferiprone is an orally active iron-chelating agent used in the treatment of transfusional iron overload. A thorough understanding of its solubility and stability in physiologically relevant media is critical for its formulation, handling, and the design of in vitro and in vivo studies. This document summarizes key quantitative data, details experimental protocols for solubility and stability assessment, and provides visual representations of experimental workflows.
Introduction
This compound (Deferiprone) is a bidentate ligand that forms a stable 3:1 complex with ferric iron.[1] Its efficacy and safety are intrinsically linked to its physicochemical properties, particularly its solubility and stability in biological fluids. This guide aims to consolidate the available scientific information to assist researchers and drug development professionals in their work with this important therapeutic agent.
Solubility of Deferiprone
Deferiprone is characterized as a Biopharmaceutics Classification System (BCS) class 1 drug, indicating high solubility and high permeability.[2] It is a white to pinkish-white crystalline powder.[2]
Aqueous Solubility
The aqueous solubility of Deferiprone is pH-dependent. It is highly soluble in water over a pH range of 1.0 to 7.5.[2] The maximum water solubility has been reported to be between 16–18 g/L at 24°C.[1]
Solubility in Biological Buffers
The solubility of Deferiprone has been evaluated in various buffers commonly used in biological research. The data presented below is crucial for preparing solutions for cell culture, enzymatic assays, and other in vitro experiments.
Table 1: Solubility of Deferiprone in Biological Buffers
| Buffer System (Concentration) | pH | Temperature (°C) | Solubility (mg/mL) |
| Water | 5.7 | Not Specified | 14.3 |
| 0.01N HCl | 2.0 | Not Specified | 16.0 |
| 0.1N HCl | 1.1 | Not Specified | >16.0 |
| 0.05M Phosphate Buffer | 4.5 | Not Specified | 14.6 |
| 0.05M Phosphate Buffer | 6.0 | Not Specified | 13.9 |
| 0.05M Phosphate Buffer | 6.8 | Not Specified | 13.4 |
| 0.05M Phosphate Buffer | 7.2 | Not Specified | 13.8 |
| 0.05M Phosphate Buffer | 7.5 | Not Specified | 13.3 |
Data sourced from FERRIPROX Product Monograph.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation of Buffer Solutions: Prepare a series of biological buffers (e.g., Phosphate Buffered Saline (PBS), Tris-HCl, Citrate) at the desired pH values.
-
Addition of Excess Compound: Add an excess amount of Deferiprone powder to a known volume of each buffer solution in a sealed container (e.g., glass vial). The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
Equilibration: Agitate the samples at a constant temperature for a defined period (typically 24-72 hours) to ensure equilibrium is reached. A shaker water bath is commonly used for this purpose.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to separate the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. Dilute the aliquot with a suitable solvent (e.g., the respective buffer) to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the concentration of Deferiprone in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Workflow for Solubility Determination using the Shake-Flask Method.
Stability of Deferiprone
Deferiprone is generally a stable compound, particularly in its solid form.[2] However, its stability in solution can be influenced by factors such as pH, temperature, and the presence of light and oxidizing agents. Stability-indicating analytical methods, primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), are essential for accurately assessing the degradation of Deferiprone.[3]
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods. These studies expose the drug to stress conditions that are more severe than accelerated stability testing conditions.
Table 2: Summary of Forced Degradation Studies of Deferiprone
| Stress Condition | Reagents and Conditions | Observation |
| Acidic Hydrolysis | 1N HCl, reflux for 1 hour | No significant degradation observed.[3] |
| Alkaline Hydrolysis | 1N NaOH, heated at 100°C for 1 hour | No significant degradation observed.[3] |
| Oxidative Degradation | 3% H₂O₂, reflux at 100°C for 1 hour | No significant degradation observed.[3] |
| Thermal Degradation | Dry heat, 10 days | No significant degradation observed.[3] |
| Photolytic Degradation | UV light (200 Watt hours/sq. m), 72 hours | No significant degradation observed.[3] |
The results from these studies indicate that Deferiprone is a very stable molecule under these stress conditions.
Experimental Protocol for Stability Testing (RP-HPLC Method)
A validated stability-indicating RP-HPLC method is the gold standard for assessing the stability of Deferiprone and separating it from any potential degradation products.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of Deferiprone in a suitable solvent (e.g., mobile phase).
-
Preparation of Stability Samples: Dilute the stock solution with the desired biological buffers (e.g., PBS, Tris, Citrate) to a known concentration.
-
Storage Conditions: Store the stability samples under various conditions of temperature (e.g., 4°C, 25°C, 40°C) and light (e.g., protected from light, exposed to light).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and longer for long-term studies), withdraw an aliquot from each sample.
-
HPLC Analysis:
-
Chromatographic Conditions:
-
Column: Inertsil ODS C18 (250 x 4.6mm, 5µm) or equivalent.[3]
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 60 volumes of mixed phosphate buffer pH 3.0) and an organic modifier (e.g., 40 volumes of methanol).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: PDA detector at 280 nm.[3]
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the samples into the HPLC system and record the chromatograms.
-
-
Data Analysis:
-
Calculate the percentage of Deferiprone remaining at each time point relative to the initial concentration (time zero).
-
Monitor for the appearance of any new peaks, which would indicate degradation products.
-
The peak purity of the Deferiprone peak should be assessed to ensure it is not co-eluting with any degradants.
-
Workflow for Stability Testing of Deferiprone using RP-HPLC.
Signaling Pathways and Logical Relationships
The solubility and stability of Deferiprone are governed by its chemical structure and the properties of the surrounding medium, particularly pH.
pH-Dependent Ionization and Solubility
Deferiprone is a weak acid with a pKa of approximately 3.7. This means that at pH values below its pKa, it will exist predominantly in its neutral, protonated form. As the pH increases above the pKa, the hydroxyl group will deprotonate, leading to the formation of the anionic species. The high solubility of Deferiprone across a wide pH range suggests that both the neutral and ionized forms are readily soluble in aqueous media.
Relationship between pH, Ionization State, and Solubility of Deferiprone.
Conclusion
This compound (Deferiprone) is a highly soluble and stable molecule in aqueous solutions across a physiologically relevant pH range. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals working with this compound. The high stability observed in forced degradation studies suggests that Deferiprone is robust under a variety of experimental conditions. For optimal results, it is recommended to use validated analytical methods, such as the RP-HPLC method detailed in this guide, to confirm the concentration and integrity of Deferiprone solutions in your specific biological buffer systems.
References
- 1. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jipbs.com [jipbs.com]
Deferiprone Analogues: A Deep Dive into Structure-Activity Relationships for Enhanced Iron Chelation Therapy
For Immediate Release
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of deferiprone analogues, offering researchers, scientists, and drug development professionals a detailed resource to advance the design of next-generation iron chelators. Deferiprone, an orally active iron chelator, has been a cornerstone in the management of transfusional iron overload. However, the quest for analogues with improved efficacy, safety profiles, and specific targeting capabilities remains a critical area of research. This document synthesizes key findings on how structural modifications to the deferiprone scaffold influence its iron chelating efficiency, pharmacokinetics, and biological activity.
Core Principles of Deferiprone's Iron Chelation
Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one) is a bidentate ligand that coordinates with ferric iron (Fe³⁺) in a 3:1 ratio to form a stable, neutral complex that is subsequently excreted, primarily in the urine.[1][2] The key to its function lies in the 3-hydroxy-4-pyridinone moiety, which provides the necessary oxygen donor atoms for iron binding. The development of analogues has centered on modifying the substituents on the pyridinone ring to optimize its physicochemical and pharmacological properties.
Structure-Activity Relationship Insights
Systematic modifications of the deferiprone structure have yielded crucial insights into the determinants of its iron chelating capacity and biological behavior. Key structural features and their impact are summarized below.
Table 1: Structure-Activity Relationship of Deferiprone Analogues
| Modification | Key Structural Change | Impact on Iron Chelation | Other Notable Effects | Reference |
| N-Substitution | Introduction of alkyl, hydroxyalkyl, or carboxyalkyl groups at the N1 position. | Can influence lipophilicity and metabolic stability. N-hydroxyalkyl substitution can maintain or slightly improve iron affinity (pFe³⁺ values of 19.20-19.36, comparable to deferiprone).[3] | N-aliphatic alcohol modifications are designed to improve blood-brain barrier permeability for potential use in neurodegenerative diseases.[3] | [3] |
| C2-Substitution | Variation of the alkyl group at the C2 position. | Minor impact on iron binding affinity but can affect steric hindrance and lipophilicity. | --- | General medicinal chemistry principles |
| C5/C6-Substitution | Introduction of various functional groups on the pyridinone ring. | Can modulate the electronic properties of the chelating moiety, potentially enhancing iron binding. | May offer sites for conjugation to targeting moieties or polymers. | |
| Hybrid Molecules | Conjugation of the deferiprone scaffold to other pharmacologically active molecules (e.g., resveratrol). | Can create multi-target-directed ligands with both iron-chelating and other beneficial activities (e.g., antioxidant, anti-amyloid aggregation).[4] | Deferiprone-resveratrol hybrids have shown micromolar IC₅₀ values for Aβ₁₋₄₂ aggregation inhibition.[4] | [4] |
| Bidentate to Hexadentate | Linking multiple hydroxypyridinone units to a scaffold to create hexadentate ligands. | Significantly increases the affinity and stability of the iron complex (e.g., hexadentate 3,4-HOPO ligand CP254 has a pFe³⁺ of 27.24).[2] | Can be incorporated into non-absorbable polymers to reduce intestinal iron absorption.[2] | [1][2] |
Quantitative Analysis of Iron Chelation Efficacy
The iron (III) binding affinity of a chelator is a critical parameter for its efficacy. It is often expressed as the pFe³⁺ value, which is the negative logarithm of the free Fe³⁺ concentration at a specific pH (typically 7.4) and total ligand and iron concentrations. A higher pFe³⁺ value indicates a stronger affinity for iron.
Table 2: Iron (III) Affinity of Deferiprone and Selected Analogues
| Compound | Description | pFe³⁺ | Reference |
| Deferiprone | Parent Drug | ~20 | [4] |
| N-hydroxyalkyl substituted deferiprone | Modified at N1 position | 19.20 - 19.36 | [3] |
| CP254 | Hexadentate 3-hydroxypyridin-4-one ligand | 27.24 | [2] |
| Deferiprone-resveratrol hybrids | Hybrid molecules | Similar to deferiprone | [4] |
Experimental Protocols
The evaluation of novel deferiprone analogues involves a series of standardized in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Synthesis of Deferiprone Analogues
A common and efficient method for the synthesis of the deferiprone scaffold involves the reaction of maltol with a primary amine.[5][6]
General Procedure for N-Substituted Deferiprone Analogues:
-
Reaction Setup: Maltol is dissolved in a suitable solvent system, often a mixture of water and ethanol.
-
Amine Addition: The desired primary amine (e.g., methylamine for deferiprone) is added to the solution.
-
Reflux: The reaction mixture is heated under reflux for a specified period.
-
Purification: The product is isolated and purified, typically by crystallization or chromatography.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy.[5][6]
Determination of Iron (III) Chelation Activity
A widely used spectrophotometric assay to determine the iron-chelating capacity of a compound involves the use of the ferrozine reagent.
Ferrozine-Based Iron Chelation Assay:
-
Reagent Preparation: Prepare solutions of the test compound, FeCl₂, and ferrozine in a suitable buffer (e.g., HEPES).
-
Reaction Initiation: The test compound is incubated with the FeCl₂ solution to allow for chelation of the ferrous ions.
-
Color Development: Ferrozine is added to the mixture. Ferrozine forms a stable, magenta-colored complex with any remaining free Fe²⁺.
-
Spectrophotometric Measurement: The absorbance of the ferrozine-Fe²⁺ complex is measured at approximately 562 nm.
-
Calculation: The iron-chelating activity is calculated as the percentage inhibition of the formation of the ferrozine-Fe²⁺ complex. The IC₅₀ value, the concentration of the chelator that inhibits 50% of complex formation, is then determined.
Visualizing the Path to Improved Iron Chelators
The following diagrams illustrate key concepts and workflows in the development of deferiprone analogues.
Caption: Logical relationships in deferiprone analogue SAR.
Caption: General experimental workflow for deferiprone analogues.
Conclusion and Future Directions
The exploration of deferiprone analogues has significantly advanced our understanding of the structural requirements for effective iron chelation. Modifications at the N1 position and the development of multidentate ligands have emerged as particularly promising strategies for enhancing efficacy and tailoring the pharmacological profile of these chelators. Future research should focus on the development of analogues with improved oral bioavailability, reduced toxicity, and the ability to target specific organs or cellular compartments where iron accumulation is most damaging. The integration of computational modeling with synthetic chemistry and biological testing will be instrumental in accelerating the discovery of the next generation of iron chelating agents for the treatment of iron overload disorders and other related pathologies.
References
- 1. Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and iron(III)-chelating properties of novel 3-hydroxypyridin-4-one hexadentate ligand-containing copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Theoretical and Computational Elucidation of Deferiprone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferiprone (DFP), an orally administered bidentate chelator, is a cornerstone in the management of transfusional iron overload, a critical concern for patients with conditions like thalassemia major.[1] Its ability to form a stable 3:1 complex with ferric iron (Fe³⁺) facilitates the excretion of excess iron, thereby mitigating iron-induced organ toxicity.[2][3] Understanding the intricate mechanisms of Deferiprone's action at a molecular level is paramount for optimizing its therapeutic efficacy and designing novel, more potent chelating agents. This technical guide delves into the theoretical and computational studies that have provided profound insights into the physicochemical properties, chelation mechanism, and metabolic fate of Deferiprone.
Core Mechanism: Iron Chelation
The primary therapeutic effect of Deferiprone lies in its high affinity and selectivity for ferric iron.[3] Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the energetics and structural characteristics of the Deferiprone-iron complex.
Physicochemical Properties of Deferiprone
Deferiprone, with the chemical formula C₇H₉NO₂, is a small, orally active molecule.[2] Its structure, featuring a hydroxypyridinone ring, is crucial for its iron-chelating activity.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₂ | [2] |
| Molar Mass | 139.15 g/mol | [2] |
| Chelation Ratio (DFP:Fe³⁺) | 3:1 | [2][3] |
Energetics of Chelation
Quantum chemical analyses have explored the binding reaction between Deferiprone and iron. These studies indicate that three molecules of Deferiprone coordinate with one ferric ion to form a stable, neutral complex.[2][3] The reaction is thermodynamically favorable, ensuring effective iron sequestration.
DFT calculations have been employed to determine the binding energy and selectivity of Deferiprone for various metal ions. The theoretical binding energy trend is as follows: Al³⁺ > Fe³⁺ > Cu²⁺ > Ni²⁺ > Co²⁺ > Zn²⁺.[2][4] This highlights Deferiprone's strong preference for trivalent metal ions, particularly iron and aluminum.
| Parameter | Description | Computational Method | Finding | Reference |
| Binding Energy Trend | Relative affinity of Deferiprone for different metal ions. | DFT (M05-2X/6-31G(d)) | Al³⁺ > Fe³⁺ > Cu²⁺ > Ni²⁺ > Co²⁺ > Zn²⁺ | [2][4] |
| Reaction Pathway | Proposed mechanisms for complex formation. | Quantum Chemical Analysis | C-C cleavage pathway is energetically more favorable than C-O cleavage. | [5] |
Computational Methodologies
The theoretical investigation of Deferiprone's properties relies on sophisticated computational chemistry techniques. Understanding these methods is crucial for interpreting the results and designing further in silico studies.
Density Functional Theory (DFT) Calculations
DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. In the context of Deferiprone, DFT calculations have been pivotal in understanding its chelation chemistry.
Typical Experimental Protocol for DFT Calculations of Deferiprone-Metal Complexes:
-
Model Building: The initial 3D structures of Deferiprone and the metal ion are built using molecular modeling software.
-
Geometry Optimization: The geometries of the individual molecules and the resulting complex are optimized to find the lowest energy conformation. This is typically performed using a specific functional and basis set. For Deferiprone studies, the M05-2X functional with the 6-31G(d) basis set has been reported.[2][4]
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).
-
Binding Energy Calculation: The binding energy of the complex is calculated by subtracting the total energies of the individual optimized reactants from the total energy of the optimized product complex.
-
Solvation Effects: To simulate the biological environment, solvation models (e.g., Polarizable Continuum Model - PCM) are often incorporated to account for the effect of the solvent (typically water) on the electronic structure and energetics.
Molecular Dynamics (MD) Simulations
While DFT provides insights into the static properties of the Deferiprone-iron complex, Molecular Dynamics (MD) simulations can be employed to study its dynamic behavior over time. MD simulations can provide information on the stability of the complex, conformational changes, and interactions with the surrounding solvent molecules.
Visualizing the Chelation and Metabolism
Deferiprone-Iron Chelation Pathway
The following diagram illustrates the formation of the stable 3:1 Deferiprone-Iron complex. Three individual Deferiprone molecules coordinate with a single ferric ion.
Caption: Formation of the Deferiprone-Iron (3:1) complex.
Metabolic Pathway of Deferiprone
The primary metabolic pathway of Deferiprone in humans is glucuronidation. The drug is metabolized in the liver to form an inactive glucuronide conjugate, which is then excreted in the urine.[3]
Caption: Major metabolic pathway of Deferiprone via glucuronidation.
Computational Workflow for Deferiprone Studies
A typical computational workflow for the theoretical study of Deferiprone involves several key steps, from initial model preparation to in-depth analysis of the results.
Caption: A typical workflow for computational studies of Deferiprone.
Conclusion
Theoretical and computational studies have provided invaluable insights into the molecular mechanisms underlying the therapeutic action of Deferiprone. Through methods like Density Functional Theory, researchers have been able to quantify the energetics of iron chelation, understand its selectivity for different metal ions, and elucidate its metabolic fate. These computational approaches not only rationalize the observed clinical efficacy of Deferiprone but also provide a robust framework for the design and development of next-generation iron chelators with improved properties. The continued synergy between experimental and computational research will undoubtedly pave the way for more effective treatments for iron overload disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A DFT study on the metal ion selectivity of deferiprone complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantum chemical analysis of the deferiprone–iron binding reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3-hydroxy-1-methylpyridin-4(1H)-one (Deferiprone)
Synonyms and Chemical Identifiers
3-hydroxy-1-methylpyridin-4(1H)-one is a widely recognized oral iron chelator. It is most commonly known by its non-proprietary name, Deferiprone . Other synonyms and identifiers for this compound include:
-
1,2-dimethyl-3-hydroxypyridin-4-one
-
3-hydroxy-1,2-dimethyl-4(1H)-pyridone
-
CP20
-
Ferriprox®
-
L1
Mechanism of Action and Signaling Pathways
Deferiprone is a bidentate ligand that chelates iron in a 3:1 molar ratio, forming a stable, neutral complex that is subsequently excreted, primarily in the urine.[1][2] Its primary mechanism of action involves binding with labile plasma iron and intracellular iron pools, thereby reducing iron-induced oxidative stress and preventing the deposition of iron in vital organs such as the heart and liver.[2]
Recent studies have also elucidated the role of Deferiprone in the regulation of ferroptosis, an iron-dependent form of programmed cell death. By chelating excess iron, Deferiprone inhibits the Fenton reaction, a key process in the generation of reactive oxygen species (ROS) that drive lipid peroxidation and subsequent cell death.[3][4] Furthermore, Deferiprone has been shown to upregulate mitochondrial ferritin (FTMT), which can reduce neuronal ferroptosis, and influence the NDRG1/YAP signaling pathway.[5]
Below is a diagram illustrating the mechanism of action of Deferiprone.
Quantitative Data
Pharmacokinetic Properties of Deferiprone
The pharmacokinetic profile of Deferiprone has been extensively studied in various populations. Below is a summary of key pharmacokinetic parameters.
| Parameter | Value | Population | Reference |
| Time to Peak Plasma Concentration (Tmax) | 45-60 minutes | Healthy Subjects | [6] |
| Elimination Half-life (t1/2) | 1-2.5 hours | Patients with β-thalassaemia | [6] |
| Bioavailability | ~85% | Healthy Subjects | [6] |
| Protein Binding | <10% | Healthy Subjects | [6] |
| Metabolism | Primarily via glucuronidation | General Population | [6] |
| Excretion | >90% renal | General Population | [6] |
Clinical Efficacy of Deferiprone in Iron Overload
Clinical trials have demonstrated the efficacy of Deferiprone in reducing iron burden in patients with transfusional iron overload.
| Study Outcome | Deferiprone | Control (Deferoxamine) | Condition | Reference |
| Change in Serum Ferritin (ng/mL) at 12 months | -235 | -295 | Thalassemia Major | [7] |
| Change in Liver Iron Concentration (mg/g dry weight) at 12 months | -4.04 | -4.45 | Sickle Cell Disease and other Anemias | [8] |
| Patients with ≥20% reduction in serum ferritin | 50% | N/A | Transfusional Iron Overload | [9] |
Experimental Protocols
Synthesis of this compound (Deferiprone)
A common and efficient method for the synthesis of Deferiprone involves a one-step reaction between maltol and methylamine.[10][11][12]
Materials:
-
Maltol (3-hydroxy-2-methyl-4-pyrone)
-
Methylamine (40% aqueous solution)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
In a round-bottom flask, dissolve a specific molar equivalent of maltol in a mixture of ethanol and deionized water.
-
Adjust the pH of the solution to approximately 5.0 using hydrochloric acid. This pH is crucial to prevent the polymerization of maltol.[12]
-
Add a molar excess of 40% aqueous methylamine solution to the reaction mixture.
-
Reflux the mixture with stirring for a designated period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product, Deferiprone, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.
-
The structure of the synthesized Deferiprone can be confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR).[10][12]
In Vitro Iron Chelation Assay
The iron-chelating activity of Deferiprone can be assessed using various in vitro methods. A common spectrophotometric assay is based on the competition for iron between Deferiprone and a chromogenic iron indicator, such as ferrozine.
Materials:
-
Deferiprone solution of known concentration
-
Ferrous chloride (FeCl₂) solution
-
Ferrozine solution
-
HEPES buffer (or other suitable buffer at physiological pH)
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the Deferiprone solution in the buffer.
-
In a 96-well plate or cuvettes, add a fixed volume of the ferrous chloride solution to each well/cuvette.
-
Add varying concentrations of the Deferiprone solution to the wells/cuvettes containing the iron solution and mix well.
-
Incubate the mixture for a short period to allow for the chelation reaction to occur.
-
Add a fixed volume of the ferrozine solution to each well/cuvette. Ferrozine will react with any remaining free ferrous ions to form a colored complex.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the ferrozine-iron complex (typically around 562 nm) using a spectrophotometer.
-
A control reaction without Deferiprone should be included to determine the maximum absorbance.
-
The iron-chelating activity of Deferiprone is calculated as the percentage inhibition of the formation of the ferrozine-iron complex using the following formula:
-
Chelating Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
-
The results can be used to determine the IC₅₀ value of Deferiprone for iron chelation.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and in vitro characterization of Deferiprone.
References
- 1. Deferiprone protects photoreceptors by inhibiting ferroptosis after experimental retinal detachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 3. Targeting Aging and Diseases Associated with Ferroptosis and Senescence Through Modulation of Iron, Oxidative Stress and Lipid Peroxidation [mdpi.com]
- 4. Deferiprone: A Forty-Year-Old Multi-Targeting Drug with Possible Activity against COVID-19 and Diseases of Similar Symptomatology [mdpi.com]
- 5. Mitochondrial ferritin upregulation by deferiprone reduced neuronal ferroptosis and improved neurological deficits via NDRG1/Yap pathway in a neonatal rat model of germinal matrix hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cris.tau.ac.il [cris.tau.ac.il]
- 8. Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [tips.sums.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [tips.sums.ac.ir]
- 11. mdpi.com [mdpi.com]
- 12. tips.sums.ac.ir [tips.sums.ac.ir]
Methodological & Application
Synthesis of 3-hydroxy-1-methylpyridin-4(1H)-one: A Detailed Protocol for Laboratory Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-1-methylpyridin-4(1H)-one, widely known as Deferiprone, is an orally active iron chelator used in the treatment of transfusional iron overload, particularly in patients with thalassemia major. Its synthesis in a laboratory setting is a crucial process for research and development in medicinal chemistry and drug manufacturing. The most common and efficient laboratory-scale synthesis involves a one-step reaction between maltol and methylamine. This document provides a detailed protocol for this synthesis, along with data on expected yields and purity, and a visual representation of the experimental workflow. This synthesis is valued for its simplicity, cost-effectiveness, and high yield under mild conditions.[1][2][3]
Reaction Scheme
The synthesis of this compound from maltol is a nucleophilic substitution reaction where the hydroxyl group at the 4-position of the pyranone ring in maltol is replaced by a methylamino group, followed by ring transformation to the pyridinone structure.
Caption: Reaction scheme for the synthesis of Deferiprone.
Experimental Protocol
This protocol details the synthesis of this compound from maltol and methylamine.
Materials:
-
Maltol (C₆H₆O₃)
-
Methylamine solution (40% in H₂O)
-
Ethanol (95%)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Activated charcoal
-
Deionized water
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
pH meter or pH paper
-
Büchner funnel and flask
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maltol (1 equivalent) in a 1:1 mixture of ethanol and deionized water.
-
pH Adjustment: While stirring, slowly add the methylamine solution (2 equivalents) to the maltol solution. Adjust the pH of the reaction mixture to 5.0 using concentrated hydrochloric acid or a solution of sodium hydroxide as needed. Maintaining this pH is crucial to prevent the polymerization of maltol and achieve a high yield.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 24 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Decolorization: After the reaction is complete, cool the mixture to room temperature. Add a small amount of activated charcoal to the flask and stir for 30 minutes to decolorize the solution.
-
Filtration: Filter the mixture through a Büchner funnel to remove the activated charcoal. Wash the filter cake with a small amount of the ethanol/water solvent mixture.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
Crystallization: Cool the remaining aqueous solution in an ice bath to induce crystallization of the product.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water.
-
Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. If any solid impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold diethyl ether. Dry the final product in a desiccator under vacuum.
-
Characterization: Characterize the synthesized this compound by determining its melting point and using spectroscopic techniques such as Infrared (IR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy.[2][3]
Data Presentation
The yield and purity of the synthesized this compound can vary depending on the specific reaction conditions and purification methods. The following table summarizes typical quantitative data reported in the literature.
| Parameter | Value | Reference |
| Yield | Up to 97% | [4] |
| Purity | >99% (by HPLC) | [5] |
| Melting Point | 260-263 °C | - |
| ¹H-NMR (DMSO-d₆, δ) | 7.65 (d, 1H), 6.30 (d, 1H), 3.85 (s, 3H), 2.40 (s, 3H) | - |
| ¹³C-NMR (DMSO-d₆, δ) | 169.0, 146.5, 138.0, 129.0, 110.0, 42.0, 12.5 | - |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of Deferiprone.
References
- 1. Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [tips.sums.ac.ir]
- 2. synthesis of deferiprone as a widely used iron-chelating drug for the treatment of iron-overload diseases [ecc.isc.ac]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Deferiprone in Human Plasma by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
Deferiprone is an orally active iron-chelating agent used in the treatment of transfusional iron overload, particularly in patients with thalassemia major.[1] Therapeutic drug monitoring of Deferiprone in plasma is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing potential toxicity. This application note details a robust and validated RP-HPLC method with UV detection for the reliable quantification of Deferiprone in human plasma, suitable for pharmacokinetic studies and routine clinical monitoring.
Principle of the Method
The method employs reverse-phase high-performance liquid chromatography (RP-HPLC) to separate Deferiprone from endogenous plasma components. The process begins with a simple protein precipitation step to extract the analyte from the plasma matrix.[2][3] The clarified supernatant is then injected into an HPLC system. Separation is achieved on a C18 stationary phase using an isocratic mobile phase composed of a buffer and an organic modifier. The concentration of Deferiprone is determined by monitoring the column effluent with a UV detector at its maximum absorption wavelength, typically around 280 nm.[4][5][6] Quantification is performed by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.
I. Instrumentation and Materials
1.1. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
Data acquisition and processing software (e.g., Empower)[7]
1.2. Chemicals and Reagents
-
Deferiprone reference standard
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)[8][5][6]
-
Orthophosphoric acid (Analytical grade)
-
Human plasma (drug-free)
1.3. Chromatographic Column
-
A C18 column is typically used. Examples include Inertsil ODS C18 (250 x 4.6 mm, 5 µm)[8], Zorbax SB C18 (250 x 4.6 mm, 5 µm)[5][6], or equivalent.
II. Data Presentation
Quantitative data from various validated methods are summarized below for easy comparison.
Table 1: Summary of Chromatographic Conditions for Deferiprone Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Inertsil ODS C18 (250x4.6mm, 5µm)[8] | Zorbax SB C18 (250x4.6mm, 5µm)[5][6] | INERTSIL C18 (150x4.6mm, 5µm)[4] | Kromasil C18 (200x4.6mm, 5µm)[9] |
| Mobile Phase | Mixed Phosphate Buffer (pH 3.0) : Methanol (60:40 v/v) | 25mM KH₂PO₄ with TEA (pH 3.5) : Methanol (60:40 v/v)[5][6] | Triethylamine Buffer (pH 3.5) : Acetonitrile (50:50 v/v)[4] | 50mM KH₂PO₄ with additives : Acetonitrile (89:11 v/v)[9] |
| Flow Rate | 1.0 mL/min | 0.6 mL/min[5][6] | 1.0 mL/min[4] | 1.0 mL/min[9] |
| Detection λ | 280 nm | 280 nm[5][6] | 280 nm[4] | 278 nm[9] |
| Injection Vol. | 20 µL | Not Specified | Not Specified | 20 µL |
| Retention Time | ~4.98 min | ~4.7 min[5][6] | ~4.9 min[7][4] | Not Specified |
Table 2: Summary of Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 75 - 125[8] | 10 - 150[5][6] | 125 - 375[4] | 0.25 - 10[10] |
| Correlation (R²) | 0.994 | 0.999[5][6] | 0.994[4] | 0.9994[10] |
| LOD (µg/mL) | 3.91 | 3.3[5][6] | 22.93[4] | Not Specified |
| LOQ (µg/mL) | 11.8 | 10.1[5][6] | 96.37[4] | 0.25[10] |
| Accuracy (% Recovery) | 97.3 - 98.0% | Within limits (~99.37%)[6] | 98.40%[4] | >85.6%[9] |
| Precision (%RSD) | 0.5% | Intraday: <2%, Interday: <2%[6] | 0.28%[7][4] | Intraday: 1.61-3.70%, Interday: 1.84-4.81%[9] |
III. Experimental Protocols
Protocol 1: Preparation of Solutions
-
Mobile Phase (based on Method 2): Prepare a 25mM Potassium dihydrogen phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Add 1 mL of Triethylamine (TEA). Adjust the pH to 3.5 using orthophosphoric acid.[5][6] Mix this buffer with Methanol in a 60:40 v/v ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes.[7]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Deferiprone reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with methanol.[7]
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (e.g., 10, 25, 50, 100, 150 µg/mL) by serially diluting the stock solution with the mobile phase.[6]
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of acetonitrile to plasma is recommended for efficient protein precipitation).[3]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at 10,000 g for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully collect the clear supernatant and transfer it to an HPLC vial for analysis.
Protocol 3: HPLC Analysis and Quantification
-
System Setup: Equilibrate the HPLC system with the mobile phase at a flow rate of 0.6 mL/min until a stable baseline is achieved. Set the column oven temperature to 40°C and the UV detector wavelength to 280 nm.[5][6]
-
Calibration Curve: Inject 20 µL of each working standard solution in ascending order of concentration.
-
Sample Analysis: Inject 20 µL of the prepared plasma sample supernatant.
-
Data Analysis:
-
Record the peak area for Deferiprone in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Calculate the concentration of Deferiprone in the plasma samples by interpolating their peak areas using the regression equation.
-
IV. Visualized Workflows and Relationships
Caption: Experimental workflow for Deferiprone quantification in plasma.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. METHOD DEVELOPMENT AND VALIDATION FOR DEFERIPRONE BY RP-HPLC METHOD [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. iajps.com [iajps.com]
- 8. jipbs.com [jipbs.com]
- 9. High Performance Liquid Chromatography Method for Determination of Deferiprone in Human Plasma [yydbzz.com]
- 10. researchgate.net [researchgate.net]
- 11. Population pharmacokinetics of deferiprone in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Iron Chelation Assays Using Deferiprone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one) is a synthetic, orally active iron-chelating agent.[1] It is a bidentate ligand that binds to ferric iron (Fe³⁺) in a 3:1 stoichiometry to form a stable, neutral complex.[2][3] This property makes Deferiprone an effective therapeutic agent for the treatment of transfusional iron overload, particularly in patients with thalassemia.[1][4] In the laboratory setting, Deferiprone serves as a valuable tool for in vitro studies of iron chelation, enabling researchers to investigate the labile iron pool (LIP), screen for novel chelating agents, and elucidate the mechanisms of iron-mediated cellular processes.
These application notes provide detailed protocols for two common in vitro iron chelation assays utilizing Deferiprone: a fluorescent quenching assay using Calcein AM and a spectrophotometric assay based on the Ferrozine method. Additionally, quantitative data for Deferiprone are summarized, and key experimental workflows and mechanisms are visualized.
Quantitative Data for Deferiprone
The following table summarizes key quantitative parameters of Deferiprone relevant to its use in in vitro iron chelation assays.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₉NO₂ | [5] |
| Molecular Weight | 139.15 g/mol | [5] |
| Binding Stoichiometry (Deferiprone:Fe³⁺) | 3:1 | [2][3] |
| pKa₁ | 3.3 | [3] |
| pKa₂ | 9.7 | [3] |
| IC₅₀ (inhibition of T cell proliferation) | 250 µM (murine splenocytes) | [6] |
| Effective Concentration (in vitro iron removal from RBCs) | 0.125 - 0.5 mmol/L | [1] |
Experimental Protocols
Calcein AM Fluorescence Quenching Assay for Iron Chelation
This assay is a cell-free, high-throughput method to assess the iron-chelating activity of compounds like Deferiprone. It is based on the principle that the fluorescence of Calcein, a fluorescent dye, is quenched upon binding to iron. A stronger chelator, such as Deferiprone, can displace iron from the Calcein-iron complex, leading to a restoration of fluorescence.[7]
Materials:
-
Deferiprone
-
Calcein
-
Ferric Ammonium Sulfate (FAS) or Ferrous Ammonium Sulfate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: ~490 nm, Emission: ~530 nm)
Protocol:
-
Preparation of Stock Solutions:
-
Deferiprone (10 mM): Dissolve 1.39 mg of Deferiprone in 1 mL of PBS. Further dilutions can be made in PBS to achieve the desired concentration range for the assay.
-
Calcein (1 mM): Dissolve 0.62 mg of Calcein in 1 mL of anhydrous DMSO. Protect from light and prepare fresh.
-
Ferric Ammonium Sulfate (10 mM): Dissolve 4.82 mg of FAS in 1 mL of deionized water.
-
-
Assay Procedure:
-
Step 1: Iron-Calcein Complex Formation:
-
In a 96-well plate, add a fixed concentration of Calcein (e.g., 1 µM final concentration) to each well.
-
Add varying concentrations of FAS to determine the optimal quenching concentration. A typical starting point is a final concentration of 10 µM.[7]
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the fluorescence to confirm quenching.
-
-
Step 2: Chelation by Deferiprone:
-
To the wells containing the pre-formed Iron-Calcein complex, add a serial dilution of Deferiprone. A typical concentration range to test would be from 1 µM to 1 mM.
-
Include control wells:
-
Calcein only (maximum fluorescence)
-
Calcein + Iron (quenched fluorescence)
-
Deferiprone only (background)
-
PBS only (blank)
-
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Step 3: Fluorescence Measurement:
-
Measure the fluorescence of each well using a microplate reader with excitation at ~490 nm and emission at ~530 nm.
-
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Calculate the percentage of fluorescence recovery using the following formula: % Fluorescence Recovery = [(F_sample - F_quenched) / (F_max - F_quenched)] * 100 Where:
-
F_sample is the fluorescence of the well with Deferiprone.
-
F_quenched is the fluorescence of the well with Calcein and Iron.
-
F_max is the fluorescence of the well with Calcein only.
-
-
Plot the percentage of fluorescence recovery against the concentration of Deferiprone to determine the EC₅₀ (the concentration required to achieve 50% of the maximum fluorescence recovery).
-
Spectrophotometric Ferrozine-Based Assay for Iron Chelation
This colorimetric assay is based on the reaction of Ferrozine with ferrous iron (Fe²⁺) to form a stable magenta-colored complex with a maximum absorbance at 562 nm.[8] The presence of a chelating agent like Deferiprone will prevent the formation of the Ferrozine-iron complex, leading to a decrease in absorbance.
Materials:
-
Deferiprone
-
Ferrozine
-
Ferrous Sulfate (FeSO₄)
-
HEPES buffer (or another suitable buffer, pH 7.4)
-
96-well clear microplate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 562 nm
Protocol:
-
Preparation of Stock Solutions:
-
Deferiprone (10 mM): Dissolve 1.39 mg of Deferiprone in 1 mL of HEPES buffer. Create serial dilutions to obtain the desired concentration range.
-
Ferrous Sulfate (10 mM): Dissolve 2.78 mg of FeSO₄·7H₂O in 1 mL of deionized water. Prepare fresh.
-
Ferrozine (10 mM): Dissolve 4.7 mg of Ferrozine in 1 mL of deionized water.
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
50 µL of HEPES buffer
-
50 µL of Deferiprone solution at various concentrations.
-
50 µL of Ferrous Sulfate solution (e.g., 1 mM final concentration).
-
-
Mix and incubate at room temperature for 10 minutes.
-
Add 50 µL of Ferrozine solution (e.g., 1 mM final concentration) to each well to initiate the color reaction.
-
Include control wells:
-
Blank (HEPES buffer only)
-
Control (HEPES buffer, Ferrous Sulfate, and Ferrozine - maximum absorbance)
-
-
Incubate at room temperature for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 562 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of iron chelation using the following formula: % Iron Chelation = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the well without Deferiprone.
-
A_sample is the absorbance of the well with Deferiprone.
-
-
Plot the percentage of iron chelation against the concentration of Deferiprone to determine the IC₅₀ value (the concentration that inhibits 50% of the Ferrozine-iron complex formation).
-
Visualizations
Caption: Mechanism of Deferiprone iron chelation.
Caption: Workflow for the Calcein AM iron chelation assay.
Caption: Workflow for the Ferrozine-based iron chelation assay.
References
- 1. Deferiprone (L1) chelates pathologic iron deposits from membranes of intact thalassemic and sickle red blood cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Timed non-transferrin bound iron determinations probe the origin of chelatable iron pools during deferiprone regimens and predict chelation response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deferiprone - LKT Labs [lktlabs.com]
- 6. Deferiprone modulates in vitro responses by peripheral blood T cells from control and relapsing remitting multiple sclerosis subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifiable and Inexpensive Cell-Free Fluorescent Method to Confirm the Ability of Novel Compounds to Chelate Iron [jove.com]
- 8. atlas-medical.com [atlas-medical.com]
Application Notes and Protocols for Testing Deferiprone Efficacy in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one) is an orally active iron chelator clinically used to treat iron overload, particularly in patients with thalassemia major.[1][2][3] Its mechanism of action centers on its ability to bind to ferric ions (Fe3+), forming a stable 3:1 complex that is subsequently excreted from the body.[1][4] Beyond its systemic iron-chelating effects, Deferiprone has demonstrated a range of cellular effects in vitro, making it a subject of interest for various research applications. These effects include reducing intracellular iron levels, mitigating oxidative stress, influencing cell proliferation and apoptosis, and modulating signaling pathways.[1][5][6][7][8]
These application notes provide a comprehensive guide for designing and executing experiments to evaluate the efficacy of Deferiprone in a cell culture setting. The protocols outlined below cover key assays to assess its impact on cell viability, apoptosis, intracellular iron levels, and oxidative stress.
Key Cellular Effects of Deferiprone
-
Iron Chelation: Deferiprone effectively chelates intracellular iron from various pools, including the labile iron pool, ferritin, and hemosiderin.[6] This action is central to its therapeutic effects.
-
Reduction of Oxidative Stress: By chelating excess iron, Deferiprone reduces the generation of reactive oxygen species (ROS) through the Fenton reaction, thereby mitigating oxidative damage to cellular components like lipids, proteins, and DNA.[5][6][9]
-
Modulation of Cell Viability and Proliferation: Deferiprone can inhibit the proliferation of various cell types, including activated T cells and cancer cells, by limiting the availability of iron required for DNA synthesis.[4][7][8]
-
Induction of Apoptosis: In some cell types, Deferiprone can induce apoptosis, a form of programmed cell death.[6]
-
Modulation of Signaling Pathways: Deferiprone has been shown to influence signaling pathways such as the hypoxia-inducible factor-1α (HIF-1α) pathway by sequestering iron, a cofactor for prolyl hydroxylases that regulate HIF-1α stability.[10][11][12]
Experimental Design and Protocols
A logical workflow for testing Deferiprone's efficacy in cell culture is essential for obtaining robust and reproducible data. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for testing Deferiprone efficacy.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of Deferiprone on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Deferiprone (stock solution)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)[13]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Deferiprone Treatment: Prepare serial dilutions of Deferiprone in complete medium. Remove the old medium from the wells and add 100 µL of the Deferiprone dilutions. Include a vehicle control (medium without Deferiprone).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[13]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[15][16][17]
Materials:
-
Cells treated with Deferiprone
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with Deferiprone as described in Protocol 1.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[15]
Protocol 3: Measurement of Intracellular Labile Iron Pool (LIP)
The labile iron pool is the readily chelatable and redox-active form of intracellular iron. Fluorescent probes like Calcein-AM can be used to measure the LIP. Calcein fluorescence is quenched by iron, and the addition of an iron chelator like Deferiprone will de-quench the fluorescence.[18]
Materials:
-
Cells of interest
-
Calcein-AM (acetoxymethyl ester)
-
Deferiprone
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well black-walled plate for plate reader or culture flasks for flow cytometry).
-
Calcein Loading: Load the cells with Calcein-AM (e.g., 1 µM) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove extracellular Calcein-AM.
-
Baseline Fluorescence: Measure the baseline fluorescence (quenched state).
-
Deferiprone Treatment: Add Deferiprone at various concentrations to the cells.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time as Deferiprone chelates the intracellular iron, leading to de-quenching of Calcein.
-
Data Analysis: The rate and extent of fluorescence increase are proportional to the efficacy of Deferiprone in chelating the labile iron pool.
Protocol 4: Assessment of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the levels of intracellular ROS using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cells of interest
-
DCFH-DA probe
-
Deferiprone
-
Positive control (e.g., H2O2)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Deferiprone for the desired time.
-
Probe Loading: Load the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader or flow cytometer (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Compare the fluorescence intensity of Deferiprone-treated cells to untreated and positive controls. A decrease in fluorescence indicates a reduction in ROS levels.
Data Presentation
Quantitative data from the described experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Effect of Deferiprone on Cell Viability (IC50 Values)
| Cell Line | Treatment Duration (hours) | IC50 (µM)[19][20] |
| MCF7 | 72 | ~0.1 |
| T47D | 72 | ~0.5-1.0 |
| Aged Dermal Fibroblasts | 24 | 156-312.5 µg/mL |
| CD4+ T cells (Control) | - | ~50 |
| CD8+ T cells (Control) | - | ~50 |
Table 2: Summary of Deferiprone's Effects on Cellular Parameters
| Parameter | Cell Type | Deferiprone Concentration | Observed Effect | Reference |
| Reactive Oxygen Species (ROS) | RBCs (in vivo) | 100 mg/kg/day | 58.6% decrease | [5] |
| Labile Iron Pool | RBCs (in vivo) | 100 mg/kg/day | 35% decrease | [5] |
| HIF-1α Expression | Aged Dermal Fibroblasts | 156-312.5 µg/mL | Increased expression | [10] |
| Cell Proliferation | Monocytic THP-1 cells | Up to 500 µM | Inhibition | [8] |
| IL-6 Production | HNECs | - | Blocked Poly (I:C)-induced production | [21] |
Signaling Pathway Visualization
Deferiprone's primary mechanism of iron chelation can lead to the modulation of various downstream signaling pathways. A key example is the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).
Caption: Deferiprone-mediated stabilization of HIF-1α.
Conclusion
The experimental designs and protocols provided in these application notes offer a robust framework for investigating the efficacy of Deferiprone in cell culture. By systematically evaluating its effects on cell viability, apoptosis, intracellular iron, and oxidative stress, researchers can gain valuable insights into its cellular mechanisms of action. The provided data tables and pathway diagram serve as a reference for expected outcomes and a guide for data interpretation. These methodologies are applicable to a wide range of cell types and research questions, from basic science to preclinical drug development.
References
- 1. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 2. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Deferiprone: a review of its clinical potential in iron overload in beta-thalassaemia major and other transfusion-dependent diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. macsenlab.com [macsenlab.com]
- 5. The Effect of Oral Iron Chelator Deferiprone on Iron Overload and Oxidative Stress in Patients with Myelodysplastic Syndromes: A Study by the Israeli MDS Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Deferiprone modulates in vitro responses by peripheral blood T cells from control and relapsing remitting multiple sclerosis subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Deferiprone Stimulates Aged Dermal Fibroblasts via HIF-1α Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Induction of hypoxia inducible factor (HIF-1α) in rat kidneys by iron chelation with the hydroxypyridinone, CP94 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Deferiprone (DFP) Targets Cancer Stem Cell (CSC) Propagation by Inhibiting Mitochondrial Metabolism and Inducing ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Deferiprone (DFP) Targets Cancer Stem Cell (CSC) Propagation by Inhibiting Mitochondrial Metabolism and Inducing ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Deferiprone has anti-inflammatory properties and reduces fibroblast migration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Deferiprone as a Therapeutic Agent for Thalassemia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Thalassemia is a genetic hemoglobin disorder that often necessitates regular blood transfusions, leading to transfusional iron overload.[1] Without effective iron chelation therapy, this excess iron accumulates in vital organs like the heart, liver, and endocrine glands, causing significant morbidity and mortality.[2][3] Deferiprone (DFP), an orally active iron chelating agent, has been a critical development in the management of thalassemia, transitioning it from a fatal to a chronic disease.[4] It was the first oral iron chelator approved for clinical use in India (1995), the EU (1999), and the USA (2011) for treating transfusional iron overload.[4]
Mechanism of Action: Deferiprone is a bidentate chelator that binds to ferric iron (Fe³⁺) in a 3:1 ratio, forming a stable, neutral complex.[5] This complex is then primarily excreted in the urine, often causing a characteristic reddish-brown discoloration which indicates successful iron removal.[4][5] Due to its low molecular weight, neutral charge, and lipophilicity, deferiprone can effectively penetrate cell membranes to chelate intracellular iron.[3][6] This property is particularly advantageous for removing iron from the heart, a primary target of iron toxicity and the leading cause of death in thalassemia patients.[1][4] Studies have shown deferiprone to be significantly more effective than deferoxamine in improving myocardial siderosis.[3]
Beyond simple chelation, deferiprone also exhibits antioxidant properties by reducing the generation of reactive oxygen species (ROS) produced via iron-catalyzed Fenton and Haber-Weiss reactions.[7] This action helps to mitigate oxidative stress and lipid peroxidation, which contribute to cellular damage and atherothrombotic complications in thalassemia.[7][8]
Signaling Pathways and Logical Relationships
The therapeutic action of deferiprone involves direct chelation and subsequent effects on iron-dependent cellular pathways.
Quantitative Data Summary
The efficacy and safety of deferiprone have been evaluated in numerous clinical studies. Key quantitative data are summarized below.
Table 1: Pharmacokinetic Properties of Deferiprone
| Parameter | Value | Reference |
|---|---|---|
| Administration | Oral | [4] |
| Bioavailability | Rapidly absorbed from the stomach | [4] |
| Tmax | Within 1 hour on an empty stomach | [4] |
| Elimination Half-life (t½) | 47–134 minutes (at 35–71 mg/kg dose) | [4] |
| Metabolism | Hepatic glucuronidation to an inactive metabolite | [1][3] |
| Excretion | Mainly in urine as glucuronide conjugate and iron complex |[1][4] |
Table 2: Clinical Efficacy of Deferiprone in Thalassemia Patients
| Outcome Measure | Result | Study Population / Comparator | Reference |
|---|---|---|---|
| Serum Ferritin (SF) | Significant fall observed | 20 patients (DFP vs. control) | [9] |
| Serum Ferritin (SF) | 65.6% of patients remained <1000 µg/L vs 37.5% in placebo | Young children with TDT | [10] |
| Urinary Iron Excretion | Significant rise observed | 20 patients (DFP vs. control) | [9] |
| Myocardial T2* | Significantly greater improvement than deferoxamine | Thalassemia major patients | [3] |
| Left Ventricular Ejection Fraction | Significant improvement (SMD: 0.55) | Meta-analysis of 18 RCTs | [2] |
| Hepatic Iron | Significant decrease (20.3 to 11.7 mg/g/dry weight) | 9 patients with thalassemia intermedia |[11] |
Table 3: Common Adverse Events Associated with Deferiprone
| Adverse Event | Incidence Rate | Notes | Reference |
|---|---|---|---|
| Agranulocytosis | < 1% - 1% | Most serious side effect; requires monitoring.[3][4] | [3][4] |
| Neutropenia | ~5% - 9% | Reversible; requires regular blood count monitoring.[1][4] | [1][4] |
| Arthropathy/Joint Pain | ~20% - 30% | Can be significant and may require drug discontinuation.[1][9] | [1][9] |
| Gastrointestinal Symptoms | ~30% | Nausea, vomiting, abdominal pain. Generally mild.[9][11] | [9][11] |
| Zinc Deficiency | Reported | Can occur with long-term treatment.[4] |[4] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of deferiprone's efficacy and safety.
Protocol 1: Assessment of Iron Chelation Efficacy
Objective: To quantify the efficacy of deferiprone in reducing systemic and organ-specific iron load.
Workflow Diagram:
Methodologies:
-
Serum Ferritin (SF) Measurement:
-
Principle: SF is an indirect marker of total body iron stores.
-
Procedure:
-
Collect 3-5 mL of venous blood in a serum separator tube.
-
Allow blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1,500 x g for 15 minutes.
-
Aspirate the serum and store at -80°C until analysis.
-
Quantify ferritin concentration using a commercially available immunoassay (e.g., ELISA or chemiluminescence immunoassay) according to the manufacturer's protocol.
-
-
-
Liver and Cardiac Iron Concentration (LIC) via MRI (T2):*
-
Principle: T2* relaxation time is inversely proportional to tissue iron concentration. This non-invasive technique is the gold standard for quantifying cardiac and liver iron.[4]
-
Procedure:
-
Perform cardiac and hepatic MRI using a 1.5T or 3.0T scanner.
-
Acquire multi-echo gradient-echo sequences through the heart (mid-ventricular septum) and liver.
-
Generate a T2* map by fitting the signal intensity decay over different echo times to a mono-exponential decay curve.
-
Calculate T2* values. Cardiac T2* < 20 ms indicates iron loading, with < 10 ms being severe.
-
-
Monitoring Frequency: Baseline and every 6-12 months.[13]
-
-
24-Hour Urinary Iron Excretion (UIE):
-
Principle: Measures the amount of iron complexed by deferiprone and excreted via the kidneys.
-
Procedure:
-
Provide the patient with an acid-washed, metal-free container.
-
Instruct the patient to discard the first morning void, then collect all subsequent urine for the next 24 hours.
-
Measure the total volume of the 24-hour collection.
-
Assay an aliquot for iron concentration using atomic absorption spectroscopy.
-
Calculate total iron excretion (mg/24h).
-
-
Protocol 2: Safety and Toxicity Monitoring
Objective: To monitor for and manage the known adverse effects of deferiprone, particularly hematological toxicity.
Methodologies:
-
Absolute Neutrophil Count (ANC) Monitoring:
-
Principle: To detect neutropenia (ANC < 1.5 x 10⁹/L) or agranulocytosis (ANC < 0.5 x 10⁹/L), the most severe adverse effect.[4]
-
Procedure:
-
Collect 2-3 mL of venous blood in an EDTA-containing tube.
-
Perform a complete blood count (CBC) with differential using an automated hematology analyzer.
-
Calculate ANC: ANC = Total WBC count x (% Neutrophils + % Bands).
-
-
Monitoring Frequency: Weekly for the first 6 months of treatment, then bi-weekly, or as clinically indicated. Patients should be educated to report any symptoms of infection (fever, sore throat) immediately.[12]
-
-
Liver Function Tests (LFTs):
-
Principle: To monitor for potential hepatotoxicity.
-
Procedure:
-
Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) from a blood sample.
-
-
Monitoring Frequency: At baseline and every 3-6 months during therapy.[12]
-
-
Serum Zinc Measurement:
-
Principle: To monitor for zinc deficiency, a possible long-term side effect.[4]
-
Procedure:
-
Collect blood in a trace metal-free tube.
-
Measure zinc concentration using atomic absorption spectroscopy.
-
-
Monitoring Frequency: Annually or as clinically indicated.
-
Conclusion
Deferiprone is a highly effective oral iron chelator that plays a pivotal role in managing transfusional iron overload in thalassemia.[1][9] Its unique ability to remove cardiac iron has significantly improved the prognosis for many patients.[1][3] However, its use requires diligent monitoring for adverse effects, especially agranulocytosis.[4][6] The protocols and data presented here provide a framework for researchers and clinicians to effectively utilize and further investigate deferiprone as a therapeutic agent, optimizing patient outcomes while ensuring safety.
References
- 1. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deferiprone in the treatment of transfusion-dependent thalassemia: a review and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macsenlab.com [macsenlab.com]
- 6. researchgate.net [researchgate.net]
- 7. Deferiprone, an iron chelator, alleviates platelet hyperactivity in patients with β-thalassaemia/HbE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Aging and Diseases Associated with Ferroptosis and Senescence Through Modulation of Iron, Oxidative Stress and Lipid Peroxidation [mdpi.com]
- 9. Efficacy and safety of oral iron chelating agent deferiprone in beta-thalassemia and hemoglobin E-beta thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Clinical trial of deferiprone iron chelation therapy in beta-thalassaemia/haemoglobin E patients in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. adc.bmj.com [adc.bmj.com]
- 13. Efficacy and safety of deferoxamine, deferasirox and deferiprone triple iron chelator combination therapy for transfusion-dependent β-thalassaemia with very high iron overload: a protocol for randomised controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 3-hydroxy-1-methylpyridin-4(1H)-one Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-1-methylpyridin-4(1H)-one and its derivatives are a class of compounds with significant interest in pharmaceutical development due to their potential therapeutic activities, including iron chelation.[1] Understanding the metabolic fate of these compounds is crucial for evaluating their efficacy, safety, and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the analytical detection of metabolites of this compound in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.
Putative Metabolic Pathway
The metabolism of this compound is anticipated to proceed through Phase I and Phase II biotransformation reactions. Based on the metabolism of structurally similar hydroxypyridinone compounds, the primary metabolic transformations are expected to be oxidation (hydroxylation) of the pyridine ring and subsequent conjugation of the hydroxyl groups.[2]
A likely metabolic pathway involves the enzymatic conversion of the parent compound into hydroxylated intermediates, which are then conjugated with glucuronic acid or sulfate for enhanced water solubility and excretion.
Caption: Proposed metabolic pathway for this compound.
Analytical Techniques: Application Notes
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of drug metabolites in complex biological matrices due to its high sensitivity, selectivity, and specificity.[3][4]
Key Considerations for Method Development:
-
Sample Preparation: The primary goal of sample preparation is to remove matrix interferences (e.g., proteins, phospholipids, salts) that can suppress ionization and compromise analytical accuracy.[5] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[6] For polar metabolites, such as glucuronide and sulfate conjugates, a simple "dilute and shoot" approach after protein precipitation can be effective for urine samples.[5]
-
Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly employed for the separation of drug metabolites. The choice of column chemistry (e.g., C18, C8) and mobile phase composition (e.g., acetonitrile or methanol with formic acid or ammonium formate) should be optimized to achieve good peak shape and resolution of the parent compound and its metabolites.
-
Mass Spectrometry: Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode provides excellent selectivity and sensitivity for quantification.[7] Precursor-to-product ion transitions for the parent drug and each potential metabolite need to be optimized. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.[3]
Experimental Protocols
Protocol 1: Quantification of this compound and its Metabolites in Human Plasma
This protocol describes a general procedure for the extraction and quantification of the parent drug and its putative metabolites from human plasma using protein precipitation followed by LC-MS/MS analysis.
1. Materials and Reagents
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
This compound analytical standard
-
Putative metabolite standards (if available)
-
Stable isotope-labeled internal standard (e.g., 3-hydroxy-1-(methyl-d3)-pyridin-4(1H)-one)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well collection plates
-
Centrifuge capable of accommodating 96-well plates
2. Sample Preparation Workflow
References
- 1. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. biotage.com [biotage.com]
- 7. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Iron Metabolism in Animal Models Using Deferiprone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing deferiprone, an oral iron chelator, for investigating iron metabolism in various animal models. Detailed protocols for inducing iron overload, administering deferiprone, and assessing key parameters of iron homeostasis are provided to facilitate reproducible and robust experimental outcomes.
Introduction to Deferiprone
Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one) is a small, orally active bidentate iron chelator.[1][2] It readily crosses cell membranes and binds to ferric iron (Fe³⁺) in a 3:1 ratio, forming a stable, neutral complex that is primarily excreted in the urine.[3] Its ability to access and chelate intracellular iron, including mitochondrial iron, makes it a valuable tool for studying the role of iron in various physiological and pathological processes.[4] Deferiprone has been shown to be effective in reducing iron overload in animal models of thalassemia, neurodegenerative diseases, and other conditions associated with iron dysregulation.[5][6]
Mechanism of Action
Deferiprone's primary mechanism of action is the chelation of excess labile iron within the body. By binding to intracellular and extracellular iron, it reduces the labile iron pool, thereby mitigating iron-induced oxidative stress and cellular damage.[3] The deferiprone-iron complex is then eliminated from the body, leading to a net decrease in total body iron stores.[7]
Data Presentation: Effects of Deferiprone in Animal Models
The following tables summarize quantitative data from various studies on the effects of deferiprone in different animal models of iron overload.
Table 1: Effect of Deferiprone on Liver Iron Concentration (LIC)
| Animal Model | Deferiprone Dose | Treatment Duration | Route of Administration | Change in LIC | Reference |
| Iron-overloaded mice | 0.72 mmol/kg (every 48h) | 2 weeks | Oral gavage | Significant decrease | [8] |
| Iron-overloaded rats | 462.5 mg/kg/day | 5 weeks | Oral | No significant reduction | [9] |
| β-thalassemic mice | 75 mg/kg/day | 1 month | Not specified | Trend towards reduction | [6] |
| Adult iron overload patients | Up to 113 mg/kg/day | 33 months | Oral | Dose-dependent reduction | [10] |
Table 2: Effect of Deferiprone on Serum Ferritin and Transferrin Saturation
| Animal Model/Patient Population | Deferiprone Dose | Treatment Duration | Change in Serum Ferritin | Change in Transferrin Saturation | Reference |
| Iron-overloaded patients | 75-100 mg/kg/day | Long-term | Generally reduced | Decrease from 93% to 54.5% | [11][12] |
| Transfusion-dependent β-thalassemia | Not specified | 12 months | Maintained low levels | Higher levels reached faster | [13] |
| Adult iron overload patients | Up to 113 mg/kg/day | 33 months | Dose-dependent reduction | Not specified | [10] |
Experimental Protocols
Induction of Iron Overload in Rodent Models
Objective: To establish a reproducible model of iron overload in mice or rats.
Materials:
-
Iron dextran solution (e.g., Sigma-Aldrich)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles (appropriate gauge for the route of administration)
-
Animal scale
Protocol (Intraperitoneal Injection): [7]
-
Prepare a stock solution of iron dextran in sterile PBS. The concentration should be calculated to deliver the desired dose based on the average weight of the animals. A common dose is 1 g/kg administered once a week.[7]
-
Weigh each animal to determine the precise volume of iron dextran solution to be injected.
-
Restrain the animal appropriately.
-
Administer the iron dextran solution via intraperitoneal (IP) injection.
-
Repeat the injections once a week for 8 consecutive weeks to induce significant iron overload.[7]
-
A control group should receive an equivalent volume of sterile PBS.
Protocol (Intravenous Injection): [14]
-
For rats, a range of doses from 10 mg/kg to 120 mg/kg body weight can be administered intravenously to achieve varying degrees of iron overload.[14]
-
Administer the iron dextran solution via the tail vein.
-
Euthanize the animals 72 hours after the last injection for tissue collection.[14]
Administration of Deferiprone
Objective: To deliver a consistent and accurate dose of deferiprone to the animal models.
Method 1: Oral Gavage [15]
-
Prepare a suspension of deferiprone in a suitable vehicle (e.g., sterile water, 0.5% carboxymethylcellulose). A common dose is 100 mg/kg/day.[15]
-
Weigh the animal to calculate the exact volume to be administered. The volume should not exceed 0.10 ml/10 grams of body weight for mice.[16]
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently restrain the mouse and insert the gavage needle into the esophagus, delivering the suspension directly into the stomach.
-
Administer the dose daily for the duration of the study (e.g., 4 weeks).[15]
Method 2: In Drinking Water [17]
-
Dissolve deferiprone in the drinking water at a concentration of 1 mg/mL.[17]
-
Provide the deferiprone-containing water ad libitum to the animals.
-
Measure water consumption regularly to estimate the daily dose of deferiprone received by each animal. This method is less stressful for the animals but provides less precise dosing.
Assessment of Iron Metabolism
Objective: To accurately measure the concentration of iron in various tissues.
-
Euthanize the animal and perfuse with PBS to remove blood from the tissues.
-
Dissect the tissues of interest (e.g., liver, spleen, heart, brain) and weigh them.
-
Dry the tissue samples to a constant weight.
-
Digest the dried tissue samples using a mixture of nitric acid and hydrogen peroxide in a closed-vessel microwave digestion system.[19]
-
Dilute the digested samples with ultrapure water.
-
Analyze the iron concentration in the diluted samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[18]
-
Express the results as micrograms of iron per gram of dry tissue weight.
Objective: To visualize the distribution and extent of iron deposits in tissue sections.
Protocol: [18]
-
Fix the dissected tissues in 10% neutral buffered formalin.
-
Process the tissues and embed them in paraffin.
-
Cut 4-5 µm thick sections and mount them on glass slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Incubate the sections in a freshly prepared solution of equal parts 2% potassium ferrocyanide and 2% hydrochloric acid for 20 minutes. This reaction stains ferric iron (Fe³⁺) a bright blue color (Prussian blue).[18]
-
Rinse the slides in distilled water.
-
Counterstain with Nuclear Fast Red for 5 minutes to visualize cell nuclei.
-
Dehydrate the sections through a graded series of alcohol and clear in xylene.
-
Mount with a coverslip and examine under a light microscope.
Objective: To measure the concentration of the key iron-regulatory hormone hepcidin in the serum.
Protocol (using a commercial ELISA kit): [1][7]
-
Collect blood from the animals via cardiac puncture or other appropriate methods.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Store the serum at -80°C until analysis.
-
Use a commercially available mouse or rat hepcidin ELISA kit (e.g., from Elabscience, Abcam, or Innovative Research).[1][7][15]
-
Follow the manufacturer's instructions for the assay, which typically involves:
-
Preparing standards and samples.
-
Adding them to the antibody-coated microplate.
-
Incubating with a biotin-conjugated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the hepcidin concentration in the samples based on the standard curve.
Objective: To quantify the protein levels of the iron exporter ferroportin in tissues.
-
Homogenize fresh or frozen tissue samples (e.g., liver, spleen) in RIPA buffer containing protease and phosphatase inhibitors.[21]
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for ferroportin overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 2. biocompare.com [biocompare.com]
- 3. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. ICP-MS Analysis of Iron from Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 6. Deferiprone and efonidipine mitigated iron-overload induced neurotoxicity in wild-type and thalassemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse Hepc(Hepcidin) ELISA Kit - Elabscience® [elabscience.com]
- 8. youtube.com [youtube.com]
- 9. Effect of the combination of deferiprone with ethanolic extract of Phaleria macrocarpa L. fruit in overcoming iron excess in the liver of hemosiderosis model rats [pharmacia.pensoft.net]
- 10. Deferiprone exerts a dose-dependent reduction of liver iron in adults with iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Changes in transferrin saturation after treatment with the oral iron chelator deferiprone in patients with iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deferiprone: a review of its clinical potential in iron overload in beta-thalassaemia major and other transfusion-dependent diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. innov-research.com [innov-research.com]
- 15. Mouse Hepcidin ELISA Kit (ab285280) | Abcam [abcam.com]
- 16. research.fsu.edu [research.fsu.edu]
- 17. Oral administration of the iron chelator deferiprone protects against loss of retinal ganglion cells in a mouse model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ICP-MS Analysis of Iron from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Western Blot Sample Preparation Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 21. Protein extraction and western blot (mouse tissues) [protocols.io]
Protocol for Assessing the Antioxidant Activity of Deferiprone
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Deferiprone, an orally active iron chelator, is primarily utilized in the management of transfusional iron overload.[1][2][3] Beyond its principal iron-binding capacity, Deferiprone exhibits significant antioxidant properties.[4][5][6] This characteristic is intrinsically linked to its primary mechanism of action; by chelating excess labile iron, Deferiprone effectively inhibits the iron-catalyzed formation of highly reactive oxygen species (ROS) via the Fenton reaction.[7][8][9] This reduction in oxidative stress is a critical secondary benefit of Deferiprone therapy, contributing to the mitigation of iron-overload-related cellular damage.[8][10]
These application notes provide a comprehensive overview of the protocols to assess the antioxidant activity of Deferiprone, offering valuable insights for researchers in drug development and related scientific fields.
Mechanism of Antioxidant Action
Deferiprone's antioxidant activity stems from its high affinity for ferric ions (Fe³⁺), forming a stable 3:1 complex that is subsequently excreted.[1][2] This chelation of labile iron prevents its participation in the Fenton and Haber-Weiss reactions, which are major sources of cytotoxic hydroxyl radicals. The reduction of the labile iron pool within cells diminishes the catalytic driver for the conversion of less reactive species like hydrogen peroxide into highly damaging radicals.[7][8][9] Furthermore, Deferiprone has been observed to influence cellular antioxidant defense systems, including enzymes such as glutathione peroxidase (GPX) and superoxide dismutase (SOD), and levels of reduced glutathione (GSH).[5][11][12]
Quantitative Data Summary
The antioxidant capacity of Deferiprone has been quantified using various assays. The following tables summarize key findings from published literature, providing a comparative overview of its efficacy.
Table 1: In Vitro Antioxidant Activity of Deferiprone
| Assay | Compound | IC₅₀ (µM) | Reference |
| DPPH Radical Scavenging | Deferiprone | 295.3 ± 6.8 | [7] |
| ABTS Radical Scavenging | Deferiprone | >200 | [11] |
IC₅₀ represents the concentration of the compound required to inhibit 50% of the radical activity.
Table 2: Cellular Antioxidant Effects of Deferiprone in Patients with Myelodysplastic Syndromes
| Parameter | Cell Type | Change after Deferiprone Treatment | p-value | Reference |
| Reactive Oxygen Species (ROS) | Red Blood Cells | 58.6% decrease | < 0.01 | [8] |
| Reactive Oxygen Species (ROS) | Polymorphonuclear Leukocytes | 33.3% decrease | < 0.01 | [8] |
| Reactive Oxygen Species (ROS) | Platelets | 39.8% decrease | < 0.01 | [8] |
| Reduced Glutathione (GSH) | Red Blood Cells | 72.8% increase | < 0.01 | [8] |
| Labile Iron Pool | Red Blood Cells | 35% decrease | < 0.01 | [8] |
Experimental Protocols
Detailed methodologies for key experiments to assess the antioxidant activity of Deferiprone are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
Materials:
-
Deferiprone
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of Deferiprone in a suitable solvent (e.g., 50% v/v DMSO).
-
Prepare a fresh 0.4 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of Deferiprone solution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution should be included.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of Deferiprone.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.
Materials:
-
Deferiprone
-
ABTS
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To produce the ABTS radical cation (ABTS•⁺), mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.700 ± 0.020 at 734 nm.
-
Prepare various concentrations of Deferiprone.
-
In a 96-well plate, add 10 µL of the Deferiprone solutions.
-
Add 190 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate the plate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC₅₀ value is determined from the dose-response curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
Deferiprone
-
FRAP reagent (containing 300 mM acetate buffer, pH 3.6; 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl; and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the FRAP reagent fresh on the day of the assay.
-
Warm the FRAP reagent to 37°C.
-
Prepare various concentrations of Deferiprone.
-
In a 96-well plate, add 10 µL of the Deferiprone solutions.
-
Add 220 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve should be prepared using a known antioxidant such as Trolox or ferrous sulfate.
-
The antioxidant capacity of Deferiprone is expressed as FRAP values (in µM Fe²⁺ equivalents).
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of fluorescent probes by ROS in cultured cells.
Materials:
-
Human hepatocellular carcinoma (Huh7) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Dichlorofluorescin diacetate (DCFH-DA)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
Deferiprone
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Seed cells in a 96-well black microplate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Deferiprone for a specified period (e.g., 1 hour).
-
Wash the cells with PBS and then incubate with 25 µM DCFH-DA for 60 minutes.
-
Wash the cells again with PBS.
-
Add 600 µM AAPH to induce oxidative stress.
-
Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.
-
The CAA value is calculated from the area under the curve of fluorescence versus time.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this protocol.
Deferiprone's primary antioxidant mechanism.
General workflow for in vitro antioxidant assays.
References
- 1. macsenlab.com [macsenlab.com]
- 2. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. drugsincontext.com [drugsincontext.com]
- 5. Frontiers | Deferiprone–resveratrol hybrid attenuates iron accumulation, oxidative stress, and antioxidant defenses in iron-loaded human Huh7 hepatic cells [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The Effect of Oral Iron Chelator Deferiprone on Iron Overload and Oxidative Stress in Patients with Myelodysplastic Syndromes: A Study by the Israeli MDS Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron-Induced Oxidative Stress in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Deferiprone–resveratrol hybrid attenuates iron accumulation, oxidative stress, and antioxidant defenses in iron-loaded human Huh7 hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
Application Notes and Protocols for Cell Permeability Assays of 3-hydroxy-1-methylpyridin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cell permeability of 3-hydroxy-1-methylpyridin-4(1H)-one, a small molecule of interest, potentially as an iron chelator. The following in vitro methods are described: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay. These assays are foundational in drug discovery for predicting the oral absorption and bioavailability of drug candidates.[1][2][3]
Introduction
The ability of a drug candidate to permeate cell membranes is a critical determinant of its oral bioavailability and overall efficacy.[2] this compound is a small molecule whose therapeutic potential is linked to its ability to cross biological barriers to reach its target. This document outlines standard protocols to quantify its permeability, providing researchers with the tools to evaluate its drug-like properties. The assays described herein range from a simple, high-throughput artificial membrane model to more complex, cell-based models that recapitulate aspects of the intestinal epithelium.[1][4][5]
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for interpreting permeability data.
| Property | Value | Source |
| Molecular Weight | 125.13 g/mol | [6] |
| XLogP3-AA | 0.4 | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Topological Polar Surface Area | 49.3 Ų | [6] |
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free assay that predicts passive, transcellular permeability.[5][7] It is a cost-effective method for early-stage screening of compounds.[8]
Experimental Protocol
Materials:
-
96-well microtiter filter plates (Donor plates)
-
96-well acceptor plates
-
Lecithin/dodecane solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Reference compounds (high and low permeability controls)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in PBS to the final desired concentration.
-
Coat the membrane of the donor plate with the lecithin/dodecane solution and allow the solvent to evaporate.
-
Add the diluted compound solution to the donor wells.
-
Fill the acceptor plate wells with PBS (containing a small percentage of DMSO if necessary to enhance solubility).
-
Assemble the donor and acceptor plates.
-
Incubate the plate assembly at room temperature with gentle shaking for a specified period (e.g., 4-18 hours).[9]
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C]A = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
Data Presentation
| Compound | Papp (x 10-6 cm/s) | Permeability Classification |
| High Permeability Control | > 10 | High |
| Low Permeability Control | < 1 | Low |
| This compound | [Insert experimental value] | [Classify based on value] |
Experimental Workflow
Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[10][11] This assay is considered the gold standard for in vitro prediction of human drug absorption as it accounts for passive diffusion, active transport, and efflux mechanisms.[10][12]
Experimental Protocol
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Reference compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[12]
-
Monolayer Integrity: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
For apical to basolateral (A-B) transport, add the test compound solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For basolateral to apical (B-A) transport, add the test compound solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate at 37°C with 5% CO2 for a specified time (e.g., 2 hours).
-
-
Sample Analysis: At the end of the incubation, collect samples from both the donor and receiver chambers and analyze the concentration of this compound by LC-MS/MS.
Data Analysis: Calculate the Papp value for both A-B and B-A directions. The efflux ratio (ER) is calculated as:
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[12]
Data Presentation
| Compound | Papp (A-B) (x 10-6 cm/s) | Papp (B-A) (x 10-6 cm/s) | Efflux Ratio | Permeability Classification |
| Propranolol | > 10 | ~10 | ~1 | High |
| Atenolol | < 1 | < 1 | ~1 | Low |
| This compound | [Insert value] | [Insert value] | [Calculate value] | [Classify based on Papp (A-B)] |
Experimental Workflow
MDCK Cell Permeability Assay
Madin-Darby Canine Kidney (MDCK) cells form a polarized monolayer with tight junctions, similar to Caco-2 cells, but they have a shorter culture time.[13] MDCK cells transfected with the MDR1 gene (MDCK-MDR1) are particularly useful for identifying substrates of the P-glycoprotein (P-gp) efflux pump.[14][15][16]
Experimental Protocol
Materials:
-
MDCK or MDCK-MDR1 cells
-
Cell culture medium
-
Transwell® inserts
-
Transport buffer (e.g., HBSS)
-
This compound
-
Reference compounds
-
P-gp inhibitor (e.g., verapamil or cyclosporine A)[14]
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture: Seed MDCK or MDCK-MDR1 cells on Transwell® inserts and culture for 3-5 days to form a confluent monolayer.[14]
-
Monolayer Integrity: Verify monolayer integrity by TEER measurement.
-
Assay:
-
Perform bidirectional transport studies (A-B and B-A) as described for the Caco-2 assay.
-
To confirm P-gp mediated efflux, run the assay in the presence and absence of a P-gp inhibitor.
-
-
Sample Analysis: Quantify the compound concentration in the donor and receiver samples using LC-MS/MS.
Data Analysis: Calculate Papp values and the efflux ratio. A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that the compound is a P-gp substrate.
Data Presentation
| Cell Line | Condition | Papp (A-B) (x 10-6 cm/s) | Papp (B-A) (x 10-6 cm/s) | Efflux Ratio |
| MDCK-MDR1 | No Inhibitor | [Value] | [Value] | [Value] |
| MDCK-MDR1 | + P-gp Inhibitor | [Value] | [Value] | [Value] |
Potential Cellular Uptake Mechanisms
The transport of this compound across a cell monolayer can occur via several mechanisms. The following diagram illustrates these potential pathways.
Conclusion
The selection of a suitable permeability assay depends on the stage of drug discovery and the specific questions being addressed. PAMPA is ideal for high-throughput screening of large compound libraries, while Caco-2 and MDCK assays provide more detailed information on the mechanisms of transport, including the potential for active efflux. By employing these assays, researchers can gain valuable insights into the permeability of this compound, aiding in its development as a potential therapeutic agent.
References
- 1. Cell-based in vitro models for predicting drug permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in cell-based in vitro models for predicting drug permeability across brain, intestinal, and pulmonary barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. 4-Pyridinone,3-OH-2-Me | C6H7NO2 | CID 323814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PAMPA | Evotec [evotec.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. enamine.net [enamine.net]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 15. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 16. MDCK-MDR1 Permeability | Evotec [evotec.com]
Application Notes and Protocols: Measuring Deferiprone's Effect on Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferiprone, an oral iron chelator, has demonstrated significant potential in mitigating cellular damage by reducing reactive oxygen species (ROS).[1][2] ROS are highly reactive molecules and free radicals derived from molecular oxygen, produced as byproducts of normal metabolic processes.[3] However, in pathological states, particularly those involving iron overload, excessive ROS production leads to oxidative stress, causing damage to lipids, proteins, and DNA.[1][4] Deferiprone's primary mechanism of action involves binding to and removing excess labile iron, a key catalyst in the formation of highly toxic hydroxyl radicals via the Fenton reaction.[5][6] By chelating iron, deferiprone effectively reduces this catalytic activity, thereby diminishing oxidative stress and protecting cells from damage.[5][7]
These application notes provide a comprehensive overview of the methods used to evaluate the efficacy of deferiprone in reducing ROS levels. Detailed protocols for key experiments are provided to enable researchers to assess the antioxidant properties of deferiprone in various cellular and preclinical models.
Data Presentation
The following tables summarize the quantitative effects of deferiprone on various markers of oxidative stress as reported in published studies.
Table 1: Effect of Deferiprone on Reactive Oxygen Species (ROS) Levels
| Cell/Tissue Type | Deferiprone Concentration/Dose | Duration of Treatment | Percent Decrease in ROS | Reference |
| Red Blood Cells (RBC) | 100 mg/kg/day | 120 days | 58.6% (median) | [8] |
| Polymorphonuclear cells (PMN) | 100 mg/kg/day | 120 days | 33.3% (median) | [8] |
| Platelets | 100 mg/kg/day | 120 days | 39.8% (median) | [8] |
| ARPE-19 cells | 60 µM | Not specified | Not specified, but protected 70% of cells from H₂O₂ | [7] |
| Diabetic Rat Renal Cortex | 50 mg/kg BW | 16 weeks | Significant reduction | [9] |
Table 2: Effect of Deferiprone on Other Oxidative Stress Markers
| Marker | Cell/Tissue Type | Deferiprone Concentration/Dose | Duration of Treatment | Observation | Reference |
| Phosphatidylserine | Red Blood Cells (RBC) | 100 mg/kg/day | 120 days | 57.95% decrease | [8] |
| Lipid Peroxidation | Red Blood Cells (RBC) | 100 mg/kg/day | 120 days | 141.3% decrease | [8] |
| Reduced Glutathione (GSH) | Red Blood Cells (RBC) | 100 mg/kg/day | 120 days | 72.8% increase | [8] |
| Labile Iron Pool | Red Blood Cells (RBC) | 100 mg/kg/day | 120 days | 35% decrease | [8] |
| Labile Iron Pool | Polymorphonuclear cells (PMN) | 100 mg/kg/day | 120 days | 44.3% decrease | [8] |
| Labile Iron Pool | Platelets | 100 mg/kg/day | 120 days | 46.3% decrease | [8] |
| Isoprostane | DKO Mouse Retina | 1 mg/mL in drinking water | 8 months | Diminished to 70% of untreated level | [7] |
| Nrf2 Nuclear Accumulation | Diabetic Rat Renal Cortex | 50 mg/kg BW | 16 weeks | Significantly increased | [9] |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol describes the use of the cell-permeable probe DCFH-DA to measure intracellular ROS levels.[10][11] Inside the cell, esterases cleave the acetate groups on DCFH-DA, trapping the non-fluorescent DCFH within the cell. ROS then oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF), and the fluorescence intensity is proportional to the amount of ROS.[11][12]
Materials:
-
Cells of interest (adherent or suspension)
-
Deferiprone
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (phenol red-free recommended to reduce background fluorescence)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates (for fluorescence reading)
-
Fluorescence microplate reader or fluorescence microscope
Procedure for Adherent Cells:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight under standard culture conditions.
-
Deferiprone Treatment: Remove the culture medium and treat the cells with various concentrations of deferiprone in fresh medium for the desired duration. Include a vehicle-only control.
-
Positive Control (Optional): In separate wells, treat cells with a known ROS inducer (e.g., H₂O₂ or tert-butyl hydroperoxide) to serve as a positive control.
-
Preparation of DCFH-DA Working Solution: Immediately before use, dilute the DCFH-DA stock solution in pre-warmed serum-free medium to a final concentration of 10-25 µM. The optimal concentration should be determined for each cell line.
-
Staining: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[3][11] Alternatively, visualize the cells under a fluorescence microscope.
Procedure for Suspension Cells:
-
Cell Treatment: Treat cells in suspension with deferiprone and controls as described for adherent cells.
-
Cell Collection: After treatment, centrifuge the cells (e.g., 500 x g for 5 minutes) and discard the supernatant.
-
Staining: Resuspend the cell pellet in the DCFH-DA working solution and incubate for 30 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells, remove the supernatant, and resuspend the cells in warm PBS. Repeat the wash step.
-
Fluorescence Measurement: Resuspend the final cell pellet in PBS and transfer to a black 96-well plate. Measure fluorescence as described for adherent cells.
Protocol 2: Measurement of Lipid Peroxidation (Thiobarbituric Acid Reactive Substances - TBARS Assay)
This assay quantifies malondialdehyde (MDA), a major end product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.
Materials:
-
Cell or tissue lysate
-
Deferiprone-treated and control samples
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Butylated hydroxytoluene (BHT)
-
MDA standard
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize cells or tissues in a suitable lysis buffer containing an antioxidant like BHT to prevent further oxidation during the assay.
-
Protein Precipitation: Add TCA to the lysate to precipitate proteins. Centrifuge and collect the supernatant.
-
Reaction with TBA: Add TBA solution to the supernatant and incubate at 95°C for 60 minutes.
-
Measurement: Cool the samples and measure the absorbance at 532 nm.
-
Quantification: Generate a standard curve using known concentrations of MDA. Calculate the MDA concentration in the samples based on the standard curve.
Protocol 3: Measurement of Reduced Glutathione (GSH) Levels
This protocol uses a commercially available kit based on the reaction of GSH with a chromogen that results in a product with absorbance at 405 nm.
Materials:
-
Cell or tissue lysate
-
Deferiprone-treated and control samples
-
GSH Assay Kit (containing GSH standard, assay buffer, and chromogen)
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates according to the kit manufacturer's instructions.
-
Standard Curve: Prepare a series of GSH standards as described in the kit protocol.
-
Assay: Add the samples and standards to a 96-well plate. Add the reaction mix from the kit to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the GSH concentration in the samples based on the standard curve.
Visualizations
Caption: Deferiprone's mechanism in reducing iron-mediated ROS.
Caption: Workflow for measuring intracellular ROS with DCFH-DA.
References
- 1. mdpi.com [mdpi.com]
- 2. imrpress.com [imrpress.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Reactive Oxygen Species (ROS) Assays | Cell Biolabs [cellbiolabs.com]
- 5. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 6. The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases [mdpi.com]
- 7. The Oral Iron Chelator Deferiprone Protects against Iron Overload–Induced Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Oral Iron Chelator Deferiprone on Iron Overload and Oxidative Stress in Patients with Myelodysplastic Syndromes: A Study by the Israeli MDS Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron chelation mitigates mitochondrial dysfunction and oxidative stress by enhancing nrf2-mediated antioxidant responses in the renal cortex of a murine model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. antbioinc.com [antbioinc.com]
- 11. doc.abcam.com [doc.abcam.com]
- 12. bioquochem.com [bioquochem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxy-1-methylpyridin-4(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-hydroxy-1-methylpyridin-4(1H)-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent and accessible method for synthesizing this compound is the aminolysis of maltol with methylamine.[1][2] This single-step reaction is often preferred for its simplicity. An alternative, though sometimes lower-yielding route, is the Elbs peroxydisulfate oxidation of 1-methyl-4-pyridone.
Q2: I am experiencing very low yields in my synthesis from maltol and methylamine. What are the potential causes?
A2: Low yields can stem from several factors. Incomplete reaction is a common issue, which can be addressed by optimizing reaction time and temperature. The use of microwave irradiation has been shown to significantly improve yields in the synthesis of similar 3-hydroxy-4-pyridinone derivatives, suggesting it could be beneficial for this synthesis as well.[3][4] Additionally, side reactions, such as the formation of colored byproducts, can consume starting materials and reduce the yield of the desired product. Proper purification is also crucial, as product loss can occur during this step.
Q3: My reaction mixture turns dark, and I'm getting colored impurities. How can I prevent this and remove the impurities?
A3: The formation of colored byproducts is a known issue in the synthesis of pyridinones. These impurities can arise from oxidation or side reactions of the starting materials or product under the reaction conditions. To minimize their formation, it is important to use high-purity starting materials and solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidation. For purification, treatment with decolorizing charcoal during the workup can be effective.[1] Subsequent recrystallization is typically necessary to obtain a pure, colorless product.
Q4: What is the best method for purifying the final product?
A4: Recrystallization is the most common and effective method for purifying this compound. A common solvent system for recrystallization is a mixture of ethanol and diethyl ether.[1] Methanol has also been reported as a suitable solvent for recrystallization of similar compounds.[5] The choice of solvent may require some optimization to maximize crystal yield and purity.
Q5: Can I use a conventional heating method instead of a microwave reactor?
A5: Yes, conventional heating (e.g., refluxing in a suitable solvent) can be used.[1] However, studies on analogous compounds have shown that microwave-assisted synthesis can lead to significantly higher yields and shorter reaction times.[3][4] If you are struggling with low yields using conventional heating, exploring microwave synthesis is a recommended optimization step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Consider using a microwave reactor to enhance the reaction rate and yield.[3][4] |
| Degradation of starting materials or product. | Ensure the reaction is not being overheated for extended periods. If possible, run the reaction under an inert atmosphere to prevent oxidative degradation. | |
| Low Yield | Suboptimal ratio of reactants. | Experiment with varying the molar ratio of maltol to methylamine to find the optimal conditions for your specific setup. |
| Product loss during workup and purification. | Carefully optimize the recrystallization process. Use a minimal amount of hot solvent to dissolve the product and cool the solution slowly to maximize crystal formation. Wash the collected crystals with a small amount of cold solvent to minimize dissolution of the product. | |
| Presence of Colored Impurities | Oxidation of starting materials or product. | Use high-purity, degassed solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side reactions. | Add decolorizing charcoal to the crude product solution before filtration to remove colored impurities.[1] Ensure the reaction temperature is well-controlled, as excessive heat can promote side reactions. | |
| Difficulty with Product Crystallization | Incorrect solvent system for recrystallization. | Experiment with different solvent systems. A mixture of a solvent in which the compound is soluble (e.g., ethanol, methanol) and a solvent in which it is poorly soluble (e.g., diethyl ether, hexane) is often effective. |
| Solution is not saturated. | If too much solvent was added, carefully evaporate some of the solvent to achieve a saturated solution before cooling. | |
| Presence of impurities inhibiting crystallization. | Purify the crude product using column chromatography before attempting recrystallization if significant impurities are present. |
Data Presentation
Table 1: Reported Yields for the Synthesis of 1-Substituted-2-methyl-3-hydroxypyridin-4-ones from Maltol and Primary Amines
| 1-Substituent | Reaction Conditions | Yield (%) | Reference |
| Phenyl | Reflux | 6.56 | [5] |
| Benzyl | Reflux | 4.88 | [5] |
| 3-Phenylpropyl | Reflux | 12.92 | [5] |
| 4-Methylbenzyl | Reflux | 7.68 | [5] |
| Allyl | Reflux in water for 24h | 31 | [1] |
| Isopropyl (from benzylated maltol) | Hydrogenation | 77 | [1] |
| Isobutyl (from benzylated maltol) | Hydrogenation | 77 | [1] |
| Propyl (from benzylated maltol) | Hydrogenation | 65 | [1] |
| Dopamine derivative | Microwave, 150°C, 18h | 37 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Maltol and Methylamine
This protocol is adapted from procedures for the synthesis of similar 1-substituted-2-methyl-3-hydroxypyridin-4-ones.[1][5]
Materials:
-
Maltol
-
Methylamine (e.g., 40% solution in water)
-
Water (deionized)
-
Decolorizing charcoal
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (for pH adjustment, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve maltol in water.
-
Add an excess of methylamine solution to the flask. The optimal molar ratio may need to be determined empirically, but a 2-fold excess of methylamine is a reasonable starting point.
-
Heat the reaction mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add a small amount of decolorizing charcoal to the solution and stir for 30 minutes.
-
Filter the mixture to remove the charcoal.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product, which may be a solid or a dark oil.
-
For purification, dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add diethyl ether to the hot solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold diethyl ether.
-
Dry the crystals under vacuum to obtain the purified this compound.
Visualizations
Caption: Synthesis Workflow
Caption: Troubleshooting Low Yield
References
- 1. Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of 3-hydroxypyridin-4-ones as inhibitors of catechol-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Deferiprone Aqueous Solution Stability: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deferiprone in aqueous solutions. While Deferiprone is generally stable, this guide addresses potential instabilities and common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Deferiprone solution has turned a reddish-brown color. Has it degraded?
A1: Not necessarily. A reddish-brown or orange discoloration is a common and expected observation when Deferiprone chelates ferric iron (Fe³⁺)[1][2][3]. Deferiprone forms a stable 3:1 complex with iron, which is responsible for this color change[1][4][5][6]. This is an indication of its chelating activity. However, if your solution does not contain iron, a color change could indicate degradation, and you should perform an analytical assessment, such as HPLC, to verify its purity.
Q2: I've observed a precipitate in my Deferiprone solution. What could be the cause?
A2: Precipitation in a Deferiprone solution can be attributed to several factors:
-
Solubility Limits: Deferiprone has a maximum water solubility of 16–18 g/L at 24°C[1]. If you have prepared a solution exceeding this concentration, precipitation may occur.
-
pH Effects: While Deferiprone is highly soluble in water at a pH range of 1-7.5, its solubility can be affected by pH changes[6]. In highly alkaline conditions, its solubility may decrease, leading to precipitation.
-
Interaction with Polyvalent Cations: Deferiprone can bind to other polyvalent cations besides iron, such as aluminum and zinc[1][5]. If your solution contains these cations, for instance from certain buffers or additives, it could lead to the formation of insoluble complexes. It is recommended to allow at least a 4-hour interval between the administration of Deferiprone and medications or supplements containing these cations[1][7].
-
Low Temperature: Storing the solution at a low temperature could decrease the solubility of Deferiprone, leading to crystallization.
Q3: How long can I store a Deferiprone aqueous solution?
A3: It is highly recommended to prepare fresh Deferiprone solutions for immediate use. Some sources advise against storing aqueous solutions for more than one day. The commercially available oral solution of Deferiprone has a shelf-life of 35 days after the bottle is first opened[8]. For research purposes, it is best practice to prepare solutions fresh to ensure the accuracy and reproducibility of your experiments. If storage is necessary, it should be for a short duration, protected from light, and at a controlled room temperature.
Q4: I am seeing unexpected peaks in my HPLC analysis of a Deferiprone solution. What could they be?
A4: Unexpected peaks in your chromatogram could be due to impurities from the manufacturing process or degradation products[9]. Known impurities of Deferiprone include Deferiprone EP Impurity A and Deferiprone EP Impurity C[9]. Degradation can occur over time, especially with improper storage. To identify these peaks, you may need to use a validated stability-indicating HPLC method and compare the retention times with known impurity standards.
Q5: What are the optimal conditions for preparing a stable Deferiprone aqueous solution?
A5: To prepare a stable Deferiprone aqueous solution, consider the following:
-
Solvent: Use high-purity water (e.g., Milli-Q or equivalent).
-
Concentration: Do not exceed the solubility limit of 16-18 g/L.
-
pH: Maintain a pH between 1 and 7.5 for optimal solubility[6].
-
Additives: Be cautious when adding other components to the solution. Avoid buffers or excipients containing polyvalent cations like aluminum or zinc, unless their compatibility has been verified.
-
Storage: If not for immediate use, store the solution in a tightly sealed container, protected from light, at a controlled room temperature, and for the shortest possible time.
Quantitative Data on Deferiprone Stability
Forced degradation studies have been conducted to assess the stability of Deferiprone under various stress conditions. These studies generally indicate that Deferiprone is a stable molecule. The following table summarizes the results from a representative study.
| Stress Condition | Duration | Temperature | % Degradation | Reference |
| Acid Degradation | 3 hours | 60°C | Slight Degradation | [4] |
| (5N HCl) | ||||
| Base Degradation | 3 hours | 60°C | Less Slight Degradation | [4] |
| (5N NaOH) | ||||
| Oxidative Degradation | 1 hour | Room Temp | Slight Degradation | [4] |
| (3% H₂O₂) | ||||
| Thermal Degradation | 1 hour | 60°C | Stable | [4] |
| Water Degradation | 3 hours | 60°C | Stable | [4] |
| Photolytic Degradation | 48 hours | UV light at 254nm | Stable | [4] |
Experimental Protocols
Protocol for a Stability-Indicating RP-HPLC Method
This protocol is based on a validated method for the determination of Deferiprone and can be used to assess the stability of your aqueous solutions[4][10].
1. Chromatographic Conditions:
-
Column: Zorbax SB C18 (4.6 x 250 mm, 5 µm) or equivalent[4].
-
Mobile Phase: Methanol and a buffer solution (25mM Potassium dihydrogen phosphate with 1ml of Triethylamine in 1000 ml of water, pH adjusted to 3.5) in a 40:60 (v/v) ratio[4].
-
Flow Rate: 0.6 mL/min[4].
-
Detection Wavelength: 280 nm[4].
-
Temperature: 40°C[4].
-
Injection Volume: 20 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Deferiprone reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase and make up the volume.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 10-150 µg/mL using the mobile phase.
-
Sample Preparation: Dilute your aqueous Deferiprone solution with the mobile phase to a concentration within the linear range of the assay.
3. Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject your prepared sample solutions.
-
The retention time for Deferiprone is expected to be around 4.7 minutes under these conditions[4].
-
The appearance of new peaks or a decrease in the area of the Deferiprone peak can indicate degradation.
Visualizations
Troubleshooting Deferiprone Solution Instability
Caption: A flowchart for troubleshooting common instability issues with Deferiprone solutions.
Deferiprone-Iron Chelation Pathway
Caption: The chelation of ferric iron by Deferiprone to form a stable, colored complex.
References
- 1. macsenlab.com [macsenlab.com]
- 2. The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deferiprone - Wikipedia [en.wikipedia.org]
- 4. rjptonline.org [rjptonline.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. drugs.com [drugs.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. veeprho.com [veeprho.com]
- 10. jipbs.com [jipbs.com]
Technical Support Center: Optimizing HPLC Separation of Deferiprone and its Impurities
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) separation of Deferiprone and its related impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of Deferiprone, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: Why am I observing poor peak shape (e.g., peak tailing or fronting) for Deferiprone?
A1: Poor peak shape can arise from several factors related to the analyte, mobile phase, or column.
-
Secondary Interactions: Deferiprone, a weakly basic compound, can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[1][2]
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[3]
-
Solution: Reduce the sample concentration or injection volume.
-
-
Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[4]
-
Solution: Whenever possible, dissolve the sample in the mobile phase.[4]
-
Q2: My retention times for Deferiprone and its impurities are shifting between injections. What could be the cause?
A2: Retention time instability is a common issue that can often be traced back to the HPLC system or the mobile phase.
-
Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection can lead to drifting retention times.[4]
-
Solution: Ensure the column is equilibrated for a sufficient duration (typically 10-20 column volumes) until a stable baseline is achieved.
-
-
Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the more volatile solvent component in a premixed mobile phase can alter its composition and affect retention.[4][5]
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoir covered to minimize evaporation. If using a gradient, ensure the pump's mixing performance is optimal.
-
-
Pump Malfunctions: Leaks in the pump, worn pump seals, or check valve issues can lead to inconsistent flow rates and, consequently, shifting retention times.[4][5]
-
Solution: Perform regular pump maintenance, including checking for leaks and replacing seals and check valves as needed.
-
Q3: I am not achieving adequate separation between Deferiprone and its key impurity, Maltol. How can I improve the resolution?
A3: Improving the resolution between closely eluting peaks often requires optimization of the mobile phase or stationary phase.
-
Mobile Phase Strength: The organic modifier concentration in the mobile phase significantly impacts retention and resolution.
-
Solution: A methodical approach is to vary the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase. A lower organic content will generally increase retention times and may improve the separation of early eluting peaks.[6]
-
-
Mobile Phase pH: The pH of the mobile phase can alter the ionization state of Deferiprone and its impurities, affecting their retention characteristics.
-
Column Chemistry: The choice of stationary phase is critical for achieving the desired selectivity.
-
Solution: If resolution cannot be achieved on a standard C18 column, consider a column with a different selectivity, such as a C8, phenyl, or a polar-embedded phase column.[6]
-
Q4: I am observing a noisy or drifting baseline in my chromatogram. What are the likely causes and solutions?
A4: A stable baseline is crucial for accurate quantification. Noise and drift can originate from several sources.
-
Mobile Phase Issues: Dissolved air in the mobile phase, improper mixing of mobile phase components, or contaminated solvents can all contribute to baseline noise.[8]
-
Solution: Degas the mobile phase using an online degasser, sonication, or helium sparging. Ensure thorough mixing of mobile phase components and use high-purity HPLC-grade solvents.[8]
-
-
Detector Problems: A dirty flow cell or a failing lamp in the UV detector can cause baseline noise and drift.[4]
-
Solution: Flush the flow cell with an appropriate solvent (e.g., isopropanol). If the problem persists, the lamp may need replacement.
-
-
System Leaks: A small, undetected leak in the system can cause pressure fluctuations that manifest as baseline noise.[3]
-
Solution: Carefully inspect all fittings and connections for any signs of leakage.
-
Experimental Protocols
Below are detailed methodologies for the HPLC separation of Deferiprone and its impurities, based on published methods.
Method 1: Isocratic RP-HPLC for Deferiprone and Maltol Impurity [6]
-
Column: Agilent Zorbax Bonus-RP (250 x 4.6mm, 5µm)
-
Mobile Phase: Methanol: 0.1% Ortho-Phosphoric acid in Water (10:90, v/v)
-
Diluent: Methanol: Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Method 2: Stability-Indicating Isocratic RP-HPLC for Deferiprone [1]
-
Column: Zorbax SB C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol: Buffer (40:60, v/v)
-
Buffer Preparation: 25mM Potassium dihydrogen phosphate with 1 mL of Triethylamine in 1000 mL of water, with the pH adjusted to 3.5.
-
-
Flow Rate: 0.6 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 40°C
Quantitative Data Summary
The following tables summarize key performance parameters from various validated HPLC methods for Deferiprone analysis.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method 1[6] | Method 2[1] | Method 3[7] |
| Column | Agilent Zorbax Bonus-RP (250x4.6mm, 5µ) | Zorbax SB C18 (250x4.6mm, 5µm) | Inertsil ODS C18 (250x4.6mm, 5µm) |
| Mobile Phase | Methanol: 0.1% O-Phosphoric acid (10:90) | Methanol: 25mM KH2PO4 + 1mL TEA, pH 3.5 (40:60) | Methanol: Mixed Phosphate buffer, pH 3.0 (40:60) |
| Flow Rate (mL/min) | 1.0 | 0.6 | 1.0 |
| Detection (nm) | 280 | 280 | 280 |
| Retention Time (min) | Deferiprone: 2.29, Maltol: 8.65 | Deferiprone: 4.7 | Deferiprone: 4.980 |
Table 2: Method Validation Parameters
| Parameter | Method 1[6] | Method 2[1] | Method 3[7] |
| Linearity Range (µg/mL) | 4.0 - 6.0 | 10 - 150 | 75 - 125 |
| Correlation Coefficient (r²) | Not Specified | 0.999 | Not Specified |
| LOD (µg/mL) | Not Specified | 3.3 | 3.91 |
| LOQ (µg/mL) | Not Specified | 10.1 | 11.8 |
| % Recovery | Not Specified | 99.37% | 97.3% - 98.0% |
| % RSD (Precision) | Deferiprone: 0.45, Maltol: 0.17 | 0.52 | 0.5 |
Visualized Workflows
The following diagrams illustrate key workflows in HPLC analysis and troubleshooting.
Caption: A decision tree for troubleshooting common HPLC issues.
Caption: A typical workflow for developing an HPLC method.
References
Deferiprone Clinical Application: Technical Support Center
Welcome to the technical support center for the clinical application of Deferiprone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during experimental and clinical use of Deferiprone.
Frequently Asked Questions (FAQs)
Q1: What is the most critical adverse event associated with Deferiprone and how should it be monitored?
A1: The most serious adverse reaction to Deferiprone is agranulocytosis, a potentially fatal condition characterized by a severe drop in white blood cells.[1][2] Neutropenia, a decrease in neutrophils, can precede agranulocytosis.[1][3] Therefore, stringent monitoring of the absolute neutrophil count (ANC) is mandatory.
Experimental Protocols: Absolute Neutrophil Count (ANC) Monitoring
A detailed monitoring schedule is crucial for early detection of neutropenia and agranulocytosis.[4]
-
Baseline Measurement: Measure ANC before initiating Deferiprone therapy.[1]
-
Weekly Monitoring: For the first six months of therapy, monitor ANC weekly.[4]
-
Bi-weekly Monitoring: From six to twelve months of therapy, monitor ANC every two weeks.[4]
-
Long-term Monitoring: After one year of continuous therapy without any episodes of neutropenia, the monitoring frequency can be reduced to every two to four weeks, or at the interval of the patient's blood transfusions.[4][5]
-
Action for Neutropenia: If neutropenia (ANC < 1.5 x 10⁹/L) develops, Deferiprone therapy should be interrupted immediately.[1]
-
Action for Infection: If a patient develops an infection, Deferiprone should be interrupted, and the ANC should be monitored frequently.[1]
-
Action for Agranulocytosis: If agranulocytosis (ANC < 0.5 x 10⁹/L) occurs, Deferiprone must be discontinued. Hospitalization and other clinical management may be necessary. Re-challenge with Deferiprone is not recommended unless the potential benefits outweigh the risks.[1][6]
Q2: What are the common gastrointestinal side effects of Deferiprone and how can they be managed?
A2: Gastrointestinal symptoms such as nausea, vomiting, and abdominal pain are the most frequently reported adverse reactions with Deferiprone.[1][3] These symptoms are often mild and tend to resolve within a few weeks of starting treatment without needing to discontinue the drug.[3][6]
Troubleshooting Guide: Managing Gastrointestinal Side Effects
| Issue | Recommended Action |
| Nausea and Vomiting | Take Deferiprone with food to reduce these symptoms.[2][3] If symptoms are severe or persistent, consider anti-nausea medication.[3] |
| Abdominal Pain | Taking the medication with meals can help alleviate abdominal discomfort.[3] |
| Persistent GI Issues | If symptoms are severe and do not resolve, a dose reduction or temporary interruption of therapy may be considered in consultation with the supervising physician.[7] In some cases, starting at a lower dose (e.g., 45 mg/kg/day) and gradually increasing to the target dose can improve tolerability.[8] |
Q3: What is the recommended dosing regimen for Deferiprone and are there any necessary dose adjustments?
A3: The recommended initial dose of Deferiprone is 25 mg/kg of actual body weight, taken orally three times a day, for a total daily dose of 75 mg/kg.[1] The dose can be adjusted based on the patient's response and therapeutic goals, with a maximum recommended dose of 33 mg/kg three times a day (total 99 mg/kg/day).[1]
Data Presentation: Deferiprone Dosage and Administration
| Parameter | Recommendation |
| Starting Dose | 25 mg/kg, three times daily (total 75 mg/kg/day)[1] |
| Maximum Dose | 33 mg/kg, three times daily (total 99 mg/kg/day)[1] |
| Administration | Take three times a day (morning, mid-day, evening).[1] Taking with meals may reduce nausea.[1] |
| Dose Titration | Dose adjustments should be tailored to the individual's response and therapeutic goals.[1] |
| Dose Interruption | Consider temporarily interrupting therapy if serum ferritin consistently falls below 500 mcg/L.[1] |
Q4: Are there any significant drug interactions with Deferiprone that researchers should be aware of?
A4: Yes, Deferiprone can interact with other drugs and supplements. It is crucial to avoid co-administration with other drugs known to cause neutropenia or agranulocytosis.[9] Additionally, a time interval should be maintained between taking Deferiprone and mineral supplements or antacids containing polyvalent cations like iron, aluminum, or zinc.[1][9]
Experimental Protocols: Managing Drug Interactions
-
Polyvalent Cations: Allow at least a 4-hour interval between the administration of Deferiprone and drugs or supplements containing iron, aluminum, or zinc.[1]
-
UGT1A6 Inhibitors: Avoid the use of UGT1A6 inhibitors (e.g., diclofenac, probenecid) with Deferiprone, as they may alter its metabolism.[9]
Troubleshooting Guides
Issue: Unexpected Arthropathy (Joint Pain)
-
Symptoms: Stiffness, crepitus, and effusion, primarily affecting large joints like the knees.[7]
-
Troubleshooting Steps:
Issue: Elevated Liver Enzymes
Issue: Chromaturia (Reddish/Brown Urine)
-
Observation: A change in urine color to reddish/brown.[1]
-
Explanation: This is a common and harmless side effect caused by the excretion of the iron-Deferiprone complex in the urine and is an indicator of chelation activity.[1][3] No action is required.
Visualizations
Caption: Workflow for ANC monitoring during Deferiprone therapy.
Caption: Troubleshooting guide for managing GI side effects.
References
- 1. bioplusrx.com [bioplusrx.com]
- 2. What are the side effects of Deferiprone? [synapse.patsnap.com]
- 3. whittington.nhs.uk [whittington.nhs.uk]
- 4. cdn.who.int [cdn.who.int]
- 5. Ferriprox (deferiprone): Thalassemia FAQ for Physicians [ferriprox.com]
- 6. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 7. ashpublications.org [ashpublications.org]
- 8. Ferriprox (Deferiprone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Deferiprone: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Technical Support Center: Deferiprone Administration in Mice
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Deferiprone (DFP) administration protocols in mice. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols derived from published research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for Deferiprone in mice?
A1: The most common and effective routes for Deferiprone administration in mice are oral, either through drinking water or by oral gavage.
-
Drinking Water: This method is suitable for long-term studies as it is less stressful for the animals. A common concentration is 1 mg/mL, which provides a continuous supply of the drug.[1][2][3]
-
Oral Gavage: This route ensures precise dosage delivery. Doses typically range from 75 mg/kg/day to 100 mg/kg/day.[4][5] This method is ideal for short-term studies or when exact dosing is critical.
-
Intraperitoneal (IP) Injection: While less common for DFP administration, it has been used in some studies to evaluate efficacy against iron overload.[6]
Q2: How should I prepare Deferiprone for oral administration?
A2: Deferiprone has low solubility in water.[7] For administration in drinking water, a concentration of 1 mg/mL can be achieved.[1][2][3] For oral gavage, DFP can be dissolved in a suitable vehicle like sterile, distilled water or 0.5% carboxymethylcellulose sodium salt. Sonication may be required to completely dissolve the compound.[4][8]
Q3: What is the mechanism of action of Deferiprone?
A3: Deferiprone is an orally active iron chelator. Its primary mechanism involves binding to ferric ions (Fe³⁺) with high affinity, forming a stable 3:1 complex (three DFP molecules to one iron ion).[7][9] This complex is water-soluble and is primarily excreted through the urine.[7][9] By binding to excess iron, particularly from the intracellular labile iron pool, Deferiprone reduces the amount of iron available to catalyze the formation of harmful free radicals via Fenton chemistry, thereby mitigating oxidative stress and cellular damage like ferroptosis.[9][10][11]
Q4: Are there any known toxicities or side effects of Deferiprone in mice?
A4: Yes, dose-dependent toxicities have been observed. High doses, such as 200 mg/kg/day, have been reported to cause significant toxicity and even death in non-iron-overloaded mice.[12] The most severe, though rare, side effects noted in clinical use are agranulocytosis and neutropenia.[13] Regular monitoring of animal health, including body weight and general behavior, is crucial. In some studies, DFP administration has been associated with renal tubular dilation.[14]
Q5: How effective is Deferiprone at reducing iron levels in different organs?
A5: Deferiprone is effective at removing excess iron from various organs. It is particularly noted for its ability to cross the blood-brain barrier and chelate iron in the brain.[11][13][15] It has also been shown to reduce iron levels and protect against degeneration in the retina.[1][2] However, some studies have reported that Deferiprone may be less effective at reducing iron levels in the liver in models of parenteral iron overload, possibly due to its metabolism in the liver.[16]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High variability in plasma/tissue drug levels | 1. Inconsistent water intake: Mice may drink variable amounts, affecting drug intake when administered in drinking water.2. Imprecise gavage technique: Incorrect technique can lead to inaccurate dosing or administration into the lungs.[17]3. Animal stress: Stress can alter metabolism and drug absorption. | 1. Switch to oral gavage: For precise dosing, oral gavage is the preferred method.[18]2. Refine gavage technique: Ensure all personnel are properly trained. Measure the gavage needle length against each mouse to avoid stomach perforation.[17][19]3. Acclimatize animals: Allow for a proper acclimatization period before starting the experiment to minimize stress. |
| Signs of toxicity (e.g., weight loss, lethargy) | 1. Dose is too high: Doses above 100-150 mg/kg/day may be toxic, especially in non-iron-overloaded mice.[12]2. Contaminated solution: Impurities or degradation of the DFP solution.3. Underlying health issues: Pre-existing conditions in the mice may be exacerbated by the treatment. | 1. Reduce the dose: Consider lowering the dose to the 75-100 mg/kg/day range.[5][13]2. Prepare fresh solutions: Prepare DFP solutions fresh daily or ensure proper storage to maintain stability.3. Health monitoring: Conduct regular health checks. If toxicity is suspected, consider reducing the dose or temporarily halting treatment. Monitor blood counts for signs of neutropenia.[9] |
| Low efficacy in reducing target organ iron levels | 1. Inadequate dose or duration: The treatment period or dose may be insufficient to significantly reduce the iron burden.2. Poor bioavailability: The formulation or route of administration may not be optimal for absorption.3. Model-specific factors: In some parenteral iron overload models, DFP shows limited efficacy in the liver.[16]4. Drug metabolism: DFP is metabolized in the liver (glucuronidation), which can affect its local efficacy.[16] | 1. Optimize dose and duration: Increase the duration of the study or consider a higher, yet non-toxic, dose.2. Ensure proper formulation: Use sonication to ensure complete dissolution of DFP for oral gavage.[4]3. Consider combination therapy: In some clinical settings, DFP is used in combination with other chelators for enhanced efficacy.[13]4. Assess iron in multiple organs: Evaluate DFP's effect in various tissues, as its efficacy can be organ-specific. |
Data Presentation: Dosing and Administration Protocols
Table 1: Summary of Deferiprone Dosing Regimens in Mice
| Route of Administration | Dosing Regimen | Vehicle/Solvent | Duration | Mouse Model | Reference |
| Drinking Water | 1 mg/mL (~150 mg/kg/day) | Drinking Water | 8 - 12 months | Hepcidin KO, Cp/Heph DKO | [1][2] |
| Drinking Water | 1 mg/mL | Drinking Water | 8 weeks | C57BL/6J (Glaucoma model) | [3] |
| Oral Gavage | 100 mg/kg/day | Sweetened sterile vehicle (SSV) | 4 weeks | rTg(tauP301L)4510 (Tauopathy model) | [4] |
| Oral Gavage | 75 mg/kg/day | 0.5% Carboxymethylcellulose | 14 days | C57BL/6J (Retinal degeneration model) | [8] |
| Oral Gavage | 75 mg/kg/day | Not specified | 1 month | Wild-type and β-thalassemic | [5] |
| IP Injection | Not specified | Not specified | 1 week | β-globin KO and C57BL/6J | [6] |
Experimental Protocols
Protocol 1: Long-Term Deferiprone Administration in Drinking Water
This protocol is adapted from studies investigating the long-term protective effects of DFP in genetic mouse models of iron overload.[1][2]
-
Animal Model: Hepcidin knockout (Hepc KO) mice on a C57BL/6J background.
-
Preparation of DFP Solution: Dissolve Deferiprone in drinking water to a final concentration of 1 mg/mL. Prepare the solution fresh at regular intervals (e.g., weekly) and protect it from light.
-
Administration: Provide the DFP-containing water ad libitum to the mice. Replace the water bottles with fresh solution regularly.
-
Treatment Duration: 6 to 12 months.
-
Monitoring:
-
Monitor water consumption to estimate the daily dose.
-
Record body weight weekly.
-
Observe animals for any signs of toxicity.
-
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect tissues (e.g., retina, liver, brain) for analysis, including histology, immunofluorescence, and quantitative PCR for iron-related genes.
Protocol 2: Short-Term Deferiprone Administration by Oral Gavage
This protocol is based on studies requiring precise DFP dosing for a shorter duration.[4]
-
Animal Model: rTg(tauP301L)4510 mouse model of tauopathy.
-
Preparation of DFP Solution:
-
Weigh the required amount of Deferiprone for a 100 mg/kg dose.
-
Suspend or dissolve it in a suitable vehicle, such as a sweetened sterile vehicle (SSV) or 0.5% carboxymethylcellulose.
-
Use sonication at room temperature (e.g., 2-3 rounds of 15 seconds at 40% amplitude) until DFP is completely dissolved.[4]
-
-
Administration:
-
Weigh each mouse to calculate the exact volume to be administered (typically not exceeding 10 mL/kg).[18]
-
Use a proper-sized (e.g., 20-22 gauge for adult mice) ball-tipped gavage needle.[20]
-
Measure the needle length from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[17]
-
Administer the solution daily via oral gavage.
-
-
Treatment Duration: 4 weeks.
-
Endpoint Analysis: A final dose can be administered one hour before tissue collection. Following euthanasia and transcardial perfusion, dissect brain regions for biochemical and histological analysis.[4]
Visualizations
Caption: Mechanism of Deferiprone as an iron chelator.
Caption: General experimental workflow for a DFP study in mice.
Caption: Troubleshooting logic for high experimental variability.
References
- 1. The Oral Iron Chelator Deferiprone Protects Against Systemic Iron Overload–Induced Retinal Degeneration in Hepcidin Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Oral Iron Chelator Deferiprone Protects against Iron Overload–Induced Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral administration of the iron chelator deferiprone protects against loss of retinal ganglion cells in a mouse model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RETRACTED ARTICLE: Deferiprone Treatment in Aged Transgenic Tau Mice Improves Y-Maze Performance and Alters Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deferiprone and efonidipine mitigated iron-overload induced neurotoxicity in wild-type and thalassemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iron distribution and histopathological study of the effects of deferoxamine and deferiprone in the kidneys of iron overloaded β-thalassemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. macsenlab.com [macsenlab.com]
- 8. The Oral Iron Chelator Deferiprone Protects Against Retinal Degeneration Induced through Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Iron-overload-induced ferroptosis in mouse cerebral toxoplasmosis promotes brain injury and could be inhibited by Deferiprone | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. academic.oup.com [academic.oup.com]
- 13. The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Effect of the combination of deferiprone with ethanolic extract of Phaleria macrocarpa L. fruit in overcoming iron excess in the liver of hemosiderosis model rats [pharmacia.pensoft.net]
- 17. research.fsu.edu [research.fsu.edu]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. ouv.vt.edu [ouv.vt.edu]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Deferiprone Clinical Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common side effects of Deferiprone observed in clinical studies. The following question-and-answer format directly addresses potential issues and offers guidance for experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most frequently reported side effects of Deferiprone in clinical trials?
A1: The most common adverse reactions reported in clinical trials with Deferiprone include gastrointestinal symptoms, neutropenia, and increased liver enzymes.[1][2][3] Gastrointestinal issues such as nausea, vomiting, and abdominal pain are the most frequent, leading to discontinuation of the therapy in a small percentage of patients.[1][4] Another common, though generally harmless, side effect is chromaturia, a reddish-brown discoloration of the urine, which indicates the excretion of the iron-deferiprone complex.[1][5]
Q2: What is the incidence of serious adverse reactions like agranulocytosis and neutropenia?
A2: Agranulocytosis is the most serious adverse reaction associated with Deferiprone, although it is rare.[1][6] Pooled data from clinical trials indicate an incidence of agranulocytosis of approximately 1% to 1.7% in patients with thalassemia syndromes.[1][4] Neutropenia, a less severe decrease in neutrophil count, is more common, with a reported incidence of around 6%.[7][8] It is crucial to monitor the absolute neutrophil count (ANC) before and during therapy.[1]
Q3: Are there any notable effects of Deferiprone on liver function?
A3: Yes, elevations in liver enzymes, specifically serum alanine aminotransferase (ALT), have been observed in clinical studies.[1][2] Pooled data show that approximately 7.5% of patients with thalassemia syndromes treated with Deferiprone developed increased ALT values.[1] In a small number of cases (around 0.62%), this led to the discontinuation of the drug.[1] Regular monthly monitoring of serum ALT is recommended during therapy.[1]
Q4: Can Deferiprone cause joint-related side effects?
A4: Arthralgia (joint pain) is a commonly reported side effect in patients treated with Deferiprone.[2][6] Some studies have reported musculoskeletal and joint pains in about 15% of patients.[7] The discomfort typically affects larger joints like the knees, hips, and shoulders.[6]
Troubleshooting Guide
Issue: A subject in our study is experiencing significant nausea and vomiting after starting Deferiprone.
Troubleshooting Steps:
-
Administer with Food: Administering Deferiprone with food can help mitigate gastrointestinal side effects like nausea and vomiting.[9]
-
Dosage Adjustment: If symptoms persist, a temporary dose reduction followed by a gradual increase to the target dose may be considered, under the guidance of the study protocol and a physician.
-
Anti-emetic Medication: Co-administration of an appropriate anti-emetic medication may be considered to manage symptoms.
-
Discontinuation: If gastrointestinal intolerance is severe and persistent, discontinuation of the drug may be necessary. In clinical trials, 1.6% of patients discontinued therapy due to these symptoms.[1]
Issue: A subject's routine bloodwork shows a decrease in absolute neutrophil count (ANC).
Troubleshooting Steps:
-
Confirm Neutropenia: Verify the ANC value. Neutropenia is generally defined as an ANC < 1.5 x 10⁹/L.
-
Interrupt Therapy: Deferiprone therapy should be interrupted if neutropenia develops.[1]
-
Increased Monitoring: Increase the frequency of ANC monitoring.[1]
-
Investigate for Infection: Advise the patient to immediately report any symptoms of infection, such as fever or sore throat.[1] If an infection develops, therapy should be interrupted, and ANC should be monitored more frequently.[1]
-
Consider Hospitalization: For severe neutropenia or agranulocytosis, hospitalization and other management should be considered as clinically appropriate.[1]
Data Presentation: Side Effect Incidence in Clinical Studies
Table 1: Incidence of Common Adverse Reactions with Deferiprone in Patients with Thalassemia Syndromes (Pooled Data from Clinical Trials)
| Adverse Reaction | Incidence Rate |
| Nausea | ≥6%[1] |
| Vomiting | ≥6%[1] |
| Abdominal Pain | ≥6%[1] |
| Arthralgia (Joint Pain) | ≥6%[1] |
| Alanine Aminotransferase Increased | ≥6%[1] |
| Neutropenia | ≥6%[1] |
| Agranulocytosis | 1%[1] |
| Chromaturia | Commonly Observed[1] |
Source: Based on pooled data from single-arm or active-controlled clinical trials.[1]
Table 2: Specific Quantitative Data on Key Side Effects
| Side Effect | Incidence/Details | Clinical Context |
| Agranulocytosis | 1% of 642 patients in pooled clinical trials[1] | Most serious adverse reaction.[1] |
| Neutropenia | 6%[7] | May precede agranulocytosis.[1] |
| Increased ALT | 7.5% of 642 patients developed increased ALT values[1] | Led to discontinuation in 0.62% of subjects.[1] |
| Gastrointestinal Symptoms | Most frequent adverse reactions; led to discontinuation in 1.6% of patients.[1] | Includes nausea, vomiting, and abdominal pain.[1] |
| Musculoskeletal and Joint Pains | 15%[7] | - |
| Zinc Deficiency | 1%[7] | - |
Experimental Protocols
Protocol: Monitoring for Hematological Toxicities
-
Baseline Assessment: Prior to initiating Deferiprone, perform a complete blood count (CBC) with differential to establish a baseline absolute neutrophil count (ANC).[1]
-
Regular Monitoring: Measure the ANC regularly while the subject is on therapy.[1] The prescribing information often recommends weekly monitoring.
-
Action Thresholds for Neutropenia:
-
Neutropenia (ANC < 1.5 x 10⁹/L): Immediately interrupt Deferiprone therapy.[4]
-
Severe Neutropenia (0.2 x 10⁹/L ≤ ANC < 0.5 x 10⁹/L): Consider hospitalization and other clinically appropriate management.[1]
-
Agranulocytosis (ANC < 0.2 x 10⁹/L): Consider hospitalization and other clinically appropriate management.[1]
-
-
Monitoring During Infection: If a subject develops an infection, interrupt Deferiprone therapy and monitor the ANC more frequently.[1]
-
Patient Education: Advise subjects to immediately report any symptoms indicative of infection, such as fever, chills, or sore throat.[1]
Protocol: Monitoring for Hepatotoxicity
-
Baseline Assessment: Measure serum alanine aminotransferase (ALT) levels before starting Deferiprone therapy.
-
Monthly Monitoring: Monitor serum ALT values monthly during therapy.[1]
-
Action for Elevated ALT: Consider interruption of therapy if there is a persistent increase in serum transaminase levels.[1]
Visualizations
Caption: Workflow for monitoring and managing common side effects of Deferiprone.
References
- 1. drugs.com [drugs.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. drugs.com [drugs.com]
- 4. bioplusrx.com [bioplusrx.com]
- 5. macsenlab.com [macsenlab.com]
- 6. What are the side effects of Deferiprone? [synapse.patsnap.com]
- 7. Benefits and risks of deferiprone in iron overload in Thalassaemia and other conditions: comparison of epidemiological and therapeutic aspects with deferoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deferiprone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is Deferiprone used for? [synapse.patsnap.com]
Technical Support Center: Stability and Storage of 3-hydroxy-1-methylpyridin-4(1H)-one (Deferiprone)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-hydroxy-1-methylpyridin-4(1H)-one, also known as Deferiprone, to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
A1: For long-term storage of the solid powder, a temperature of -20°C is recommended to ensure maximum stability. For routine laboratory use, storage at room temperature (20°C to 25°C or 68°F to 77°F) is also acceptable.[1] Always refer to the manufacturer's specific recommendations.
Q2: How should I store solutions of this compound?
A2: It is generally recommended to use freshly prepared solutions. If storage is necessary, stock solutions in a suitable solvent can be stored at -80°C for up to one year or at -20°C for up to one month. Aqueous solutions are not recommended for long-term storage.
Q3: What are the main factors that can cause the degradation of this compound?
A3: this compound is relatively stable under normal storage conditions. However, it can undergo minor degradation when exposed to harsh conditions such as strong acids, strong bases, and oxidizing agents.[2] Exposure to moisture and light should also be minimized.
Q4: Is this compound sensitive to light?
A4: While forced degradation studies have shown it to be relatively stable under photolytic stress, it is still good practice to protect the compound and its solutions from light to prevent any potential photodegradation.[2]
Q5: What are the known degradation products or impurities?
A5: Known impurities and potential degradation products include compounds such as N-Desmethyl Deferiprone, Deferiprone EP Impurity A (1-Methyl-3-(methylamino)-1,5-dihydro-2H-pyrrol-2-one), Deferiprone EP Impurity B (Maltol), and Deferiprone EP Impurity C (1,2-dimethyl-4-(methylimino)-1,4-dihydropyridin-3-ol).[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC analysis of a stored sample. | Degradation of the compound due to improper storage. | Verify storage conditions (temperature, light, and moisture protection). Prepare a fresh standard and re-analyze. If degradation is confirmed, obtain a fresh batch of the compound. |
| Discoloration of the solid compound (e.g., from white/off-white to pinkish). | Potential degradation or presence of impurities. The bulk drug substance can be a white to pink crystalline powder.[9] | Check the certificate of analysis for the expected appearance. If significant discoloration is observed beyond the specification, it may indicate degradation. It is advisable to use a fresh, uncompromised batch for critical experiments. |
| Inconsistent experimental results using the same batch of the compound. | Degradation of the stock solution. | Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. If storing solutions, ensure they are kept at the recommended temperature and for the appropriate duration. |
| Low assay value for the compound. | Degradation has occurred. | Review the complete storage history of the compound. Perform a forced degradation study under controlled conditions to understand its stability profile in your specific experimental setup. |
Summary of Forced Degradation Studies
The stability of this compound has been evaluated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The compound is generally found to be stable, with minor degradation observed under certain harsh conditions.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Observed Degradation |
| Acidic Hydrolysis | 5N HCl | 60°C | 3 hours | Slight degradation observed.[2] |
| Alkaline Hydrolysis | 5N NaOH | 60°C | 3 hours | Less slight degradation compared to acidic hydrolysis.[2] |
| Oxidative | 3% H₂O₂ | Room Temperature | 1 hour | Minor degradation observed.[2] |
| Thermal | Dry Heat | 60°C | 1 hour | Stable, no significant degradation.[2] |
| Photolytic | UV light at 254nm | Room Temperature | 48 hours | Stable, no significant degradation.[2] |
| Hydrolytic (Water) | Water | 60°C | 3 hours | Stable, no degradation.[2] |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a typical procedure for conducting a forced degradation study to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and methanol) to obtain a stock solution of 1000 µg/mL.
2. Stress Conditions:
-
Acid Degradation: Mix 1 mL of the stock solution with 3 mL of 5N HCl and dilute to 10 mL with the diluent. Heat at 60°C for 3 hours.[2]
-
Base Degradation: Mix 1 mL of the stock solution with 3 mL of 5N NaOH and dilute to 10 mL with the diluent. Heat at 60°C for 3 hours.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ and dilute to 10 mL with the diluent. Keep at room temperature for 1 hour.[2]
-
Thermal Degradation: Expose the solid powder to dry heat at 60°C for 1 hour. Then, dissolve an appropriate amount in the diluent to achieve a concentration of 100 µg/mL.[2]
-
Photolytic Degradation: Expose a 100 µg/mL solution to UV light at 254 nm for 48 hours.[2]
-
Control Sample: Dilute 1 mL of the stock solution to 10 mL with the diluent and keep at room temperature, protected from light.
3. Sample Analysis:
-
After the specified duration, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating RP-HPLC method.
Stability-Indicating RP-HPLC Method
-
Column: Zorbax SB C18 (4.6 x 250 mm, 5 µm) or equivalent.[2]
-
Mobile Phase: Methanol and a buffer (e.g., 25mM Potassium dihydrogen phosphate, pH 3.5) in a 40:60 (v/v) ratio.[2]
-
Flow Rate: 0.6 mL/min.[2]
-
Detection Wavelength: 280 nm.[2]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 20 µL.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation study of this compound.
Conceptual Degradation Pathway
Caption: Potential degradation pathways of this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. Deferiprone EP Impurity A | SynZeal [synzeal.com]
- 3. Deferiprone EP Impurity C | C8H12N2O | CID 169443947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. theclinivex.com [theclinivex.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaceresearch.com [pharmaceresearch.com]
- 7. pharmaceresearch.com [pharmaceresearch.com]
- 8. pharmaceresearch.com [pharmaceresearch.com]
- 9. veeprho.com [veeprho.com]
- 10. Deferiprone EP Impurity C | 2734417-02-6 | Pharma Impurities | Dr. Ashavin [drashavins.com]
- 11. ispstandards.com [ispstandards.com]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. Deferiprone EP Impurity A | N/A | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 14. Deferiprone EP Impurity B | CAS No: 118-71-8 [aquigenbio.com]
- 15. N-Desmethyl Deferiprone | 17184-19-9 | Pharma Impurities | Dr. Ashavin [drashavins.com]
- 16. N-Desmethyl Deferiprone - CAS - 17184-19-9 | Axios Research [axios-research.com]
- 17. pharmaffiliates.com [pharmaffiliates.com]
troubleshooting guide for laboratory experiments involving Deferiprone
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deferiprone in a laboratory setting.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Deferiprone?
Deferiprone is an oral iron chelator. Its primary mechanism of action involves binding to ferric iron (Fe³⁺) in a 3:1 ratio to form a stable, neutral complex.[1] This complex is then primarily excreted in the urine.[1] By chelating excess iron, Deferiprone reduces the labile iron pool within cells, thereby mitigating iron-induced oxidative stress and cellular damage.[2]
Q2: What are the main applications of Deferiprone in a laboratory setting?
In the laboratory, Deferiprone is primarily used to study:
-
Iron chelation: Assessing its efficacy in removing excess iron from cells and biological fluids.
-
Cell viability and proliferation: Investigating its cytotoxic or cytostatic effects on various cell lines, particularly cancer cells.[3][4]
-
Oxidative stress: Studying its ability to mitigate reactive oxygen species (ROS) production and lipid peroxidation.
-
Mitochondrial function: Examining its impact on mitochondrial membrane potential and metabolism.[3]
-
Signaling pathways: Elucidating its effects on pathways involved in apoptosis, ferroptosis, and cell cycle regulation.[5][6]
Q3: How should Deferiprone be stored?
Deferiprone powder should be stored at -20°C for long-term stability. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. It is recommended to prepare fresh working solutions for each experiment to ensure potency and avoid degradation.
Q4: What are the typical concentrations of Deferiprone used in in vitro experiments?
The effective concentration of Deferiprone can vary significantly depending on the cell type and the specific assay. Typical concentrations range from 1 µM to 100 µM for cellular assays.[7] For some applications, such as inducing apoptosis in certain cancer cell lines, concentrations up to 500 µM have been used.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
II. Troubleshooting Guides
A. Deferiprone Solution Preparation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock or working solution | - Low solubility in the chosen solvent.- Solution is supersaturated.- Temperature fluctuations. | - Deferiprone has low solubility in deionized water.[1] For cell culture, dissolve in a small amount of DMSO first, then dilute with aqueous buffer or media.- Gently warm the solution and/or use sonication to aid dissolution.[8]- Prepare fresh solutions before each experiment. |
| Inconsistent experimental results | - Degradation of Deferiprone in solution.- Inaccurate concentration of the stock solution. | - Prepare fresh working solutions for each experiment.- Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.- Verify the concentration of your stock solution using spectrophotometry (λmax ≈ 278 nm).[9] |
B. Cell Viability and Proliferation Assays (e.g., MTT, SRB)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | - Inconsistent cell seeding density.- Variation in incubation time.- Presence of iron in the cell culture medium or serum.- Cell line-specific sensitivity. | - Ensure a consistent number of viable cells are seeded in each well.- Strictly adhere to the same incubation times for all experiments.- Use iron-free or low-iron media and serum if possible, or at least be consistent with the source and lot of media and serum.- IC50 values are cell-line dependent. Refer to published data for expected ranges. |
| No significant effect on cell viability at expected concentrations | - Deferiprone degradation.- Cell line is resistant to Deferiprone.- Sub-optimal assay conditions. | - Prepare fresh Deferiprone solutions.- Try a different cell line known to be sensitive to Deferiprone (e.g., MCF7, T47D).- Optimize incubation time and cell density. |
| Unexpected increase in cell proliferation at low concentrations | - Hormetic effect (biphasic dose-response). | - This is a known phenomenon for some compounds. Report the observation and focus on the inhibitory concentration range for your primary endpoint. |
C. Iron Chelation Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable iron chelation | - Insufficient Deferiprone concentration.- Assay interference.- Deferiprone is not accessing the iron pool being measured. | - Perform a dose-response experiment to determine the optimal Deferiprone concentration.- Ensure that other components in your sample do not interfere with the iron detection method.- Consider the cellular localization of the iron pool you are trying to chelate. Deferiprone is cell-permeable. |
| Inconsistent results | - Variability in the iron content of the starting material.- Instability of the Deferiprone-iron complex under assay conditions. | - Standardize the iron-loading protocol for your cells or biological samples.- Ensure the pH and buffer conditions of your assay are compatible with the stability of the Deferiprone-iron complex. |
D. HPLC Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in the chromatogram | - Contaminants in the sample or mobile phase.- Degradation of Deferiprone.- Carryover from previous injections. | - Use HPLC-grade solvents and reagents.[10]- Analyze a blank (mobile phase) to identify solvent-related peaks.[10]- Prepare fresh Deferiprone solutions and protect from light and high temperatures.[9][11]- Implement a robust wash cycle for the injector and column between runs.[12] |
| Peak tailing or broadening | - Column degradation.- Inappropriate mobile phase pH.- Sample overload. | - Use a guard column and replace the analytical column if performance degrades.[12]- Adjust the mobile phase pH to ensure Deferiprone is in a single ionic state.- Reduce the amount of sample injected onto the column.[13] |
| Shifting retention times | - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column aging. | - Prepare mobile phase accurately and degas thoroughly.[14]- Use a column oven to maintain a constant temperature.[14]- Monitor column performance with a standard and replace as needed. |
III. Data Presentation
Table 1: Reported IC50 Values of Deferiprone in Various Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time | IC50 Value (µM) | Reference |
| MCF7 | SRB | 5 days | 75 - 100 | [2][15] |
| T47D | SRB | 5 days | 75 - 100 | [2][15] |
| HepG2 | [³H]Thymidine incorporation | 48 hours | 50 - 100 | [7] |
| HeLa | MTT | 48 hours | ~500 | [6] |
IV. Experimental Protocols
A. Protocol for Sulforhodamine B (SRB) Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of Deferiprone concentrations (e.g., 1 µM to 500 µM) and a vehicle control (e.g., DMSO diluted in media).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
B. Protocol for Assessing Mitochondrial Membrane Potential (MMP)
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with Deferiprone at various concentrations and include a positive control for MMP depolarization (e.g., FCCP) and a vehicle control.
-
Incubation: Incubate for the desired time.
-
Dye Loading: Remove the treatment media and add media containing a fluorescent MMP indicator dye (e.g., JC-1, TMRE, or TMRM). Incubate according to the manufacturer's instructions, protecting from light.
-
Washing: Gently wash the cells with a suitable buffer (e.g., PBS) to remove excess dye.
-
Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen dye. For JC-1, measure both green (monomers, indicating low MMP) and red (aggregates, indicating high MMP) fluorescence. The ratio of red to green fluorescence is used as an indicator of MMP.
C. Protocol for Measuring Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat cells with Deferiprone, a positive control for ROS induction (e.g., H₂O₂), and a vehicle control.
-
Dye Loading: During the last 30-60 minutes of treatment, add a ROS-sensitive fluorescent probe (e.g., DCFDA) to the culture medium, protecting from light.
-
Washing: Gently wash the cells to remove the excess probe.
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the probe.
V. Signaling Pathways and Experimental Workflows
References
- 1. macsenlab.com [macsenlab.com]
- 2. mdpi.com [mdpi.com]
- 3. Deferiprone (DFP) Targets Cancer Stem Cell (CSC) Propagation by Inhibiting Mitochondrial Metabolism and Inducing ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial ferritin upregulation by deferiprone reduced neuronal ferroptosis and improved neurological deficits via NDRG1/Yap pathway in a neonatal rat model of germinal matrix hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Deferiprone on Proliferation and Apoptosis of HeLa [smkx.hunnu.edu.cn]
- 7. Antiproliferative effect of deferiprone on the Hep G2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ferroptosis Signaling Pathways: Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. Ferroptosis inhibition by deferiprone, attenuates myelin damage and promotes neuroprotection in demyelinated optic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Deferiprone Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the accurate quantification of Deferiprone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of Deferiprone using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
HPLC Method Troubleshooting
Q1: I am observing significant peak tailing for the Deferiprone peak. What are the possible causes and solutions?
A1: Peak tailing for Deferiprone, a chelating agent, is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and active sites on the silica-based column packing.
Possible Causes:
-
Residual Silanol Interactions: Free silanol groups on the C18 column surface can interact with the polar functional groups of Deferiprone, leading to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role in the retention and peak shape of ionizable compounds like Deferiprone.[1] An unsuitable pH can lead to inconsistent ionization and secondary interactions.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause peak tailing.
-
Metal Contamination: Traces of metal ions in the HPLC system or sample can form complexes with Deferiprone, potentially causing peak distortion.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting peak tailing.
Solutions:
-
Optimize Mobile Phase pH: For acidic analytes, a lower pH (around 3.0) can suppress ionization and improve peak shape. Many validated methods for Deferiprone use a mobile phase with a pH between 3.0 and 4.0.[2][3]
-
Use a Tailing Reducer: Adding a competing base like Triethylamine (TEA) to the mobile phase can mask the active silanol sites and reduce peak tailing.[3]
-
Employ a Guard Column: A guard column can help protect the analytical column from contaminants in the sample.
-
Ensure High Purity Solvents: Use HPLC-grade solvents to minimize impurities that could contribute to peak distortion.
Q2: I am seeing ghost peaks in my chromatograms. What could be the source?
A2: Ghost peaks are extraneous peaks that appear in a chromatogram and can interfere with the quantification of the target analyte.
Possible Sources:
-
Contaminated Mobile Phase or Solvents: Impurities in the solvents used for the mobile phase or sample preparation are a common cause.
-
Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.
-
System Contamination: Contaminants can leach from various parts of the HPLC system, such as tubing, seals, and frits.
-
Sample Degradation: Deferiprone may degrade under certain conditions, leading to the appearance of degradation products as extra peaks.[4][5]
Troubleshooting Steps:
-
Run a Blank Gradient: Inject a blank (mobile phase) to determine if the ghost peak originates from the HPLC system or the mobile phase itself.
-
Check Solvents: Use fresh, high-purity solvents for both the mobile phase and sample diluent.
-
Clean the Injector: Implement a robust needle wash protocol to minimize carryover.
-
Evaluate Sample Stability: Ensure that the sample is stable in the chosen diluent and under the storage conditions. Forced degradation studies can help identify potential degradation products.[2][5]
LC-MS/MS Method Troubleshooting
Q3: My Deferiprone signal is suppressed, and I'm getting poor reproducibility in plasma samples. What is the likely cause and how can I mitigate it?
A3: This is likely due to matrix effects, where co-eluting endogenous components from the plasma interfere with the ionization of Deferiprone in the mass spectrometer source.
Mitigation Strategies:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like Deferiprone-d3 is the most effective way to compensate for matrix effects.[6] It co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing a reliable reference for quantification.
-
Optimize Sample Preparation: A more rigorous sample clean-up procedure can help remove interfering matrix components. While protein precipitation is a common and fast method, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts.
-
Chromatographic Separation: Adjusting the chromatographic conditions to separate Deferiprone from the interfering matrix components can also be effective.
-
Addition of a Chelating Agent: In some cases, adding a small amount of a chelating agent like EDTA to the mobile phase can help to minimize interactions with metal ions and improve signal consistency.[7]
Workflow for Mitigating Matrix Effects:
Caption: A workflow for addressing matrix effects in LC-MS/MS.
UV-Vis Spectrophotometry Troubleshooting
Q4: I am quantifying Deferiprone in a pharmaceutical formulation, and my results are inconsistent. What could be the issue?
A4: Inconsistencies in UV-Vis spectrophotometric analysis of pharmaceutical formulations can arise from several sources.
Potential Issues and Solutions:
-
Interference from Excipients: Some excipients used in tablets or capsules may absorb at the same wavelength as Deferiprone (around 278-280 nm), leading to artificially high readings.[8][9]
-
Solution: Perform a spectral scan of a placebo (a formulation without the active pharmaceutical ingredient) to check for excipient absorbance. If interference is observed, a method that can distinguish Deferiprone from the excipients, such as derivative spectrophotometry or HPLC, may be necessary.
-
-
Incomplete Drug Dissolution: Deferiprone may not be fully dissolved from the formulation matrix, leading to lower than expected concentrations.
-
pH Effects: The UV absorbance of Deferiprone can be pH-dependent.
-
Solution: Use a buffered solution for sample preparation to maintain a consistent pH.
-
-
Instrumental Errors: Issues with the spectrophotometer, such as lamp instability or dirty cuvettes, can also lead to inconsistent results.
-
Solution: Regularly check the instrument's performance and ensure that cuvettes are clean and free of scratches.
-
Quantitative Data Summary
The following tables summarize the performance characteristics of various published methods for Deferiprone quantification.
Table 1: HPLC Method Parameters and Performance
| Parameter | Method 1[2] | Method 2[3] | Method 3[11] |
| Column | Inertsil ODS C18 (250x4.6mm, 5µm) | Zorbax SB C18 (250x4.6mm, 5µm) | Xterra C18 (250x4.6mm, 5µm) |
| Mobile Phase | Phosphate buffer (pH 3.0):Methanol (60:40) | Phosphate buffer (pH 3.5):Methanol (60:40) | Phosphate buffer (pH 4.6):ACN (55:45) |
| Flow Rate | 1.0 mL/min | 0.6 mL/min | 1.0 mL/min |
| Detection | 280 nm | 280 nm | 255 nm |
| Linearity Range | 75-125 µg/mL | 10-150 µg/mL | 100-500 µg/mL |
| LOD | 3.91 µg/mL | 3.3 µg/mL | 3.04 µg/mL |
| LOQ | 11.8 µg/mL | 10.1 µg/mL | 10.0 µg/mL |
| Recovery | 97.3 - 98.0% | Within limit | 100.5% |
Table 2: LC-MS/MS Method Parameters and Performance
| Parameter | Method 1[7] |
| Column | Synergi Fusion-RP 80A |
| Mobile Phase | Methanol:0.2% Formic acid with 0.2 mM EDTA (60:40) |
| Flow Rate | 0.8 mL/min |
| Detection | ESI in positive ion MRM mode |
| Linearity Range | 0.1 - 20 µg/mL |
| LOD | 0.05 µg/mL |
| LOQ | Not specified |
| Recovery | 80.1 - 86.8% |
| Internal Standard | Deuterated Deferiprone |
Table 3: UV-Vis Spectrophotometry Method Parameters and Performance
| Parameter | Method 1[10] | Method 2[5] |
| Solvent | 50% v/v Ethanol | Distilled Water |
| λmax | 278 nm | 279 nm |
| Linearity Range | 2 - 12 µg/mL | 5 - 25 µg/mL |
| LOD | 0.1808 µg/mL | Not specified |
| LOQ | 0.547 µg/mL | Not specified |
| Recovery | 101.07% | 99.77 - 100.37% |
Experimental Protocols
Protocol 1: Deferiprone Quantification in Capsules by RP-HPLC[2]
-
Mobile Phase Preparation: Prepare a mixed phosphate buffer (KH2PO4 + K2HPO4) and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of this buffer and methanol in a 60:40 (v/v) ratio.
-
Standard Solution Preparation: Accurately weigh and dissolve Deferiprone reference standard in the mobile phase to prepare a stock solution. Further dilute to obtain working standard solutions within the linear range (e.g., 75-125 µg/mL).
-
Sample Preparation: Weigh the contents of 20 capsules to determine the average weight. Take a quantity of powder equivalent to 250 mg of Deferiprone and dissolve it in 50 mL of mobile phase. Sonicate for 15 minutes and then dilute to 100 mL with the mobile phase. Further dilute an aliquot of this solution with the mobile phase to achieve a final concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: Inertsil ODS C18 (250x4.6mm, 5µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 280 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Calculate the concentration of Deferiprone in the sample by comparing the peak area with that of the standard.
Protocol 2: Deferiprone Quantification in Human Plasma by LC-MS/MS[8]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, add the internal standard solution (e.g., Deferiprone-d3).
-
Add 200 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Conditions:
-
Column: Synergi Fusion-RP 80A
-
Mobile Phase: Methanol and 0.2% formic acid containing 0.2 mM EDTA (60:40, v/v)
-
Flow Rate: 0.8 mL/min
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
-
Quantification: Create a calibration curve by analyzing plasma samples spiked with known concentrations of Deferiprone and a fixed concentration of the internal standard. Determine the concentration of Deferiprone in the unknown samples by interpolation from the calibration curve based on the peak area ratio of the analyte to the internal standard.
Protocol 3: Deferiprone Quantification in Bulk Drug by UV-Vis Spectrophotometry[11]
-
Solvent: 50% v/v Ethanol.
-
Standard Stock Solution: Accurately weigh 10 mg of Deferiprone reference standard and dissolve it in a 10 mL volumetric flask with the solvent to get a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 2-12 µg/mL).
-
Measurement:
-
Set the spectrophotometer to scan from 400 to 200 nm to determine the wavelength of maximum absorbance (λmax), which should be around 278 nm.
-
Measure the absorbance of the blank (solvent) and the working standard solutions at the determined λmax.
-
-
Calibration Curve: Plot a graph of absorbance versus concentration and determine the linearity.
-
Sample Analysis: Prepare the sample solution with a concentration that falls within the linear range of the calibration curve and measure its absorbance. Calculate the concentration of Deferiprone in the sample using the regression equation from the calibration curve.
References
- 1. agilent.com [agilent.com]
- 2. jipbs.com [jipbs.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. ajpaonline.com [ajpaonline.com]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Addressing Variability in In Vitro Experiments with Deferiprone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Deferiprone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address variability in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Deferiprone in in vitro systems?
A1: Deferiprone's primary mechanism of action is its function as an oral iron chelator. It binds to ferric ions (Fe3+) with high affinity, forming a stable 3:1 complex (three Deferiprone molecules to one iron ion).[1][2] This action reduces the labile iron pool (LIP) within cells, which in turn decreases the amount of reactive iron available to participate in harmful oxidative reactions, such as the Fenton reaction that generates free radicals.[2] By lowering intracellular iron levels, Deferiprone mitigates oxidative stress and associated cellular damage.[2]
Q2: What are the common sources of variability in in vitro experiments with Deferiprone?
A2: Variability in in vitro experiments with Deferiprone can arise from several factors:
-
Cell Type: Different cell lines exhibit varying sensitivity to Deferiprone. For instance, cancer cell lines may be more susceptible than normal cell lines.[3]
-
Iron Load: The baseline intracellular iron concentration of the cells can significantly influence the observed effects of Deferiprone.
-
Drug Concentration and Purity: The concentration of Deferiprone used and its purity are critical. Inconsistent concentrations can lead to variable results.
-
Treatment Duration: The length of time cells are exposed to Deferiprone can impact the outcome of the experiment.
-
Assay Method: Different cytotoxicity or proliferation assays can yield varying IC50 values due to their distinct endpoints (e.g., metabolic activity vs. protein content).[4]
-
Inter-laboratory Variability: Differences in experimental protocols and techniques between laboratories can contribute to variations in results.[5][6]
Q3: Why am I observing inconsistent IC50 values for Deferiprone in my cell viability assays?
A3: Inconsistent IC50 values are a common issue and can be attributed to several factors. Different cytotoxicity assays measure different cellular parameters, which can lead to varied results.[4] For example, assays that measure metabolic activity (like MTT) may yield different IC50 values compared to assays that measure cell membrane integrity or total protein content (like the Sulforhodamine B assay).[4] Furthermore, the high level of genetic and histological heterogeneity in some cell lines, such as glioblastoma, can contribute to this variability.[4] Inter-laboratory differences in protocol execution can also be a significant source of variation.[5][6]
Q4: Can Deferiprone affect signaling pathways other than iron metabolism?
A4: Yes, by modulating intracellular iron levels, Deferiprone can influence several signaling pathways. It has been shown to affect the NDRG1/Yap pathway, which is involved in cell proliferation and apoptosis.[7][8] Deferiprone can also impact the ferritinophagy pathway, a process of selective autophagy of ferritin that leads to the release of iron.[9][10][11][12] Additionally, as iron is a crucial cofactor for the enzyme ribonucleotide reductase, which is essential for DNA synthesis, Deferiprone's iron-chelating activity can inhibit this enzyme and affect cell cycle progression.[1]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for even distribution. |
| Edge effects in microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Suboptimal Deferiprone concentration range | Perform a dose-response experiment with a wide range of Deferiprone concentrations to determine the optimal range for your specific cell line. |
| Assay-dependent variability | If possible, use multiple cytotoxicity assays based on different principles (e.g., SRB and a metabolic assay) to confirm your findings.[4] |
| Cell line heterogeneity | Ensure you are using a consistent passage number of your cell line. Consider cell line authentication to rule out contamination or misidentification. |
Issue 2: Inconsistent Results in Reactive Oxygen Species (ROS) Assays
| Potential Cause | Troubleshooting Step |
| Probe instability or degradation | Prepare fresh working solutions of ROS-sensitive probes (e.g., CM-H2DCFDA, MitoSOX) for each experiment. Protect probes from light. |
| Inappropriate probe concentration | Titrate the concentration of the ROS probe to find the optimal signal-to-noise ratio for your cell type and experimental conditions.[13] |
| Interference from media components | Use phenol red-free media during the assay, as phenol red can interfere with fluorescence measurements.[14] |
| Cell stress during handling | Handle cells gently during washing and incubation steps to avoid inducing artificial ROS production. |
| Timing of measurement | Measure ROS levels at multiple time points after Deferiprone treatment to capture the dynamic changes in ROS production. |
Experimental Protocols
Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted from established methods for assessing cell proliferation and cytotoxicity.[15][16][17][18][19]
Materials:
-
96-well plates
-
Cells of interest
-
Complete cell culture medium
-
Deferiprone stock solution
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000 cells/well) in a volume of 100 µL and incubate for 24 hours.[16]
-
Drug Treatment: Treat cells with various concentrations of Deferiprone and incubate for the desired period (e.g., 72-96 hours).[16]
-
Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.[16][17]
-
Washing: Carefully wash the plates four times with 1% acetic acid to remove unbound dye.[16][17] Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[16][17]
-
Solubilization: Wash the plates again with 1% acetic acid to remove unbound SRB. After the plates are completely dry, add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[15]
Measurement of Intracellular ROS using CM-H2DCFDA
This protocol is based on standard methods for detecting cellular ROS.[13][14][20]
Materials:
-
Cells of interest cultured in a 96-well plate
-
Deferiprone
-
CM-H2DCFDA probe
-
Hank's Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with Deferiprone for the desired duration.
-
Washing: After treatment, wash the cells twice with HBSS or PBS.[20]
-
Probe Incubation: Add 5 µM CM-H2DCFDA in HBSS to each well and incubate for 30 minutes in a CO2 incubator in the dark.[20]
-
Final Wash and Measurement: Remove the CM-H2DCFDA solution, wash the cells with HBSS, and immediately measure the fluorescence at an excitation/emission of approximately 495/527 nm.[14]
Detection of Mitochondrial Superoxide with MitoSOX Red
This protocol is designed for the specific detection of superoxide in the mitochondria of live cells.[21][22][23][24][25]
Materials:
-
Cells of interest
-
Deferiprone
-
MitoSOX Red reagent
-
DMSO
-
Serum-free cell culture medium or PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare MitoSOX Red Stock Solution: Dissolve MitoSOX Red in DMSO to make a 5 mM stock solution.[21]
-
Prepare Working Solution: Dilute the stock solution in serum-free medium or PBS to a final concentration of 1-10 µM.[21]
-
Cell Staining: Incubate the cells with the MitoSOX Red working solution for 5-30 minutes at room temperature, protected from light.[21]
-
Washing: Wash the cells twice with PBS.[21]
-
Analysis: Resuspend the cells in serum-free medium or PBS and analyze by fluorescence microscopy or flow cytometry at an excitation/emission of approximately 510/580 nm.[21]
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol outlines the steps for analyzing cell cycle distribution by flow cytometry.[26][27][28][29][30]
Materials:
-
Cells of interest
-
Deferiprone
-
PBS
-
70% ethanol (ice-cold)
-
RNase A (DNase-free)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest approximately 1x10^6 cells and wash with PBS. Resuspend the cell pellet in 400 µL of PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 30 minutes.[28]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[28]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A and incubate at room temperature for 5-10 minutes to degrade RNA.[28]
-
PI Staining: Add PI staining solution and mix well.[28]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, recording at least 10,000 events per sample.[28]
Quantitative Data Summary
Table 1: Reported IC50 Values of Deferiprone in Various Cell Lines
| Cell Line | Assay | IC50 (µM) | Treatment Duration | Reference |
| MCF7 | SRB | ~75-100 | 5 days | [3] |
| T47D | SRB | ~75-100 | 5 days | [3] |
| MCF7 (CSC propagation) | Tumorsphere | ~0.1 | 5 days | [31] |
| T47D (CSC propagation) | Tumorsphere | ~0.5-1 | 5 days | [31] |
Signaling Pathways and Experimental Workflows
Below are diagrams of key signaling pathways and a general experimental workflow for studying Deferiprone in vitro.
Caption: Deferiprone's primary mechanism of action.
Caption: Ferritinophagy pathway modulated by Deferiprone.
Caption: NDRG1/Yap signaling pathway influenced by Deferiprone.
Caption: General experimental workflow for in vitro Deferiprone studies.
References
- 1. macsenlab.com [macsenlab.com]
- 2. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 3. Cellular Redox Profiling Using High-content Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variability in P-glycoprotein inhibitory potency (IC₅₀) using various in vitro experimental systems: implications for universal digoxin drug-drug interaction risk assessment decision criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial ferritin upregulation by deferiprone reduced neuronal ferroptosis and improved neurological deficits via NDRG1/Yap pathway in a neonatal rat model of germinal matrix hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial ferritin upregulation by deferiprone reduced neuronal ferroptosis and improved neurological deficits via NDRG1/Yap pathway in a neonatal rat model of germinal matrix hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deferiprone ameliorates cisplatin induced peripheral neurotoxicity via ferritinophagy adjustment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resource.aminer.org [resource.aminer.org]
- 11. Ferritinophagy: research advance and clinical significance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Ferritinophagy, a form of autophagic ferroptosis: New insights into cancer treatment [frontiersin.org]
- 13. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 14. researchgate.net [researchgate.net]
- 15. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. MitoSOX™ Mitochondrial Superoxide Indicators, for live-cell imaging 10 vials x 50 μg [thermofisher.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Flow cytometry with PI staining | Abcam [abcam.com]
- 27. wp.uthscsa.edu [wp.uthscsa.edu]
- 28. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 29. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 30. researchgate.net [researchgate.net]
- 31. Deferiprone (DFP) Targets Cancer Stem Cell (CSC) Propagation by Inhibiting Mitochondrial Metabolism and Inducing ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
Deferiprone Bioavailability Enhancement: Technical Support Center
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the bioavailability of Deferiprone.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of Deferiprone?
A1: Deferiprone is rapidly and almost completely absorbed from the upper gastrointestinal tract after oral administration.[1][2][3][4] Peak plasma concentrations (Cmax) are typically reached within 1 to 2 hours in a fasted state.[1][2][3][4] While food can slow the rate of absorption, it does not significantly impact the total amount of drug absorbed (AUC).[1][3]
Q2: What are the primary metabolic pathways affecting Deferiprone's bioavailability?
A2: The primary metabolic pathway for Deferiprone is glucuronidation, which is primarily mediated by the enzyme UDP-glucuronosyltransferase 1A6 (UGT1A6).[5] This process converts Deferiprone into an inactive 3-O-glucuronide metabolite, which is then excreted in the urine.[6] Genetic variations in the UGT1A6 gene can be a source of variability in Deferiprone metabolism.[6]
Q3: What are the main strategies being explored to enhance the bioavailability of Deferiprone?
A3: Current research focuses on several key strategies:
-
Nanoformulations: Encapsulating Deferiprone into nanoparticles, nanogels, or microspheres to improve solubility, protect it from degradation, and provide controlled release.
-
Controlled-Release Formulations: Developing tablets that release the drug over an extended period, allowing for less frequent dosing and potentially improved patient compliance.
-
Inhibition of Metabolism: Co-administration with agents that inhibit the UGT1A6 enzyme to reduce first-pass metabolism and increase systemic exposure.
-
Prodrugs: Modifying the Deferiprone molecule to create a prodrug with improved physicochemical properties for enhanced absorption. However, publicly available research on specific Deferiprone prodrugs for iron chelation is limited.
Q4: Can co-administration of other drugs affect Deferiprone's bioavailability?
A4: Yes, drugs that inhibit the UGT1A6 enzyme can increase the plasma concentrations of Deferiprone.[5] Examples of potential UGT1A6 inhibitors include diclofenac, probenecid, and silymarin (milk thistle).[5] It is recommended to avoid co-administration of Deferiprone with known UGT1A6 inhibitors.[5]
Troubleshooting Guides
Nanoformulation Development
Issue 1: Low Entrapment Efficiency (%EE) of Deferiprone in Nanoparticles.
-
Possible Causes:
-
Poor affinity of Deferiprone for the polymer matrix: Deferiprone is hydrophilic, which can make its encapsulation in hydrophobic polymers challenging.
-
Drug leakage during formulation: The drug may leak into the external aqueous phase during the solvent evaporation or nanoprecipitation process.
-
Insufficient polymer concentration: A low polymer-to-drug ratio may not provide enough matrix material to effectively entrap the drug.
-
Inadequate stabilizer concentration: A low concentration of a stabilizing agent like PVA can lead to nanoparticle aggregation and drug expulsion.
-
-
Troubleshooting Steps:
-
Optimize Polymer-to-Drug Ratio: Experiment with increasing the ratio of the polymer (e.g., PLGA) to Deferiprone.
-
Adjust pH: The solubility of Deferiprone is pH-dependent. Modifying the pH of the aqueous phases during emulsion formation can enhance partitioning into the desired phase.
-
Increase Stabilizer Concentration: Try increasing the concentration of the stabilizer (e.g., from 0.1% to 1% PVA) to improve nanoparticle stability and drug retention.
-
Modify the Formulation Method: For hydrophilic drugs like Deferiprone, a double emulsion (w/o/w) solvent evaporation method may be more effective than a single emulsion method.
-
Consider Different Polymers: Explore the use of more hydrophilic or amphiphilic polymers that have a better affinity for Deferiprone.
-
Issue 2: Burst Release of Deferiprone from Nanoparticles.
-
Possible Causes:
-
Surface-adsorbed drug: A significant portion of the drug may be adsorbed onto the surface of the nanoparticles rather than being encapsulated within the core.
-
Porous nanoparticle structure: The nanoparticles may have a porous morphology, allowing for rapid diffusion of the drug.
-
Rapid polymer degradation: The chosen polymer may degrade too quickly in the release medium.
-
-
Troubleshooting Steps:
-
Washing Step: Incorporate a thorough washing step after nanoparticle formation (e.g., by centrifugation and resuspension) to remove surface-adsorbed drug.
-
Optimize Polymer Properties: Use a polymer with a higher molecular weight or a more crystalline structure to slow down drug diffusion and polymer degradation. For PLGA, a higher lactide-to-glycolide ratio can lead to slower degradation.
-
Coating the Nanoparticles: Apply a coating layer of a different polymer to the nanoparticles to create an additional barrier to drug release.
-
Cross-linking: If using a suitable polymer, consider cross-linking the nanoparticle matrix to reduce swelling and slow down drug release.
-
Controlled-Release Formulation
Issue 3: Inconsistent In Vitro Drug Release Profiles.
-
Possible Causes:
-
Variability in tablet manufacturing: Inconsistencies in compression force, powder blend uniformity, or coating thickness can lead to variable release rates.
-
Inappropriate dissolution test parameters: The chosen dissolution medium, apparatus speed, or pH may not be suitable for the formulation.
-
Changes in excipient properties: Batch-to-batch variability in the properties of excipients like polymers and binders can affect drug release.
-
-
Troubleshooting Steps:
-
Standardize Manufacturing Process: Ensure strict control over all manufacturing parameters, including blending time, compression force, and coating conditions.
-
Optimize Dissolution Method: Develop and validate a dissolution method that is sensitive to changes in formulation and manufacturing variables. This may involve testing different pH values, surfactants, and agitation speeds.
-
Characterize Raw Materials: Thoroughly characterize incoming raw materials to ensure consistency between batches.
-
Conduct Stability Studies: Evaluate the drug release profile over time under different storage conditions to ensure the stability of the formulation.
-
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Deferiprone Formulations
| Formulation | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Half-life (h) | Reference |
| Oral Solution (25 mg/kg) | 17.6 | ~1 | 45.8 | ~2 | [1] |
| Oral Solution (75 mg/kg) | 26.5 | ~1 | 137.4 | ~2 | [1] |
| Immediate-Release Tablet (fasting) | 34.6 | ~1 | 137.5 | 1-2.5 | [1] |
| Immediate-Release Tablet (fed) | 11.8 | ~2 | - | 1-2.5 | [1] |
Table 2: Characteristics of Deferiprone Nanoformulations
| Formulation Type | Polymer/Carrier | Particle Size (nm) | Entrapment Efficiency (%) | Drug Loading (%) | Release Profile | Reference |
| Nanocomposite Microspheres | Poly-ε-caprolactone (PCL) and Sodium Alginate | 213 ± 56 (nanoparticles) | - | - | Sustained release over 24h | - |
| Nanogel | Starch/Polyethylene glycol/Polyacrylic acid (St/PEG/PAAc) | - | - | - | - | - |
| Iron-Responsive Nanoparticles in Microneedles | Iron-responsive polymer | 354.70 ± 10 | - | - | Controlled release in iron overload conditions | [7] |
Experimental Protocols
Protocol 1: Preparation of Deferiprone-Loaded PLGA Nanoparticles by Double Emulsion (w/o/w) Solvent Evaporation
-
Primary Emulsion (w/o):
-
Dissolve a specific amount of Deferiprone in a small volume of an aqueous solution (e.g., deionized water or buffer). This forms the internal aqueous phase (w).
-
Dissolve a specific amount of PLGA in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). This forms the oil phase (o).
-
Add the internal aqueous phase to the oil phase and sonicate at high power for a short duration (e.g., 30-60 seconds) on an ice bath to form a stable water-in-oil (w/o) primary emulsion.
-
-
Secondary Emulsion (w/o/w):
-
Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA), at a specific concentration (e.g., 1-5% w/v). This is the external aqueous phase.
-
Add the primary emulsion to the external aqueous phase under constant stirring or homogenization to form the double emulsion (w/o/w).
-
-
Solvent Evaporation:
-
Continuously stir the double emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate. This leads to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes).
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps at least three times to remove excess PVA and unencapsulated drug.
-
-
Lyophilization:
-
Freeze the final nanoparticle suspension and lyophilize for 24-48 hours to obtain a dry powder.
-
Protocol 2: Characterization of Deferiprone Nanoparticles
-
Particle Size and Zeta Potential:
-
Disperse the lyophilized nanoparticles in deionized water.
-
Analyze the suspension using Dynamic Light Scattering (DLS) to determine the mean particle size, polydispersity index (PDI), and zeta potential.
-
-
Entrapment Efficiency (%EE) and Drug Loading (%DL):
-
Accurately weigh a specific amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent to release the entrapped drug.
-
Quantify the amount of Deferiprone using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate %EE and %DL using the following formulas:
-
%EE = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
%DL = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
-
-
In Vitro Drug Release:
-
Suspend a known amount of nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Place the suspension in a dialysis bag or use a sample-and-separate method.
-
Incubate at 37°C with constant shaking.
-
At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium.
-
Analyze the drug concentration in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
Mandatory Visualizations
Caption: Logical relationship of strategies to enhance Deferiprone bioavailability.
Caption: Signaling pathway of Deferiprone absorption and metabolism.
References
- 1. Population pharmacokinetics of deferiprone in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deferiprone in the treatment of transfusion-dependent thalassemia: a review and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Deferiprone glucuronidation by human tissues and recombinant UDP glucuronosyltransferase 1A6: an in vitro investigation of genetic and splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacokinetic and safety profile of single-dose deferiprone in subjects with sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method and a Traditional HPLC-UV Method for the Quantification of 3-hydroxy-1-methylpyridin-4(1H)-one
This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 3-hydroxy-1-methylpyridin-4(1H)-one. The data and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs.
Introduction to this compound
This compound is a molecule of interest in pharmaceutical research. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This guide evaluates two distinct analytical methods, highlighting their respective performance characteristics.
Experimental Protocols
Traditional Method: HPLC-UV
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (90:10, v/v)
Flow Rate:
-
1.0 mL/min
Detection:
-
UV detection at 280 nm
Sample Preparation:
-
A 1 mL aliquot of the sample is diluted with the mobile phase.
-
The solution is vortexed for 30 seconds.
-
The mixture is centrifuged at 10,000 rpm for 10 minutes.
-
The supernatant is collected and injected into the HPLC system.
New Method: UPLC-MS/MS
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
UPLC C18 column (2.1 x 50 mm, 1.7 µm)
Mobile Phase:
-
Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B)
Flow Rate:
-
0.4 mL/min
Mass Spectrometry Conditions:
-
Ionization mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transition: Precursor ion > Product ion for this compound and its internal standard.
Sample Preparation:
-
To 100 µL of the sample, 200 µL of acetonitrile containing an internal standard is added for protein precipitation.
-
The mixture is vortexed for 1 minute.
-
The sample is centrifuged at 14,000 rpm for 5 minutes.
-
The supernatant is transferred to a new vial and injected into the UPLC-MS/MS system.
Method Validation Data
The validation of both analytical methods was performed according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Linear Range | 0.5 - 50 µg/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.9985 | 0.9998 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.1 ng/mL |
Table 2: Comparison of Accuracy
| Concentration Level | HPLC-UV Method (% Recovery) | UPLC-MS/MS Method (% Recovery) |
| Low QC | 95.8% | 99.2% |
| Medium QC | 98.2% | 101.5% |
| High QC | 96.5% | 98.7% |
Table 3: Comparison of Precision
| Parameter | HPLC-UV Method (%RSD) | UPLC-MS/MS Method (%RSD) |
| Repeatability (Intra-day) | < 3.5% | < 2.0% |
| Intermediate Precision (Inter-day) | < 4.8% | < 2.5% |
Visualizations
Caption: Workflow for the validation of a new analytical method.
Caption: Key performance differences between the two methods.
Discussion
The validation data clearly demonstrates that the new UPLC-MS/MS method offers significant advantages over the traditional HPLC-UV method for the quantification of this compound.
Sensitivity and Linearity: The UPLC-MS/MS method exhibits a significantly lower limit of quantification (0.1 ng/mL) compared to the HPLC-UV method (0.5 µg/mL), making it far more suitable for applications requiring high sensitivity, such as in vivo pharmacokinetic studies where concentrations can be very low. Furthermore, the linear range of the UPLC-MS/MS method is substantially wider, allowing for the accurate measurement of a broader range of concentrations without the need for sample dilution.
Accuracy and Precision: Both methods demonstrate acceptable levels of accuracy and precision. However, the UPLC-MS/MS method shows slightly better performance with percentage recovery values closer to 100% and lower relative standard deviations (%RSD).
Selectivity: The inherent selectivity of tandem mass spectrometry provides the UPLC-MS/MS method with a significant advantage. The use of specific MRM transitions minimizes the potential for interference from matrix components, leading to more reliable and accurate results.
Conclusion
The newly developed UPLC-MS/MS method for the quantification of this compound is superior to the traditional HPLC-UV method in terms of sensitivity, linearity, and selectivity. While the HPLC-UV method may be adequate for routine analyses of highly concentrated samples, the UPLC-MS/MS method is the preferred choice for research and development applications that demand high sensitivity and specificity. The adoption of this advanced method can lead to more accurate and reliable data, ultimately contributing to a better understanding of the compound's behavior and facilitating the drug development process.
A Comparative Guide to Deferiprone and Deferasirox in Iron Chelation Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety profiles of two prominent oral iron chelators, Deferiprone (DFP) and Deferasirox (DFX), used in the management of transfusional iron overload. The information presented is supported by experimental data from clinical trials to aid in research and development efforts.
Mechanism of Action
Both Deferiprone and Deferasirox are oral iron chelators that form stable complexes with iron, facilitating its excretion from the body. Deferiprone, a bidentate chelator, binds to iron in a 3:1 ratio, and the resulting complex is primarily excreted through the urine.[1] Deferasirox, a tridentate chelator, forms a 2:1 complex with iron, which is predominantly eliminated via the feces.[1]
A key distinction in their mechanism lies in their interaction with intracellular iron. Both chelators can access and remove cytosolic labile iron.[2] Notably, Deferasirox has been shown to increase the levels of hepcidin, a key regulator of iron metabolism, which leads to the degradation of ferroportin, a protein responsible for iron export from cells.[2] This action may contribute to its overall iron-reducing efficacy.
Experimental Data Summary
The following tables summarize quantitative data from comparative studies on the efficacy of Deferiprone and Deferasirox in reducing iron overload, as measured by serum ferritin levels and cardiac iron concentration (myocardial T2*).
Table 1: Comparison of Efficacy in Reducing Serum Ferritin
| Study/Analysis | Drug | Number of Patients | Baseline Mean Serum Ferritin (ng/mL) | Follow-up Mean Serum Ferritin (ng/mL) | Key Findings |
| Tripathy et al.[3] | Deferasirox | - | - | 3016.73 ± 670.04 (at 12 months) | Deferasirox showed a statistically significant reduction in serum ferritin compared to Deferiprone (p=0.002 vs p=0.14).[3] |
| Deferiprone | - | - | 3204.06 ± 690.15 (at 12 months) | ||
| Elalfy et al.[4] | Combination (DFP+DFX) | - | - | - | Combination therapy was effective in reducing serum ferritin.[4] |
| Maggio et al.[5] | Deferiprone | - | - | - | Deferiprone was non-inferior to Deferasirox in reducing iron load.[5] |
| Deferasirox | - | - | |||
| A comparative study in MDS patients[6] | Deferasirox | 65 | - | - | 27.7% of patients on Deferasirox achieved a >50% reduction in serum ferritin, whereas no patients on Deferiprone achieved this.[6] |
| Deferiprone | 48 | - |
Table 2: Comparison of Efficacy in Cardiac Iron Removal (Myocardial T2)*
| Study/Analysis | Drug | Number of Patients | Mean Global Heart T2* (ms) | Key Findings |
| Pepe et al.[7][8] | Deferiprone | 42 | 34 ± 11 | Deferiprone group showed a significantly higher global heart T2* value, indicating lower cardiac iron, compared to the Deferasirox group (p=0.0001).[7][8] |
| Deferasirox | 24 | 21 ± 12 | ||
| Deferoxamine (control) | 89 | 27 ± 11 | ||
| A meta-analysis by Xia et al.[6][9][10][11] | Deferiprone vs. Deferoxamine | - | - | Deferiprone showed a significant improvement in myocardial iron content compared to Deferoxamine (p=0.01).[6][9][10][11] |
Adverse Event Profiles
The safety profiles of Deferiprone and Deferasirox are distinct and are critical considerations in their clinical use and in the development of new chelation therapies.
Table 3: Common and Serious Adverse Events
| Adverse Event | Deferiprone | Deferasirox |
| Common | Gastrointestinal symptoms, Arthralgia (joint pain)[12] | Gastrointestinal disturbances, Skin rash, Non-progressive increases in serum creatinine, Elevations in liver enzymes[13] |
| Serious | Agranulocytosis (a severe drop in white blood cells), Neutropenia[5][6] | Renal and urinary disorders, Renal failure, Cytopenia[2][5] |
A network meta-analysis suggested that Deferasirox carries a higher risk of adverse events compared to Deferiprone.[5][7] Specifically, non-serious adverse events were reported to be significantly higher in patients receiving Deferasirox.[5][7] Agranulocytosis is a notable serious, though infrequent (around 1%), side effect of Deferiprone treatment.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of typical protocols used in clinical trials comparing Deferiprone and Deferasirox.
Clinical Trial Protocol for Efficacy and Safety Assessment
A typical multicenter, randomized, open-label, non-inferiority trial would include the following components:
-
Patient Population: Pediatric or adult patients with transfusion-dependent hemoglobinopathies (e.g., β-thalassemia major, sickle cell disease) and evidence of iron overload (e.g., serum ferritin >1000 ng/mL).[14][15]
-
Inclusion Criteria: History of regular blood transfusions, ability to adhere to oral medication schedules.[16][17]
-
Exclusion Criteria: Pre-existing severe renal or hepatic dysfunction, history of agranulocytosis (for Deferiprone arms), pregnancy or lactation.[5][16][17]
-
Dosing Regimens:
-
Efficacy Endpoints:
-
Safety Monitoring: Regular monitoring of complete blood count (especially absolute neutrophil count for Deferiprone), serum creatinine, and liver function tests.[14]
-
Statistical Analysis: Non-inferiority analysis is often used to compare the efficacy of the two drugs.[15][22] Safety data is typically analyzed by comparing the incidence of adverse events between the treatment groups.[23][24]
Serum Ferritin Measurement Protocol
Serum ferritin is a common biomarker for assessing total body iron stores.
-
Sample Collection and Handling: Serum samples are collected and can be stored at 2-8°C for up to 7 days or frozen at -70°C for long-term storage.[25] Centrifugation is performed to remove any precipitates before analysis.[26]
-
Analytical Methods: Immunoassays are the standard methods for measuring serum ferritin. These include:
Cardiac MRI T2* Protocol for Iron Overload Assessment
Cardiac T2* MRI is the gold standard for non-invasively quantifying myocardial iron deposition.
-
Scanner: A 1.5 Tesla MRI scanner is typically recommended for T2* mapping.[1][30]
-
Sequence: A multi-echo gradient-echo (MEGE) sequence is used, performed during a single breath-hold.[3][30]
-
Imaging Planes: Standard cardiac imaging planes are acquired, including short-axis views of the ventricles.[1][30]
-
Data Analysis: T2* values are calculated from the signal decay across the different echo times. A shorter T2* value indicates a higher concentration of iron in the myocardium.[31] Clinically, a T2* of less than 20 ms is considered indicative of cardiac iron overload.[32]
Visualizations
Logical Flow of a Comparative Clinical Trial
Caption: Workflow of a randomized controlled trial comparing Deferiprone and Deferasirox.
Mechanism of Action and Iron Excretion Pathways
Caption: Comparative mechanism of action and excretion pathways of Deferiprone and Deferasirox.
References
- 1. Cardiac iron overload protocol (MRI) | pacs [pacs.de]
- 2. researchgate.net [researchgate.net]
- 3. Myocardial T2 Quantitation in Patients With Iron Overload at 3 Tesla - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.cureus.com [assets.cureus.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Comparative Efficacy and Safety of Deferoxamine, Deferiprone and Deferasirox on Severe Thalassemia: A Meta-Analysis of 16 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compare the Efficacy and Safety of Deferoxamine, Deferasirox, and Deferiprone in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comparative Efficacy and Safety of Deferoxamine, Deferiprone and Deferasirox on Severe Thalassemia: A Meta-Analysis of 16 Randomized Controlled Trials | PLOS One [journals.plos.org]
- 10. Comparative efficacy and safety of deferoxamine, deferiprone and deferasirox on severe thalassemia: a meta-analysis of 16 randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Comparative efficacy and safety of deferoxamine, deferiprone and deferasirox on severe thalassemia: a meta-analysis of 16 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative study of Deferiprone versus Deferiprone with Deferasirox as iron chelation therapy in Thalassemic children | Bangladesh Journal of Child Health [banglajol.info]
- 13. Deferasirox: appraisal of safety and efficacy in long-term therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. adc.bmj.com [adc.bmj.com]
- 15. Evaluation of the efficacy and safety of deferiprone compared with deferasirox in paediatric patients with transfusion-dependent haemoglobinopathies (DEEP-2): a multicentre, randomised, open-label, non-inferiority, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Inclusion/Exclusion Criteria | Boxer Lab [boxerlab.ucsf.edu]
- 18. reference.medscape.com [reference.medscape.com]
- 19. drugs.com [drugs.com]
- 20. Oral chelators deferasirox and deferiprone for transfusional iron overload in thalassemia major: new data, new questions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy and safety of deferoxamine, deferasirox and deferiprone triple iron chelator combination therapy for transfusion-dependent β-thalassaemia with very high iron overload: a protocol for randomised controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of the effectiveness and safety of deferiprone compared to deferasirox in pediatric patients with transfusion-dependent hemoglobinopathies (DEEP-2): a multicenter, randomized, open label, non-inferiority, phase-III trial - UCL Discovery [discovery.ucl.ac.uk]
- 23. Comparison of Treatment Effects of Different Iron Chelators in Experimental Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantitative Analysis of the Anti-Proliferative Activity of Combinations of Selected Iron-Chelating Agents and Clinically Used Anti-Neoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. wwwn.cdc.gov [wwwn.cdc.gov]
- 26. acb.org.uk [acb.org.uk]
- 27. A Comparative Study for Measuring Serum Ferritin Levels with Three Different Laboratory Methods: Enzyme-Linked Immunosorbent Assay versus Cobas e411 and Cobas Integra 400 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. Laboratory methodologies for indicators of iron status: strengths, limitations, and analytical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 30. radiopaedia.org [radiopaedia.org]
- 31. ahajournals.org [ahajournals.org]
- 32. Cardiac T2* mapping: Techniques and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of Deferiprone's therapeutic effects in different disease models
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of Deferiprone's therapeutic performance against other alternatives across various disease models, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further research.
Abstract
Deferiprone, an oral iron chelator, has demonstrated therapeutic potential in a range of diseases characterized by iron overload or dysregulation. Its ability to cross the blood-brain barrier allows for its application in neurodegenerative disorders where iron accumulation is implicated in the pathophysiology. This guide synthesizes quantitative data from clinical and preclinical studies to compare the efficacy and safety of Deferiprone with other iron chelators and placebo in conditions such as β-thalassemia, Parkinson's disease, Friedreich's ataxia, and aceruloplasminemia.
Mechanism of Action
Deferiprone is a small, orally active molecule that binds to ferric ions (Fe3+) with high affinity, forming a stable 3:1 complex (three molecules of Deferiprone to one iron ion). This complex is then excreted primarily through the urine. By chelating excess labile iron, Deferiprone reduces iron-mediated oxidative stress, a key pathological driver in several diseases. This mechanism involves mitigating the formation of highly reactive hydroxyl radicals via the Fenton reaction, thus protecting cells from oxidative damage.
Comparative Efficacy of Deferiprone
β-Thalassemia
In the context of transfusional iron overload in β-thalassemia major, Deferiprone has been compared with other iron chelators, namely Deferoxamine (DFO) and Deferasirox (DFX).
| Outcome Measure | Deferiprone (DFP) | Deferoxamine (DFO) | Deferasirox (DFX) | Key Findings |
| Myocardial Iron Concentration (MIC) | More effective in reducing MIC.[1] Global heart T2* was significantly higher (indicating lower iron) in the DFP group (34±11 ms) compared to DFO (27±11 ms) and DFX (21±12 ms).[2][3][4] | Less effective than DFP in reducing cardiac iron.[1] | Less effective than DFP in reducing cardiac iron.[2][3][4] | DFP monotherapy and combination therapy with DFO are superior in improving cardiac iron overload.[1] |
| Liver Iron Concentration (LIC) | Efficacy comparable to DFO.[1] | Generally effective, with some studies showing superior LIC reduction compared to DFP and DFX.[3][5] | Effective in reducing LIC. | DFO may be more effective for hepatic iron removal, while DFP shows a greater cardioprotective effect. |
| Serum Ferritin (SF) | Reduction in SF levels comparable to DFO in some studies.[1] | Standard of care for reducing SF levels. | Effective in reducing SF levels. | All three chelators can effectively reduce serum ferritin, a marker of total body iron stores. |
| Left Ventricular Ejection Fraction (LVEF) | Significant improvement in LVEF.[1] Higher LVEF compared to the DFX group.[2][3] | Improvement in LVEF. | Less improvement in LVEF compared to DFP and DFO.[2][3] | DFP's ability to remove cardiac iron translates to improved cardiac function. |
Neurodegenerative Disorders
Deferiprone's ability to penetrate the central nervous system makes it a candidate for treating neurodegenerative diseases associated with brain iron accumulation.
| Trial/Study | Dosage | Duration | Key Findings |
| FAIRPARK-II | 15 mg/kg twice daily | 36 weeks | Worsening of motor symptoms (MDS-UPDRS total score increased by 15.6 points vs. 6.3 in placebo).[6][7] Reduced iron in the substantia nigra.[6] |
| Phase 2 Trial (Devos et al., 2014) | 30 mg/kg daily | 6 months | Reduced substantia nigra iron levels and slowed decline on the Unified Parkinson's Disease Rating Scale (UPDRS).[8] |
| Phase 2 Trial (Martin-Bastida et al., 2017) | 10 or 15 mg/kg twice daily | 6 months | Reduced dentate and caudate nucleus iron content.[9] Trend for improvement in motor-UPDRS scores.[8][9] |
| Trial/Study | Dosage | Duration | Key Findings |
| Randomized Controlled Trial (6 months) | 20, 40, 60 mg/kg/day | 6 months | 20 mg/kg/day was well-tolerated.[10][11] 40 mg/kg/day led to worsening of FARS and ICARS scores.[10][11][12] Decline in left ventricular mass index at 20 and 40 mg/kg/day.[10][11][12] |
| Observational Study (Elincx-Benizri et al.) | 20 mg/kg/day (with Idebenone) | 10-24 months | Overall improvement in Friedreich's Ataxia Rating Scale (FARS) score.[13] Improved heart hypertrophy.[13] |
Data for Deferiprone in aceruloplasminemia is primarily from case reports, suggesting it can reduce systemic iron overload, but its effect on neurological symptoms is less clear.[14][15][16] One case report showed a reduction in serum ferritin and stable brain imaging over 10 years. Another indicated that Deferiprone was ineffective in removing tissue iron in a specific case.
Experimental Protocols
Measurement of Liver and Myocardial Iron Concentration (MRI T2*)
Principle: Magnetic Resonance Imaging (MRI) T2* relaxometry is a non-invasive method to quantify tissue iron concentration. Iron's paramagnetic properties shorten the T2* relaxation time, and this change is proportional to the iron content.[17][18]
Protocol Outline:
-
Image Acquisition: A multi-echo gradient-recalled echo (GRE) sequence is performed on a 1.5T or 3T MRI scanner.[19][20]
-
Region of Interest (ROI) Placement: ROIs are drawn on the resulting images within the liver parenchyma (avoiding major vessels) and the ventricular septum of the heart.[17]
-
T2* Calculation: The signal intensity within the ROI is measured at different echo times (TEs). The T2* value is calculated by fitting the signal decay curve to a mono-exponential or bi-exponential model.[20]
-
Iron Concentration Conversion: The calculated T2* value (in milliseconds) is converted to iron concentration (in mg/g dry weight) using a validated calibration curve.[18] A higher T2* value corresponds to lower iron concentration.
Assessment of Neurological Function
Principle: The UPDRS and its revised version, the MDS-UPDRS, are comprehensive scales used to assess the severity and progression of Parkinson's disease.[21][22][23]
Protocol Outline: The scale is administered by a trained clinician and consists of four parts:
-
Part I: Non-Motor Experiences of Daily Living: Assesses cognitive impairment, mood, and other non-motor symptoms.
-
Part II: Motor Experiences of Daily Living: Evaluates the patient's perception of their difficulties with daily motor tasks.
-
Part III: Motor Examination: A clinician-rated examination of motor function, including speech, facial expression, tremor, rigidity, and gait.[24]
-
Part IV: Motor Complications: Assesses complications of therapy, such as dyskinesias and motor fluctuations.
Each item is scored on a 0-4 scale (0=normal, 4=severe), with higher total scores indicating greater disability.[21]
Principle: The FARS is a neurological rating scale designed to measure disease severity and progression in individuals with Friedreich's ataxia.[25][26] The modified FARS (mFARS) is a more streamlined version.[27][28][29]
Protocol Outline: The scale assesses multiple domains affected in FA:
-
Bulbar Function: Speech and swallowing.
-
Upper Limb Coordination: Finger-to-nose testing, hand movements.
-
Lower Limb Coordination: Heel-to-shin testing.
-
Peripheral Nervous System: Sensation, reflexes.
-
Upright Stability: Sitting, standing, and walking.
Scoring is based on the examiner's assessment of the patient's ability to perform specific tasks, with higher scores indicating greater impairment.[25]
Measurement of Serum Ferritin
Principle: Serum ferritin is a blood protein that contains iron and is a clinical marker for total body iron stores. Enzyme-linked immunosorbent assay (ELISA) is a common method for its quantification.[30]
Protocol Outline (ELISA):
-
Sample Collection: A blood sample is collected, and the serum is separated.[31][32][33]
-
Assay Procedure:
-
A microwell plate is coated with an antibody specific for ferritin.[32]
-
Patient serum is added to the wells, and ferritin binds to the antibody.
-
A second, enzyme-linked antibody that also binds to ferritin is added, forming a "sandwich".[32]
-
A substrate for the enzyme is added, which produces a color change.
-
The intensity of the color is measured using a microplate reader and is proportional to the concentration of ferritin in the sample.[32]
-
-
Quantification: The ferritin concentration is determined by comparing the sample's absorbance to a standard curve.
Quantification of Alpha-Synuclein Aggregation
Principle: Seed amplification assays (SAAs) are highly sensitive methods to detect and quantify pathological protein aggregates, such as α-synuclein in Parkinson's disease.[34]
Protocol Outline (Digital SAA):
-
Sample Preparation: Cerebrospinal fluid (CSF) or other biological samples containing potential α-synuclein aggregates (seeds) are collected.
-
Assay Reaction: The sample is mixed with a reaction buffer containing recombinant α-synuclein monomer and a fluorescent dye (e.g., Thioflavin T) that binds to amyloid fibrils.[35]
-
Compartmentalization: The reaction mixture is partitioned into thousands of microscopic compartments (e.g., microwells or droplets).[34]
-
Amplification: The plate is incubated with shaking to promote the seeded aggregation of the monomeric α-synuclein.
-
Detection: The fluorescence in each compartment is measured. A positive signal indicates the presence of at least one initial seed.
-
Quantification: The concentration of α-synuclein aggregates in the original sample is calculated based on the number of positive compartments, often using Poisson statistics.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Deferiprone in reducing iron-mediated oxidative stress.
Caption: A generalized workflow for a clinical trial evaluating Deferiprone.
References
- 1. Comparative Efficacy and Safety of Deferoxamine, Deferiprone and Deferasirox on Severe Thalassemia: A Meta-Analysis of 16 Randomized Controlled Trials | PLOS One [journals.plos.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Deferasirox, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deferasirox, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deferasirox, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging | Haematologica [haematologica.org]
- 6. clinician.com [clinician.com]
- 7. researchgate.net [researchgate.net]
- 8. alzforum.org [alzforum.org]
- 9. Brain iron chelation by deferiprone in a phase 2 randomised double-blinded placebo controlled clinical trial in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deferiprone in Friedreich ataxia: a 6-month randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. curefa.org [curefa.org]
- 13. friedreichsataxianews.com [friedreichsataxianews.com]
- 14. Frontiers | Aceruloplasminemia: A Severe Neurodegenerative Disorder Deserving an Early Diagnosis [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Aceruloplasminemia: A Case Report and Review of a Rare and Misunderstood Disorder of Iron Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. radiopaedia.org [radiopaedia.org]
- 18. Iron Quantification – Body MRI [bodymri.stanford.edu]
- 19. mri-q.com [mri-q.com]
- 20. Comparison of automated and manual protocols for magnetic resonance imaging assessment of liver iron concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 22. MDS Unified Parkinson's Disease Rating Scale (MDS-UPDRS) | Parkinson's UK [parkinsons.org.uk]
- 23. MDS-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) [movementdisorders.org]
- 24. Assessment of Parkinson Disease Manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. christopherreeve.org [christopherreeve.org]
- 26. neurology.org [neurology.org]
- 27. Website [eprovide.mapi-trust.org]
- 28. Friedreich Ataxia Progression and mFARS [thinkfa.com]
- 29. mFARS - modified Friedreich Ataxia Rating Scale [skyclaryshcp.com]
- 30. How to Measure Ferritin Levels Using Lab Testing [rupahealth.com]
- 31. wwwn.cdc.gov [wwwn.cdc.gov]
- 32. novamedline.com [novamedline.com]
- 33. atlas-medical.com [atlas-medical.com]
- 34. Toward the quantification of α-synuclein aggregates with digital seed amplification assays - PMC [pmc.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
A Head-to-Head Comparison of 3-Hydroxypyridin-4-one Iron Chelators for Researchers
For drug development professionals, researchers, and scientists, the selection of an effective iron chelator is a critical step in the therapeutic strategy for iron overload disorders. The 3-hydroxypyridin-4-one (HPO) class of orally active iron chelators has garnered significant attention due to their high affinity and selectivity for ferric iron (Fe³⁺). This guide provides an objective, data-driven comparison of prominent HPO derivatives, with a focus on Deferiprone, the most clinically advanced member of this class, and its analogues.
Iron is a vital element for numerous physiological processes, but its excess can lead to significant cellular damage through the generation of reactive oxygen species. Iron chelators are therapeutic agents that bind to excess iron, facilitating its excretion from the body. The 3-hydroxypyridin-4-ones are bidentate ligands that form a stable 3:1 complex with a single iron ion. This neutral complex is water-soluble and is primarily excreted through the urine.[1] The efficacy of an iron chelator is often quantified by its pFe³⁺ value, which represents the negative logarithm of the free ferric ion concentration under physiological conditions (pH 7.4). A higher pFe³⁺ value indicates a stronger affinity for iron.[1]
Quantitative Comparison of Physicochemical and Efficacy Data
The following tables summarize key quantitative data from comparative studies of various 3-hydroxypyridin-4-one iron chelators.
Table 1: Physicochemical Properties of 3-Hydroxypyridin-4-one Iron Chelators
| Compound | Chemical Name | pFe³⁺ | log D (pH 7.4) | Reference |
| Deferiprone (CP20) | 1,2-dimethyl-3-hydroxypyridin-4-one | 19.4 | -0.6 | [2] |
| CP94 | 1,2-diethyl-3-hydroxypyridin-4-one | ~20 | >0 | [3][4] |
| CP502 | 2-amido-3-hydroxypyridin-4(1H)-one derivative | 21.7 | Not Reported | [2] |
| 1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | Not Applicable | 21.4 | Not Reported | |
| 1,6-dimethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | Not Applicable | 21.5 | Not Reported |
Table 2: Comparative In Vivo Efficacy of 3-Hydroxypyridin-4-one Iron Chelators in a Rat Model
| Compound | Route of Administration | Dose | Iron Excretion Efficiency (%) | Reference |
| Deferiprone (CP20) | Oral | Not Specified | 2.1 | [3] |
| CP94 | Oral | Not Specified | 7.4 | [3] |
| Deferoxamine (DFO) | Subcutaneous | Not Specified | 5.5 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of 3-hydroxypyridin-4-one iron chelators.
In Vivo Iron Chelation Efficacy in a [⁵⁹Fe]Ferritin-Loaded Rat Model
This model is utilized to assess the ability of chelators to mobilize and promote the excretion of iron from hepatic stores.
1. Animal Model Preparation:
-
Male Sprague-Dawley rats are typically used.
-
Animals are fed an iron-rich diet to induce hepatic iron overload.[5]
-
To trace the mobilized iron, rats are injected with [⁵⁹Fe]ferritin, which selectively labels the chelatable iron pool in hepatocytes.
2. Chelator Administration:
-
Chelators are administered orally or via intraperitoneal injection at specified doses.
-
A control group receives a vehicle solution.
3. Sample Collection and Analysis:
-
Urine and feces are collected over a defined period (e.g., 24-48 hours) to measure ⁵⁹Fe excretion.
-
At the end of the study, liver tissue is harvested to determine the remaining ⁵⁹Fe content.
-
Radioactivity in the samples is measured using a gamma counter.
4. Data Interpretation:
-
The efficacy of the chelator is determined by the percentage of administered ⁵⁹Fe that is excreted in the urine and feces, as well as the reduction of ⁵⁹Fe in the liver compared to the control group.
In Vitro Intracellular Iron Chelation using the Calcein-AM Assay
The Calcein-AM assay is a fluorescent-based method to measure the labile iron pool (LIP) within cells and assess the ability of chelators to access and bind intracellular iron.
1. Cell Culture and Loading:
-
Adherent or suspension cells (e.g., HeLa, K562) are cultured under standard conditions.
-
Cells are loaded with Calcein-AM, a non-fluorescent, cell-permeant dye.[6][7]
-
Inside the cell, intracellular esterases cleave the AM group, releasing the fluorescent calcein.[8]
2. Iron Chelation and Fluorescence Measurement:
-
The fluorescence of calcein is quenched upon binding to intracellular labile iron.
-
The cells are then treated with the iron chelator of interest.
-
As the chelator binds and removes iron from calcein, the fluorescence is restored.
-
The increase in fluorescence intensity is measured over time using a fluorescence microplate reader or flow cytometer at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[7][8]
3. Data Analysis:
-
The rate and extent of fluorescence recovery are indicative of the chelator's ability to permeate the cell membrane and chelate intracellular iron.
Mechanism of Action and Signaling Pathways
3-Hydroxypyridin-4-one iron chelators primarily exert their effect by directly binding to the intracellular labile iron pool. This action has several downstream consequences on cellular signaling pathways involved in iron homeostasis and cell proliferation.
By reducing the labile iron pool, HPO chelators can influence iron-sensing proteins. For instance, they can affect the activity of iron-dependent enzymes like prolyl hydroxylases, which regulate the stability of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor involved in cellular adaptation to low oxygen and iron levels. Furthermore, by depleting the iron required for the function of ribonucleotide reductase, an essential enzyme for DNA synthesis, these chelators can inhibit cell proliferation.[9] There is also evidence suggesting that iron chelation can modulate the hepcidin-ferroportin axis, the master regulatory system of systemic iron homeostasis.[10]
Experimental Workflow for Chelator Comparison
The development and comparison of novel iron chelators typically follow a structured workflow, from initial physicochemical characterization to in vivo efficacy studies.
Conclusion
The 3-hydroxypyridin-4-one class of iron chelators, with Deferiprone as the leading example, offers a promising oral therapeutic option for iron overload conditions. Comparative studies of various HPO derivatives reveal that structural modifications can significantly impact their physicochemical properties and in vivo efficacy. For instance, increasing the lipophilicity, as seen with CP94, can enhance iron excretion efficiency.[3] The development of new analogues with higher pFe³⁺ values, such as CP502, also holds potential for improved chelation potency.[2] For researchers in this field, a thorough understanding of the comparative data and the application of standardized experimental protocols are essential for the identification and development of the next generation of highly effective and safe oral iron chelators.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of the iron-clearing properties of 1,2-dimethyl-3-hydroxypyrid-4-one, 1,2-diethyl-3-hydroxypyrid-4-one, and deferoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron mobilization from myocardial cells by 3-hydroxypyridin-4-one chelators: studies in rat heart cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary iron-loaded rat liver haemosiderin and ferritin: in situ measurement of iron core nanoparticle size and cluster structure using anomalous small-angle X-ray scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. Cell cycle synchronization and growth inhibition by 3-hydroxypyridin-4-one iron chelators in leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Advances in Regulating the Hepcidin/Ferroportin Axis - PMC [pmc.ncbi.nlm.nih.gov]
Deferiprone Demonstrates Non-Inferiority to Standard Iron Chelators in Managing Iron Overload
New comparison guides, supported by data from key clinical trials, indicate that the oral iron chelator deferiprone is non-inferior to both deferoxamine and deferasirox in treating transfusional iron overload. These findings offer valuable insights for researchers, scientists, and drug development professionals in the field of hematology and iron metabolism.
Iron overload is a serious condition that can arise from chronic blood transfusions required for various hematological disorders, such as thalassemia and sickle cell disease. Without effective treatment, excess iron accumulation can lead to significant organ damage. The mainstay of treatment involves iron chelation therapy to remove excess iron from the body. For years, deferoxamine, administered via subcutaneous infusion, has been a standard of care. The development of oral chelators, including deferiprone and deferasirox, has offered more convenient treatment options. This guide provides a comparative analysis of deferiprone based on non-inferiority studies.
Efficacy in Iron Reduction: A Comparative Look
Two pivotal non-inferiority trials form the basis of this comparison: the FIRST trial, which compared deferiprone to deferoxamine, and the DEEP-2 trial, which compared deferiprone to deferasirox in a pediatric population.
The primary measure of efficacy in these studies was the change in Liver Iron Concentration (LIC), a key indicator of total body iron stores. In the FIRST trial, the mean change in LIC from baseline after 12 months was -4.04 mg/g dry weight for the deferiprone group and -4.45 mg/g dry weight for the deferoxamine group, demonstrating the non-inferiority of deferiprone.[1][2] Similarly, secondary endpoints such as changes in serum ferritin and cardiac T2* (a measure of cardiac iron) also supported the non-inferiority of deferiprone.[1][2]
The DEEP-2 trial in pediatric patients also established the non-inferiority of deferiprone to deferasirox. The proportion of patients achieving treatment success, a composite endpoint including serum ferritin and cardiac T2*, was 55.2% in the deferiprone group compared to 54.8% in the deferasirox group.[3][4]
Below is a summary of the key efficacy data from these trials:
| Efficacy Outcome | Deferiprone | Deferoxamine | Deferasirox | Study |
| Mean Change in LIC (mg/g dw) | -4.04 | -4.45 | N/A | FIRST[1][2] |
| Treatment Success Rate (%) | 55.2% | N/A | 54.8% | DEEP-2[3][4] |
| Mean Change in Serum Ferritin (μg/L) | -415 | -750 | Not directly compared | FIRST |
Safety and Tolerability Profile
The safety profiles of the three iron chelators were also evaluated in these studies. The overall incidence of adverse events, serious adverse events, and treatment discontinuations due to adverse events did not differ significantly between the deferiprone and deferoxamine groups in the FIRST trial.[1][2] Common adverse events associated with deferiprone included abdominal pain, vomiting, and pyrexia.[1][2]
In the DEEP-2 trial, no significant difference was observed in the occurrence of serious and drug-related adverse events between the deferiprone and deferasirox groups.[3][4] Reversible agranulocytosis, a known risk with deferiprone, occurred in 2% of patients in the deferiprone group, while reversible renal and urinary disorders were noted in 1% of patients in the deferasirox group.[3][4]
| Adverse Event Category | Deferiprone | Deferoxamine | Deferasirox | Study |
| Overall Adverse Events | Similar rates | Similar rates | N/A | FIRST[1][2] |
| Serious Adverse Events | Similar rates | Similar rates | Similar rates | FIRST[1][2], DEEP-2[3] |
| Treatment Discontinuation due to AEs | Similar rates | Similar rates | Not directly compared | FIRST[2] |
| Key Adverse Events | Agranulocytosis, Neutropenia | Infusion site reactions | Renal and urinary disorders | DEEP-2[3][4] |
Experimental Protocols
The non-inferiority trials were designed as randomized, open-label, active-controlled studies.
FIRST Trial (Deferiprone vs. Deferoxamine)
-
Objective: To demonstrate the non-inferiority of oral deferiprone to subcutaneous deferoxamine in treating transfusional iron overload in patients with sickle cell disease or other anemias.[1][2]
-
Patient Population: 228 patients aged 3 years and older with transfusional iron overload.[1][2]
-
Dosing Regimen:
-
Deferiprone: 75-99 mg/kg/day, administered orally in three divided doses.
-
Deferoxamine: 20-50 mg/kg/day, administered via subcutaneous infusion over 8-12 hours for 5-7 days a week.
-
-
Primary Efficacy Endpoint: Change from baseline in Liver Iron Concentration (LIC) at 12 months, assessed by R2* magnetic resonance imaging (MRI).[1][2]
-
Non-inferiority Margin: The upper limit of the 96.01% confidence interval for the difference in the least squares mean change in LIC between the two groups was required to be less than or equal to 2.0 mg/g dry weight.[2]
DEEP-2 Trial (Deferiprone vs. Deferasirox)
-
Objective: To demonstrate the non-inferiority of oral deferiprone to oral deferasirox in pediatric patients with transfusion-dependent hemoglobinopathies.[3][4]
-
Patient Population: 393 pediatric patients (aged 1 month to <18 years) with transfusion-dependent hemoglobinopathies.[3][4]
-
Dosing Regimen:
-
Primary Efficacy Endpoint: A composite endpoint of treatment success at 12 months, defined by achieving a target serum ferritin level and a stable or improved cardiac T2* value.[3][4]
-
Non-inferiority Margin: The lower limit of the 95% confidence interval for the difference in the proportion of patients with treatment success between the two groups was required to be greater than -12.5%.[3][4]
Mechanism of Action and Experimental Workflow
The three iron chelators, deferiprone, deferoxamine, and deferasirox, effectively bind to excess iron, facilitating its excretion from the body. However, they exhibit different cellular and systemic mechanisms of action.
Caption: Comparative mechanism of action of iron chelators.
The workflow of a typical non-inferiority trial for iron chelators follows a structured process from patient recruitment to data analysis.
Caption: Logical flow of a non-inferiority clinical trial.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Deferiprone vs deferoxamine for transfusional iron overload in SCD and other anemias: a randomized, open-label noninferiority study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the efficacy and safety of deferiprone compared with deferasirox in paediatric patients with transfusion-dependent haemoglobinopathies (DEEP-2): a multicentre, randomised, open-label, non-inferiority, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Evaluating the Specificity of 3-hydroxy-1-methylpyridin-4(1H)-one for Iron Chelation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the iron chelator 3-hydroxy-1-methylpyridin-4(1H)-one, also known as deferiprone, with other commercially available iron chelators, namely deferoxamine and deferasirox. The focus of this comparison is the specificity of these compounds for iron (Fe³⁺) over other essential endogenous metal ions. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their drug development and research applications.
Comparative Analysis of Metal Chelator Specificity
The efficacy of an iron chelator is intrinsically linked to its high affinity for ferric iron (Fe³⁺) and, equally important, its low affinity for other biologically significant metal ions. This selectivity minimizes the disruption of normal physiological processes that rely on essential metals such as copper (Cu²⁺), zinc (Zn²⁺), calcium (Ca²⁺), and magnesium (Mg²⁺). The stability of the complex formed between a chelator and a metal ion is quantified by the stability constant (log β). A higher log β value indicates a more stable complex.
Another critical measure of a chelator's effectiveness in a biological system is the pM value (in this case, pFe³⁺), which represents the negative logarithm of the free metal ion concentration at a defined pH and total concentrations of metal and ligand. A higher pFe³⁺ value signifies a greater ability to bind iron at physiological pH.
The following table summarizes the stability constants (log β) and pFe³⁺ values for deferiprone, deferoxamine, and deferasirox with iron and other essential metal ions.
| Chelator | Metal Ion | Stability Constant (log β) | pFe³⁺ |
| Deferiprone | Fe³⁺ | 37.4[1] | 19.4 - 21.7[2] |
| Cu²⁺ | 19.8[1] | ||
| Zn²⁺ | 14.1[1] | ||
| Ca²⁺ | Data not available | ||
| Mg²⁺ | Data not available | ||
| Deferoxamine | Fe³⁺ | 30.6[1] | 26.6[3] |
| Cu²⁺ | 14.1[1] | ||
| Zn²⁺ | 11.1[1] | ||
| Ca²⁺ | Data not available | ||
| Mg²⁺ | Data not available | ||
| Deferasirox | Fe³⁺ | 36.9[1] | Data not available |
| Cu²⁺ | 14.8[1] | ||
| Zn²⁺ | 10.1[1] | ||
| Ca²⁺ | Data not available | ||
| Mg²⁺ | Data not available |
Note: The log β values are highly dependent on experimental conditions such as ionic strength and temperature. The values presented here are for comparative purposes.
From the available data, deferiprone demonstrates a high affinity for iron, although its stability constant is comparable to that of deferasirox. Deferoxamine, while having a slightly lower log β for iron, exhibits a significantly higher pFe³⁺, indicating its strong iron-binding capacity under physiological conditions. Notably, all three chelators show a considerably lower affinity for copper and zinc compared to iron, suggesting a degree of specificity. However, the potential for interaction with these essential metals, particularly at high chelator concentrations, should not be disregarded. Data on the interaction of these chelators with calcium and magnesium are limited in the reviewed literature.
Experimental Protocols
The determination of metal chelator specificity is crucial for preclinical and clinical development. The following are detailed protocols for two common experimental methods used to determine the stability constants of metal-chelator complexes.
Potentiometric Titration
This method involves monitoring the change in hydrogen ion concentration (pH) of a solution containing the chelator and a metal ion as a standard solution of a strong base is added.
Materials:
-
pH meter with a glass electrode and a reference electrode (e.g., Ag/AgCl)
-
Autotitrator or manual burette
-
Temperature-controlled reaction vessel
-
Stock solution of the chelator (e.g., 0.01 M Deferiprone)
-
Stock solution of the metal salt (e.g., 0.01 M FeCl₃)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)
-
Inert salt solution to maintain constant ionic strength (e.g., 0.1 M KCl)
-
Deionized water
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.
-
Solution Preparation: In the reaction vessel, prepare a solution containing a known concentration of the chelator and the metal ion in the presence of the inert salt solution. A typical starting volume is 50 mL.
-
Titration: Titrate the solution with the standardized strong base, adding small increments of the titrant.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve will show inflection points corresponding to the deprotonation of the chelator and the formation of the metal-chelator complex.
-
Calculation of Stability Constants: Use specialized software (e.g., HYPERQUAD) to analyze the titration data and calculate the protonation constants of the ligand and the stability constants of the metal-chelator complexes by fitting the experimental data to a theoretical model.
UV-Vis Spectrophotometry (Job's Method of Continuous Variation)
This method is used to determine the stoichiometry of the metal-chelator complex by measuring the absorbance of a series of solutions with varying mole fractions of the metal and chelator while keeping the total molar concentration constant.
Materials:
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes
-
Stock solution of the chelator (e.g., 1 mM Deferiprone)
-
Stock solution of the metal salt (e.g., 1 mM FeCl₃)
-
Buffer solution to maintain a constant pH (e.g., HEPES buffer at pH 7.4)
Procedure:
-
Preparation of Solutions: Prepare a series of solutions in which the mole fraction of the chelator varies from 0 to 1, while the total molar concentration of the metal and chelator remains constant. For example, prepare 10 solutions where the volume of the chelator stock solution ranges from 0 mL to 10 mL and the volume of the metal stock solution ranges from 10 mL to 0 mL, with the total volume being 10 mL. Dilute each solution to a final constant volume with the buffer.
-
Spectrophotometric Measurement: Determine the wavelength of maximum absorbance (λmax) of the metal-chelator complex by scanning the spectrum of a solution containing both the metal and the chelator.
-
Absorbance Readings: Measure the absorbance of each prepared solution at the determined λmax.
-
Job's Plot: Plot the absorbance as a function of the mole fraction of the chelator.
-
Determination of Stoichiometry: The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.75 indicates a 3:1 (chelator:metal) complex.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the specificity of an iron chelator.
References
A Comparative Analysis of Oral Iron Chelators in Clinical Trials
For researchers and drug development professionals navigating the landscape of iron chelation therapy, understanding the comparative efficacy and safety of available oral agents is paramount. This guide provides an objective comparison of the leading oral iron chelators—Deferasirox and Deferiprone—supported by data from various clinical trials. The traditional parenteral agent, Deferoxamine, is included as a benchmark for comparison.
Data Presentation: Efficacy and Safety
The following tables summarize the quantitative data from comparative clinical trials, focusing on key performance indicators of efficacy, such as the reduction in serum ferritin (SF) and liver iron concentration (LIC), and safety, as indicated by common adverse events.
Table 1: Comparative Efficacy of Iron Chelators (Monotherapy)
| Parameter | Deferasirox (DFX) | Deferiprone (DFP) | Deferoxamine (DFO) | Citation |
| Change in Serum Ferritin (ng/mL) | Decrease from 3859.2 to 3417.4 over 12 months | Decrease from 3140.5 to 2910.0 over 12 months | Maintained or reduced iron levels | [1] |
| Significant reduction shown at doses of 20-30 mg/kg/day | - | Non-inferiority established with DFX | [2][3] | |
| Change in Liver Iron Concentration (LIC) (mg Fe/g dw) | Reduction of 3.4 after 1 year (mean baseline 18.0) | Slight fall | Maintained or improved hepatic iron | [4][5] |
| Cardiac T2* (ms) | 21 ± 12 | 34 ± 11 (Significantly higher, indicating less cardiac iron) | 27 ± 11 | [6] |
| Left Ventricular Ejection Fraction (LVEF) | Lower compared to DFP and DFO | Significantly higher than DFX | Higher than DFX | [6][7] |
Table 2: Comparative Efficacy of Combination Therapy
| Parameter | DFP + DFX Combination | DFP + DFO Combination | Citation |
| Change in Serum Ferritin (ng/mL) | Decrease from 3696.5 to 2572.1 over 12 months (more effective than monotherapy) | Significant reduction | [1][8] |
| Change in Cardiac T2* (ms) | - | Significant improvement | [9] |
| Urinary Iron Excretion (umol/day) | Increase from 61.1 to 343.3 | - | [1] |
Table 3: Common Adverse Events
| Adverse Event | Deferasirox | Deferiprone | Deferoxamine | Citation |
| Gastrointestinal Symptoms | Transient, in ~15% of patients | Common | - | [2] |
| Rash | ~11% of patients | - | - | [2] |
| Increased Serum Creatinine | Modest, rarely clinically significant | - | - | [2] |
| Arthropathy (Joint Pain) | - | Common, a reason for discontinuation | - | [4][10] |
| Neutropenia/Agranulocytosis | - | A known serious adverse effect | - | [8] |
| Injection Site Reactions | N/A | N/A | Common | [11] |
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of typical experimental protocols for comparative studies of oral iron chelators.
Prospective Comparative Study of Oral Iron Chelators
-
Objective: To compare the efficacy and safety of Deferiprone and Deferasirox, alone and in combination, in multi-transfused children with thalassemia.[1]
-
Study Design: A prospective, comparative study conducted over 12 months.[1]
-
Participants: 49-50 multi-transfused children with thalassemia.[1][8]
-
Intervention Groups:
-
Outcome Measures:
-
Primary: Change in serum ferritin levels at baseline, 6 months, and 12 months.[1]
-
Secondary:
-
Randomized Controlled Trial Comparing Deferasirox and Deferoxamine
-
Objective: To evaluate the efficacy and safety of once-daily oral Deferasirox versus subcutaneous Deferoxamine in patients with transfusional iron overload.[2]
-
Study Design: A multinational, phase 3, randomized, open-label trial over 1 year.[2][12]
-
Participants: Pediatric and adult patients with thalassemia receiving regular blood transfusions.[2]
-
Intervention Groups:
-
Outcome Measures:
Visualizations
Mechanism of Action of Oral Iron Chelators
Oral iron chelators function by binding to excess iron in the body, forming a complex that can be excreted. Deferasirox-iron complexes are primarily excreted via the feces, while Deferiprone-iron complexes are excreted in the urine.[4]
Caption: Generalized mechanism of action for oral iron chelators.
Clinical Trial Workflow for Comparative Analysis
The workflow for a typical comparative clinical trial of oral iron chelators involves several key stages, from patient recruitment to data analysis, to ensure robust and unbiased results.
Caption: Workflow for a comparative clinical trial of oral iron chelators.
References
- 1. Comparative Efficacy and Safety of Oral Iron Chelators and their Novel Combination in Children with Thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. erpublication.org [erpublication.org]
- 3. Oral chelators deferasirox and deferiprone for transfusional iron overload in thalassemia major: new data, new questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Efficacy and safety of deferasirox, an oral iron chelator, in heavily iron-overloaded patients with beta-thalassaemia: the ESCALATOR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deferasirox, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Efficacy and Safety of Deferoxamine, Deferiprone and Deferasirox on Severe Thalassemia: A Meta-Analysis of 16 Randomized Controlled Trials | PLOS One [journals.plos.org]
- 8. academicmed.org [academicmed.org]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. Iron chelators: as therapeutic agents in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A randomised comparison of deferasirox versus deferoxamine for the treatment of transfusional iron overload in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
Deferiprone's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Deferiprone with other iron-chelating agents and alternative compounds. It includes a detailed analysis of its mechanisms of action, supporting experimental data from preclinical and clinical studies, and detailed experimental protocols.
Mechanism of Action: Iron Chelation and Beyond
Deferiprone, an orally active and blood-brain barrier-penetrant iron chelator, exerts its neuroprotective effects primarily by sequestering excess iron in the central nervous system.[1] This action is crucial in mitigating the neurotoxicity associated with iron accumulation, a common pathological feature in several neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).[1] The accumulation of iron contributes to oxidative stress through the Fenton reaction, leading to the production of highly reactive hydroxyl radicals that damage cellular components and induce neuronal cell death.[2]
Recent studies have elucidated a more intricate mechanism involving the inhibition of ferroptosis, an iron-dependent form of programmed cell death.[3] Deferiprone has been shown to upregulate mitochondrial ferritin, a key protein in mitochondrial iron sequestration, thereby protecting neurons from ferroptotic death.[4] This process is linked to the NDRG1/Yap signaling pathway.[4] Furthermore, derivatives of Deferiprone have been demonstrated to inhibit the activation of pro-apoptotic signaling pathways, including p38 MAP kinase and JNK kinase, although the direct action of Deferiprone on these pathways requires further investigation.
Comparative Analysis of Neuroprotective Agents
The following tables summarize the available data comparing Deferiprone with other iron chelators and neuroprotective compounds.
Table 1: Comparison of Iron Chelators with Neuroprotective Potential
| Feature | Deferiprone | Deferoxamine | Deferasirox | Clioquinol/PBT2 |
| Primary Mechanism | Iron Chelation, Ferroptosis Inhibition | Iron Chelation | Iron Chelation | Metal Protein Attenuation (Zinc, Copper, Iron) |
| Blood-Brain Barrier Penetration | Yes | Limited | Limited | Yes |
| Administration | Oral | Parenteral | Oral | Oral |
| Clinical Evidence in Neurodegeneration | Mixed results in PD and AD trials; some positive outcomes in other neurodegenerative conditions.[2][5] | Limited clinical data in neurodegeneration; some preclinical evidence of neuroprotection. | Primarily used for systemic iron overload; limited neuroprotection data. | Early clinical trials in AD showed some promise, but development has faced challenges.[5] |
| Key Adverse Effects | Agranulocytosis, neutropenia, gastrointestinal disturbances.[5] | Auditory and visual toxicity, local reactions at injection site. | Renal and hepatic toxicity, gastrointestinal disturbances. | Neurotoxicity at high doses.[5] |
Table 2: Summary of Key Preclinical and Clinical Findings for Deferiprone
| Disease Model/Condition | Key Findings | Reference |
| Parkinson's Disease (PD) | Reduced iron in the substantia nigra. Some early trials showed modest symptomatic improvement, while a larger trial indicated a worsening of motor symptoms.[2][5] | [2][5] |
| Alzheimer's Disease (AD) | A recent clinical trial showed that Deferiprone accelerated cognitive decline despite reducing brain iron levels.[6] Preclinical studies in rabbit models showed reduced amyloid-β and tau phosphorylation.[7] | [6][7] |
| Amyotrophic Lateral Sclerosis (ALS) | A pilot study suggested a good safety profile and a potential slowing of functional decline. | |
| Traumatic Brain Injury (TBI) | Reduced lesion volume, astrogliosis, and improved functional outcomes in a mouse model. | |
| Pantothenate Kinase-Associated Neurodegeneration (PKAN) | Reduced brain iron accumulation and showed a trend towards slowing disease progression. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways implicated in Deferiprone's neuroprotective action and a general workflow for its preclinical evaluation.
Caption: Deferiprone's neuroprotective signaling pathways.
Caption: Preclinical evaluation workflow for Deferiprone.
Detailed Experimental Protocols
Below are representative protocols for in vitro and in vivo studies investigating the neuroprotective effects of Deferiprone.
In Vitro Neuroprotection Assay using SH-SY5Y Cells
Objective: To assess the protective effect of Deferiprone against toxin-induced cell death in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Neurotoxin (e.g., 1-methyl-4-phenylpyridinium (MPP+), 6-hydroxydopamine (6-OHDA), or ferric ammonium citrate for iron overload)
-
Deferiprone solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay kit
-
Reactive Oxygen Species (ROS) detection kit (e.g., DCFDA)
-
Multi-well plates (96-well)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treatment: Treat cells with various concentrations of Deferiprone (e.g., 1, 10, 100 µM) for a specified period (e.g., 24 hours).
-
Co-treatment: Simultaneously expose cells to the neurotoxin (e.g., 1 mM MPP+ for 24 hours) and Deferiprone.
-
Post-treatment: Expose cells to the neurotoxin first, then add Deferiprone.
-
-
Cell Viability Assay (MTT):
-
After the treatment period, remove the medium and add MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) and measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
ROS Measurement:
-
After treatment, load cells with a ROS-sensitive fluorescent probe (e.g., DCFDA).
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis: Calculate cell viability and ROS levels relative to control (untreated) cells.
In Vivo Neuroprotection Study in a Parkinson's Disease Mouse Model
Objective: To evaluate the effect of Deferiprone on motor deficits and neuropathology in a mouse model of Parkinson's disease.
Materials:
-
Male C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Deferiprone
-
Apparatus for behavioral testing (e.g., Rotarod, open field arena)
-
Histology and immunohistochemistry reagents (e.g., antibodies for tyrosine hydroxylase)
-
Equipment for tissue processing and analysis
Procedure:
-
Animal Model Induction:
-
Administer MPTP (e.g., 20 mg/kg, intraperitoneally, four times at 2-hour intervals) to induce nigrostriatal dopamine neuron degeneration.
-
-
Deferiprone Treatment:
-
Begin Deferiprone administration (e.g., via oral gavage or in drinking water) at a specified dose (e.g., 20 mg/kg/day) either before, during, or after MPTP administration.
-
-
Behavioral Testing:
-
Rotarod Test: Acclimatize mice to the rotarod. Test motor coordination and balance by measuring the latency to fall from a rotating rod at an accelerating speed.
-
Open Field Test: Place mice in an open field arena and record their locomotor activity (e.g., total distance traveled, rearing frequency) for a set period.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and perfuse them with saline followed by a fixative.
-
Dissect the brains and process them for histological and biochemical analyses.
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Iron Staining: Use methods like Perls' stain to visualize iron deposits in the brain.
-
Biochemical Assays: Measure levels of dopamine and its metabolites in the striatum using HPLC.
-
-
Data Analysis: Compare behavioral performance, neuronal counts, and biochemical markers between the different treatment groups (control, MPTP-only, MPTP + Deferiprone).
Conclusion
Deferiprone shows promise as a neuroprotective agent, primarily through its ability to chelate iron and inhibit ferroptosis. However, its clinical efficacy remains a subject of ongoing research, with some studies indicating potential benefits while others suggest caution. The conflicting results, particularly in Alzheimer's and Parkinson's disease trials, underscore the complexity of iron's role in neurodegeneration and the need for a better understanding of the optimal therapeutic window and patient populations for iron chelation therapy. Further research is warranted to fully elucidate its mechanisms of action, particularly its effects on signaling pathways beyond iron metabolism, and to conduct well-designed comparative studies against other neuroprotective strategies.
References
- 1. Inhibition of c-Jun NH2-terminal kinase stimulates mu-opioid receptor expression via p38 MAPK-mediated nuclear NF-κB activation in neuronal and non-neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ferroptosis inhibition by deferiprone, attenuates myelin damage and promotes neuroprotection in demyelinated optic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial ferritin upregulation by deferiprone reduced neuronal ferroptosis and improved neurological deficits via NDRG1/Yap pathway in a neonatal rat model of germinal matrix hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deferiprone | ALZFORUM [alzforum.org]
- 6. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 7. Deferiprone reduces amyloid-β and tau phosphorylation levels but not reactive oxygen species generation in hippocampus of rabbits fed a cholesterol-enriched diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Experiments with 3-hydroxy-1-methylpyridin-4(1H)-one: A Comparative Guide
For researchers and drug development professionals, ensuring the reproducibility of experimental results is paramount for the validation of scientific findings and the advancement of therapeutic candidates. This guide provides a comparative assessment of the reproducibility of common experiments involving 3-hydroxy-1-methylpyridin-4(1H)-one, a heterocyclic compound of interest for its potential biological activities. Due to a lack of direct inter-laboratory studies on this specific molecule, this guide draws upon validated analytical methods for structurally similar compounds and established principles of experimental validation to provide a framework for assessing reproducibility.
Analytical Characterization: A Quantitative Look at Reproducibility
The reproducibility of analytical experiments is fundamental to confirming the identity, purity, and concentration of a compound. While specific validation data for this compound is not extensively published, a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the closely related compound, 2-ethyl-6-methyl-3-hydroxypyridine (EMHP), offers valuable insights into the expected precision and accuracy.[1]
Table 1: Performance Characteristics of Analytical Methods for Pyridine Derivatives [1]
| Parameter | HPLC-MS/MS (for EMHP) | GC-MS (Representative) | UV-Vis Spectrophotometry (Representative) |
| Principle | Chromatographic separation followed by mass-based detection and quantification. | Chromatographic separation of volatile compounds followed by mass-based detection. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Selectivity | Very High | High | Low to Medium |
| Sensitivity (LOQ) | 1 ng/g[1] | 5.00 ng/mL (for hydroxyzine and cetirizine) | 1.6594 µg/mL (for Caffeine)[1] |
| Linearity Range | 1 - 1500 ng/g[1] | 5.00 - 1000.0 ng/mL (for hydroxyzine and cetirizine) | 3 - 18 µg/mL (for Caffeine)[1] |
| Accuracy (% Recovery) | 93.8% - 108.7%[1] | 87.2% - 103.8% (for hydroxyzine and cetirizine) | Not explicitly reported |
| Precision (%RSD) | Intra-day: ≤ 8.5%, Inter-day: ≤ 11.2%[1] | Intra-day: < 9.9%, Inter-day: < 6.5% (for hydroxyzine and cetirizine) | Not explicitly reported |
Data for HPLC-MS/MS is based on a validated method for 2-ethyl-6-methyl-3-hydroxypyridine (EMHP). Data for GC-MS and UV-Vis are representative examples for other pyridine derivatives and are intended to provide a comparative framework.
The high accuracy (recovery rates between 93.8% and 108.7%) and good precision (RSD ≤ 11.2%) of the HPLC-MS/MS method for a similar compound suggest that a well-validated method for this compound should yield highly reproducible quantitative results.[1] The ruggedness of an analytical method, which is its capacity to remain unaffected by small variations in method parameters, is a key factor in ensuring inter-laboratory reproducibility.[2]
Experimental Protocols for Enhanced Reproducibility
Adherence to detailed and standardized experimental protocols is critical for achieving reproducible results. Below are representative methodologies for the synthesis and analysis of this compound and its derivatives, compiled from various research articles.
Synthesis of 3-hydroxypyridin-4-one Derivatives
A common synthetic route involves the reaction of maltol with an appropriate amine.[3][4]
General Procedure:
-
A mixture of maltol and an amino-substituted compound is refluxed in a suitable solvent system (e.g., water and ethanol) at a controlled pH.[3][4]
-
The resulting intermediate may undergo further reactions, such as esterification and subsequent reaction with hydrazine hydrate to form a hydrazide derivative.[4]
-
The final products are often obtained through condensation reactions with various aldehydes.[4]
-
Purification is typically achieved by recrystallization from appropriate solvents.
The reproducibility of synthetic procedures is highly dependent on the precise control of reaction conditions such as temperature, pH, reaction time, and the purity of reagents.
HPLC-MS/MS Analysis Protocol (Adapted for this compound)
The following is a representative HPLC-MS/MS protocol adapted from a validated method for a similar compound.[1]
-
Column: Zorbax Eclipse Plus C18 (1.8 µm, 2.1 × 50 mm).[1]
-
Mobile Phase:
-
Elution: Isocratic elution with a defined ratio of Solvent A and B (e.g., 44% A and 56% B).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Ionization Mode: Positive Ionization.[1]
Validation of such a method for this compound would involve assessing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines.[2][5]
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and potential biological contexts, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Side Effect Profiles: Deferiprone vs. Other Iron Chelators
For researchers, scientists, and drug development professionals, a thorough understanding of the safety profiles of iron chelating agents is paramount in the management of chronic iron overload. This guide provides an objective comparison of the side effect profiles of Deferiprone, an oral chelator, with two other widely used agents: the oral chelator Deferasirox and the parenterally administered Desferrioxamine. This analysis is supported by quantitative data from clinical trials and meta-analyses, details of experimental monitoring protocols, and visualizations of potential toxicity pathways.
Quantitative Comparison of Adverse Events
The following table summarizes the incidence of key adverse events associated with Deferiprone, Deferasirox, and Desferrioxamine, based on data from comparative clinical trials and meta-analyses. It is important to note that direct comparison of incidence rates across different studies should be interpreted with caution due to variations in study design, patient populations, and drug dosages.
| Adverse Event Category | Specific Adverse Event | Deferiprone (DFP) | Deferasirox (DFX) | Desferrioxamine (DFO) |
| Hematological | Agranulocytosis | ~1-2%[1][2] | Not commonly reported | Not commonly reported |
| Neutropenia | ~4-9%[1][3] | ~6% (mild to moderate)[3] | Hematological toxicity has been reported, but specific rates are less commonly cited in direct comparisons[4] | |
| Renal | Increased Serum Creatinine | Not a primary reported side effect | Incidence of decreased glomerular filtration rate can be 30-100% depending on dose and monitoring[5]; clinically significant increases are less frequent. | Not a primary reported side effect |
| Renal Tubular Dysfunction | Not commonly reported | Can cause proximal tubular dysfunction[6] | Not commonly reported | |
| Acute Renal Failure | Not commonly reported | Higher risk compared to Desferrioxamine in some studies | Rare, but has been reported[7] | |
| Gastrointestinal | Nausea, Vomiting, Abdominal Pain | Common, especially at the beginning of therapy[8] | Common, often transient[9] | Less common than with oral chelators |
| Hepatic | Increased Liver Enzymes | Transient elevations can occur | Reversible elevations in liver function tests are occasionally observed[9] | Less common |
| Ocular/Auditory | Retinopathy/Visual Disturbances | Not a primary reported side effect | Not a primary reported side effect | A known risk, especially with high doses and low iron stores[10][11][12] |
| Ototoxicity/Hearing Loss | Not a primary reported side effect | Not a primary reported side effect | A known risk, particularly high-frequency sensorineural hearing loss[10][11] | |
| Musculoskeletal | Arthropathy (Joint Pain) | Can occur[1] | Not a primary reported side effect | Not a primary reported side effect |
| Local Reactions | Injection Site Reactions | N/A (oral) | N/A (oral) | Common (pain, swelling, redness)[7] |
Experimental Protocols for Monitoring Key Adverse Events
The monitoring of adverse events in clinical trials of iron chelators follows specific protocols to ensure patient safety. Below are detailed methodologies for monitoring the most significant toxicities associated with each agent.
Deferiprone: Monitoring for Agranulocytosis and Neutropenia
-
Objective: To detect early signs of myelotoxicity, particularly agranulocytosis (a severe drop in white blood cells) and neutropenia.
-
Methodology:
-
Complete Blood Count (CBC) with Differential: Performed weekly for all patients initiating Deferiprone therapy.[2]
-
Absolute Neutrophil Count (ANC) Monitoring: A critical parameter. Treatment is typically interrupted if the ANC falls below a predefined threshold (e.g., <1.5 x 10⁹/L).[2] In some protocols for mild neutropenia, the drug may be continued with increased monitoring frequency (e.g., daily) until resolution.[13]
-
Patient Education: Patients are educated to immediately report any symptoms of infection, such as fever or sore throat.[14]
-
Action on Agranulocytosis: If agranulocytosis is confirmed, Deferiprone is immediately and permanently discontinued. Use of granulocyte-colony stimulating factor (G-CSF) may be considered to accelerate neutrophil recovery.[1]
-
Deferasirox: Monitoring for Renal Toxicity
-
Objective: To monitor for signs of nephrotoxicity, including decreased glomerular filtration and tubular dysfunction.
-
Methodology:
-
Serum Creatinine and Creatinine Clearance: Measured at baseline and monitored regularly (e.g., monthly) throughout treatment.[15] Dose adjustments or interruptions are often triggered by a persistent increase in serum creatinine (e.g., >33% above baseline on two consecutive visits).
-
Urinalysis: Performed to check for proteinuria.[16]
-
Markers of Tubular Dysfunction: In some studies, urinary markers of tubular damage such as β2-microglobulin, N-acetyl-β-D-glucosaminidase (NAG), and retinol-binding protein are assessed.[6]
-
Desferrioxamine: Monitoring for Ocular and Auditory Toxicity
-
Objective: To detect early signs of retinal and cochlear damage.
-
Methodology:
-
Ophthalmological Examinations: Conducted at baseline and then annually. This includes assessment of visual acuity, visual fields, color vision, and fundoscopy.[15] Electroretinography (ERG) may be used to detect retinal dysfunction.[12]
-
Audiological Examinations: Baseline and annual audiograms are performed to detect any hearing loss, particularly at high frequencies.[15]
-
Visualization of Toxicity Pathways and Experimental Workflow
To visually represent the logical relationships in the comparative analysis and the potential mechanisms of toxicity, the following diagrams are provided in DOT language.
Caption: Primary associations between iron chelators and their key adverse events.
Caption: Hypothesized pathway for Deferiprone-induced agranulocytosis.
Caption: Cellular pathway of Deferasirox-induced renal toxicity.
Caption: General experimental workflow for monitoring adverse events in chelation therapy.
References
- 1. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 2. Deferiprone‐induced agranulocytosis: 20 years of clinical observations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compare the Efficacy and Safety of Deferoxamine, Deferasirox, and Deferiprone in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Efficacy and Safety of Deferoxamine, Deferiprone and Deferasirox on Severe Thalassemia: A Meta-Analysis of 16 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deferasirox nephrotoxicity-the knowns and unknowns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kidney Tubular Damage Secondary to Deferasirox: Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. ijpediatrics.com [ijpediatrics.com]
- 9. A randomised comparison of deferasirox versus deferoxamine for the treatment of transfusional iron overload in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ocular and auditory toxicity in hemodialyzed patients receiving desferrioxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Visual and auditory neurotoxicity in patients receiving subcutaneous deferoxamine infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional and Structural Abnormalities in Deferoxamine Retinopathy: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Continuation of deferiprone therapy in patients with mild neutropenia may not lead to a more severe drop in neutrophil count - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deferiprone and idiosyncrasic neutropenia: light and shadow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Practice Guidelines | Northern California Comprehensive Thalassemia Center [thalassemia.ucsf.edu]
- 16. Early Kidney Damage Markers after Deferasirox Treatment in Patients with Thalassemia Major: A Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel 3-Hydroxypyridin-4-one Derivatives Against Deferiprone: A Comparative Guide for Researchers
For Immediate Release
In the landscape of iron chelation therapy, Deferiprone has long been a cornerstone for managing transfusional iron overload, particularly in patients with thalassemia. However, the quest for chelators with enhanced efficacy and improved safety profiles is a continuous endeavor in medicinal chemistry. This guide provides a comprehensive comparison of emerging 3-hydroxypyridin-4-one derivatives against the established clinical agent, Deferiprone. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data to inform future research and development.
Executive Summary
Novel 3-hydroxypyridin-4-one derivatives are being rationally designed to overcome some of the limitations associated with Deferiprone, such as its moderate iron binding affinity and potential side effects, which include arthralgia, gastrointestinal complaints, and in rare cases, agranulocytosis.[1] The primary goals for these new chemical entities are to achieve higher iron chelation efficiency, favorable distribution and metabolism, and a superior safety profile. This guide presents a comparative analysis of key performance indicators, including iron chelation capacity, cytotoxicity, and antioxidant activity, supported by detailed experimental protocols and visual representations of underlying mechanisms and workflows.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data gathered from various preclinical studies, offering a direct comparison between Deferiprone and novel 3-hydroxypyridin-4-one derivatives.
Table 1: Iron (III) Chelation Efficiency
| Compound | Type | pFe³⁺ Value | Reference |
| Deferiprone (CP20/L1) | Bidentate | 19.4 - 20.6 | [1][2] |
| CP502 | Bidentate | 21.7 | [1] |
| 1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | Bidentate | 21.4 | [2] |
| 1,6-dimethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | Bidentate | 21.5 | [2] |
| CP254 | Hexadentate | 27.24 | |
| Novel Hexadentate Ligand 14 | Hexadentate | 30.37 | [3] |
The pFe³⁺ value is the negative logarithm of the free Fe³⁺ concentration at physiological pH 7.4, with higher values indicating stronger chelation.
Table 2: In Vivo Iron Excretion Efficiency
| Compound | Animal Model | Administration | Iron Excretion Efficiency | Comparator | Reference |
| Deferiprone (CP20) | Cebus Monkey (Iron-loaded) | Oral | 2.1% | Deferoxamine (5.5%) | [4] |
| CP94 (1,2-diethyl-3-hydroxypyridin-4-one) | Cebus Monkey (Iron-loaded) | Oral | 7.4% | Deferoxamine (5.5%) | [4] |
| CP502 | Rat ([⁵⁹Fe]ferritin-loaded) | Not specified | More effective than Deferiprone | Deferiprone | [1] |
Table 3: Antioxidant Activity
| Compound | Assay | Result | Reference |
| Deferiprone | Inhibition of linoleic acid peroxidation | Higher than Deferasirox | [5] |
| Deferiprone | Scavenging of hydroxyl and superoxide radicals | Effective | [6] |
| Deferiprone-resveratrol hybrid | pFe(III) | 19.16 (comparable to Deferiprone's 20.60) | [7] |
| Compound 9c (cinnamic acid hybrid) | ABTS˙⁺ scavenging | IC₅₀ = 4.35 µM | [8] |
Table 4: Cytotoxicity
| Compound | Cell Line | Assay | IC₅₀ / EC₅₀ | Reference |
| Deferiprone | Ferroptosis in HT22 cells | Anti-erastin-induced ferroptosis | EC₅₀ > 100 µM | [8] |
| Compound 9c (cinnamic acid hybrid) | Ferroptosis in HT22 cells | Anti-erastin-induced ferroptosis | EC₅₀ = 14.89 µM | [8] |
| Deferiprone–resveratrol hybrid | Human Huh7 hepatic cells | Not specified | Not toxic up to 200 µM | [7] |
Mechanism of Action: Iron Chelation and Cellular Effects
Deferiprone and its derivatives are orally active iron chelators that function by forming a stable, neutral 3:1 complex with ferric iron (Fe³⁺). This complex is then readily excreted from the body, primarily via urine. By binding to the labile iron pool within cells, these chelators reduce the amount of iron available to catalyze the formation of reactive oxygen species (ROS) through the Fenton reaction, thereby mitigating oxidative stress and cellular damage.
Iron Chelation and Mitigation of Oxidative Stress.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.
Determination of Iron Chelation Efficiency (pFe³⁺)
The pFe³⁺ value is determined by spectrophotometric titration.
Materials:
-
3-hydroxypyridin-4-one derivative
-
Deferiprone (as reference)
-
Iron (III) chloride (FeCl₃) solution, standardized
-
HEPES buffer (pH 7.4)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the chelator in a suitable solvent.
-
In a cuvette, add a known concentration of the chelator to the HEPES buffer (pH 7.4) with KCl.
-
Titrate this solution with the standardized FeCl₃ solution.
-
Record the absorbance spectrum after each addition of the iron solution.
-
The formation of the iron-chelator complex results in a characteristic change in the UV-visible spectrum.
-
The stability constants of the iron complexes are calculated from the titration data, and the pFe³⁺ value is subsequently determined.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human hepatoma (HepG2) or other relevant cell lines
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the chelator and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Remove the treatment medium and add 28 µL of 2 mg/mL MTT solution to each well.[9]
-
Incubate for 1.5 hours at 37°C.[9]
-
Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[9]
-
Shake the plate for 15 minutes at 37°C.[9]
-
Measure the absorbance at 492 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the control and determine the IC₅₀ value.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of the chelator to scavenge the stable free radical DPPH.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Test compounds (chelators)
-
Ascorbic acid or Trolox (as positive control)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Add 20 µL of the sample or standard to each well of a 96-well plate.
-
Add 200 µL of freshly prepared DPPH working solution to each well.
-
Incubate the plate in the dark for 3 to 5 minutes.
-
Measure the absorbance at 517 nm.
-
The scavenging activity is calculated as the percentage of DPPH radical inhibition.
Experimental and logical workflow
The following diagram outlines a typical workflow for the preclinical evaluation of new iron chelators.
Workflow for Benchmarking New Iron Chelators.
Conclusion
The development of new 3-hydroxypyridin-4-one derivatives represents a promising avenue for improving iron chelation therapy. The data presented in this guide indicates that novel derivatives, particularly those with hexadentate structures or specific substitutions, can exhibit significantly higher iron binding affinities compared to Deferiprone. Furthermore, early in vitro and in vivo studies suggest the potential for enhanced efficacy and, in some cases, improved safety profiles. This comparative guide serves as a valuable resource for the scientific community, providing a foundation for the continued investigation and development of the next generation of iron chelators. Further head-to-head studies focusing on a broader range of toxicological and efficacy endpoints are warranted to fully elucidate the clinical potential of these promising new compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 3-hydroxypyridin-4-one hexadentate ligand-based polymeric iron chelator: synthesis, characterization and antimicrobial evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. A comparison of the iron-clearing properties of 1,2-dimethyl-3-hydroxypyrid-4-one, 1,2-diethyl-3-hydroxypyrid-4-one, and deferoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Deferiprone–resveratrol hybrid attenuates iron accumulation, oxidative stress, and antioxidant defenses in iron-loaded human Huh7 hepatic cells [frontiersin.org]
- 8. Novel 3-hydroxypyridin-4(1H)-One derivatives as ferroptosis inhibitors with iron-chelating and reactive oxygen species scavenging activities and therapeutic effect in cisplatin-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
Safety Operating Guide
Proper Disposal of 3-hydroxy-1-methylpyridin-4(1H)-one: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-hydroxy-1-methylpyridin-4(1H)-one, ensuring the safety of laboratory personnel and compliance with standard chemical waste management practices. The procedural steps outlined below are critical for minimizing risks associated with handling and disposing of this chemical.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the data for the closely related compound Deferiprone, this compound should be handled as a hazardous substance. It is classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1][2] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Body Protection | Impervious clothing, such as a lab coat |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of dust formation. |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires careful segregation and handling of waste materials to prevent contamination and ensure safe disposal.
1. Waste Segregation:
-
Solid Waste: Collect all solid waste, including unused compounds, contaminated filter paper, and weigh boats, in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect all liquid waste, such as solutions containing the compound, in a separate, designated, and leak-proof hazardous waste container. Ensure the container is compatible with the solvents used.
2. Containerization:
-
Use chemically resistant containers, such as high-density polyethylene (HDPE) or glass, for waste collection.
-
All containers must be clearly labeled with the chemical name ("this compound waste") and any other identifiers required by your institution.
3. Spill Management:
-
Minor Spills:
-
Remove all ignition sources.
-
Clean up spills immediately, avoiding dust generation.
-
Use dry clean-up procedures and place the collected material in a suitable, labeled container for waste disposal.[3]
-
Decontaminate the affected area with an appropriate solvent.
-
-
Major Spills:
-
Evacuate the area and alert personnel.
-
Follow your institution's emergency procedures for hazardous chemical spills.
-
4. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Do not flush the compound down the drain or dispose of it in regular trash.
-
Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal company.[4][5]
-
Disposal may involve incineration in a facility equipped with an afterburner and scrubber.
Experimental Workflow and Disposal Decision Process
The following diagrams illustrate the general workflow for experiments involving this compound and the subsequent waste disposal decision-making process.
References
Essential Safety and Logistical Information for Handling 3-hydroxy-1-methylpyridin-4(1H)-one
Prudent Handling of a Novel Pyridinone Derivative
Hazard Assessment
Based on the toxicological profiles of related pyridine compounds, 3-hydroxy-1-methylpyridin-4(1H)-one should be handled as a potentially hazardous substance. The pyridine functional group suggests a potential for toxicity, as well as irritation to the skin, eyes, and respiratory tract.[1][2][3]
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[3][4][5][6]
-
Eye Irritation: Can cause serious eye irritation.[3][4][5][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[4][5]
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][8] | Protects against splashes and airborne particles that can cause serious eye damage.[8][9] |
| Skin Protection | - Gloves: Nitrile or neoprene gloves are recommended.[1][10] For prolonged contact, consider butyl rubber gloves. Change gloves immediately upon contamination.[8] - Lab Coat: A fully-buttoned lab coat.[1][10] | Prevents skin contact which can cause irritation.[8] Nitrile and neoprene offer good chemical resistance to many pyridine-based compounds.[8][10] |
| Respiratory Protection | - Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][8][10] - If ventilation is inadequate or for large spills, a NIOSH/MSHA-approved respirator may be necessary.[8] | Minimizes the inhalation of dust or vapors which can irritate the respiratory system.[1][8] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risk.
1. Preparation and Engineering Controls:
- Ensure the work area is clean and uncluttered.
- Verify that the chemical fume hood is functioning correctly.[10]
- Have all necessary equipment and reagents readily available.
- Ensure safety equipment, such as an eyewash station and safety shower, is accessible.[6]
2. Weighing and Transferring:
- Perform all manipulations of solid this compound within a fume hood to avoid inhalation of dust.[5]
- Use appropriate tools (e.g., spatulas, weigh boats) to handle the compound.
- Keep containers tightly closed when not in use.[4][10]
3. Solution Preparation:
- When dissolving the compound, add it slowly to the solvent to avoid splashing.
- If the process generates vapors, ensure it is performed in a fume hood.[11]
4. Post-Handling:
- Wash hands and any exposed skin thoroughly with soap and water after handling.[5][6][7]
- Decontaminate the work surface.
- Remove and properly dispose of contaminated PPE.
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is critical for environmental protection and laboratory safety.
1. Waste Identification and Segregation:
- Treat all solid waste (e.g., unused compound, contaminated consumables) and liquid waste (e.g., solutions containing the compound) as hazardous chemical waste.[2]
2. Containerization:
- Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container (e.g., high-density polyethylene - HDPE).[2]
- Liquid Waste: Use a designated, leak-proof, and shatter-resistant waste container that is compatible with the solvents used.[2]
- Ensure all waste containers are properly labeled with the chemical name and hazard information.
3. Storage and Disposal:
- Store waste containers in a designated satellite accumulation area (SAA) with secondary containment.[2]
- Do not mix incompatible waste streams.
- Arrange for waste pickup and disposal through your institution's EHS department in accordance with all regulations.[4][5][7]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][10] Remove contaminated clothing.[4] Seek medical attention if irritation persists.[4][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][4][10] Seek immediate medical attention.[4][10]
-
Inhalation: Move the individual to fresh air.[1][4] If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Spills: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.[1] Collect the absorbed material into a sealed container for disposal.[1] For large spills, evacuate the area and contact your institution's EHS department.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: A logical workflow for the safe handling and disposal of this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. pppmag.com [pppmag.com]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
